molecular formula C21H26N6O7S2 B15129845 Cefatrizine propylene glycol

Cefatrizine propylene glycol

Cat. No.: B15129845
M. Wt: 538.6 g/mol
InChI Key: CKOIKOHDEYTLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefatrizine propylene glycol is a useful research compound. Its molecular formula is C21H26N6O7S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIKOHDEYTLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cefatrizine Propylene Glycol: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of cefatrizine (B1668820), a first-generation cephalosporin, against Gram-positive bacteria. It explores the core biochemical interactions, the role of its propylene (B89431) glycol formulation, and the standard methodologies used to quantify its antibacterial efficacy.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

Cefatrizine exerts its bactericidal effect by disrupting the final and critical stages of peptidoglycan synthesis, an essential component that provides structural integrity to the bacterial cell wall.[1][2] The thick peptidoglycan layer of Gram-positive bacteria makes them particularly reliant on this macromolecule for survival.[1]

The primary targets of cefatrizine, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs).[2][3] These are enzymes, specifically transpeptidases, that catalyze the final step of peptidoglycan biosynthesis: the creation of peptide cross-links between adjacent glycan chains.[1][4] This cross-linking process forms a strong, mesh-like structure that encases the bacterial cell.[1]

Cefatrizine's mechanism is centered on the following key steps:

  • Structural Mimicry : The β-lactam ring within cefatrizine's structure mimics the D-Ala-D-Ala moiety, which is the natural substrate for PBPs.[1]

  • PBP Binding : This structural similarity allows cefatrizine to bind to the active site of PBPs.[1][5]

  • Enzyme Inactivation : Upon binding, a stable, covalent acyl-enzyme intermediate is formed, effectively inactivating the PBP.[1] This prevents the enzyme from performing its transpeptidation function.[1][2]

  • Cell Wall Disruption : The inhibition of multiple PBP types disrupts the balance of cell wall synthesis, weakening the peptidoglycan layer.[1][2]

  • Cell Lysis : The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][2][3]

cluster_drug Cefatrizine Action cluster_bacterium Gram-Positive Bacterium cefa Cefatrizine (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) cefa->pbp Binds to Active Site transpeptidation Transpeptidation (Peptidoglycan Cross-linking) cefa->transpeptidation Inactivation pbp->transpeptidation Catalyzes synthesis Peptidoglycan Synthesis transpeptidation->synthesis Disruption wall Cell Wall Integrity synthesis->wall Weakening lysis Cell Lysis (Bacterial Death) wall->lysis Leads to

Caption: Cefatrizine's inhibition of PBPs disrupts peptidoglycan synthesis, leading to cell lysis.[1]

The Role of Propylene Glycol

Cefatrizine is often formulated with propylene glycol, which serves as a crucial excipient.[5][6] Propylene glycol acts as a solvent and stabilizer, enhancing the drug's solubility and bioavailability.[5][7] This improved formulation ensures that cefatrizine can be delivered effectively to the site of infection, achieving the necessary therapeutic concentrations to exert its bactericidal action.[5][7]

In Vitro Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key metric for assessing efficacy.[8] While comprehensive recent data for cefatrizine is limited, historical studies demonstrate its activity against a range of Gram-positive cocci.[1] One study noted that while effective, cefatrizine was less active against Gram-positive bacteria compared to other cephalosporins like cephalothin (B1668815) and cefazolin.[9]

The table below presents representative MIC data for common Gram-positive pathogens against various cephalosporins to provide context, based on established clinical breakpoints.

Bacterial StrainAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Breakpoint (Susceptible)
Staphylococcus aureus (MSSA)Cephalothin0.250.5≤2
Staphylococcus aureus (MSSA)Cefazolin0.250.5≤2[10]
Streptococcus pneumoniaePenicillin (oral)≤0.060.5≤0.06[11]
Streptococcus pneumoniaeCeftriaxone (B1232239) (non-meningitis)0.030.25≤1[12]
Streptococcus pneumoniaeCefotaxime (non-meningitis)0.060.5≤1[12]

Note: Data is representative and sourced from various studies and clinical guidelines. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Direct and recent MIC data for Cefatrizine is not widely available in the cited literature.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the MIC by challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[8]

Materials:

  • Cefatrizine propylene glycol stock solution

  • Mueller-Hinton Broth (MHB)[8]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213)[8]

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard[8]

  • Incubator (35°C ± 2°C)

Methodology:

  • Preparation of Antibiotic Dilutions : Prepare a series of twofold dilutions of cefatrizine in MHB in a 96-well plate. The concentration range should span the expected MIC.[8]

  • Inoculum Preparation : Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][13]

  • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the cefatrizine dilutions. Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).[8][14]

  • Incubation : Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[13]

  • Reading Results : The MIC is determined as the lowest concentration of cefatrizine that completely inhibits visible bacterial growth.[8][14]

start Start dilutions 1. Prepare 2-fold serial dilutions of Cefatrizine in a 96-well plate start->dilutions inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) dilutions->inoculum inoculate 3. Inoculate all wells (except negative control) with bacteria inoculum->inoculate incubate 4. Incubate plate at 35°C for 16-20 hours inoculate->incubate read 5. Visually inspect wells for turbidity (bacterial growth) incubate->read mic 6. Determine MIC: Lowest concentration with no growth read->mic end End mic->end

Caption: Standard workflow for the broth microdilution MIC determination protocol.[8][14]
Protocol 2: Competitive Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of an unlabeled antibiotic by measuring its ability to compete with a fluorescently labeled probe for binding to PBPs.[15]

Materials:

  • This compound

  • Bacterial cell culture (e.g., S. aureus)

  • Lysis buffer

  • Fluorescent β-lactam probe (e.g., Bocillin-FL)[16][17]

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Methodology:

  • Preparation of Cell Lysates/Membranes : Grow the bacterial strain to mid-log phase and harvest the cells. Prepare cell lysates or isolated cell membrane fractions containing the PBPs.

  • Competitive Binding : Incubate the prepared PBP samples with varying concentrations of unlabeled cefatrizine for a set period to allow for binding.[15]

  • Fluorescent Labeling : Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to the samples. This probe will bind to any PBPs not already occupied by cefatrizine.[15][16]

  • SDS-PAGE Separation : Stop the reaction and separate the proteins in the samples by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Fluorescence Detection : Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of cefatrizine bound to it.[16]

  • Data Analysis : Quantify the fluorescence intensity of each PBP band. The concentration of cefatrizine that reduces the fluorescent signal by 50% (IC₅₀) can be calculated to determine its binding affinity for specific PBPs.[18]

cluster_prep Preparation cluster_assay Competitive Binding cluster_analysis Analysis membranes Isolate Bacterial Membranes (with PBPs) incubate Incubate Membranes with varying [Cefatrizine] membranes->incubate probe Add Fluorescent Probe (e.g., Bocillin-FL) incubate->probe sds Separate Proteins via SDS-PAGE probe->sds scan Visualize Bands with Fluorescence Scanner sds->scan ic50 Quantify Intensity & Calculate IC₅₀ scan->ic50

Caption: Logical workflow for a competitive PBP binding affinity assay.[15][16]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a well-defined process characteristic of β-lactam antibiotics.[3] Its bactericidal activity stems from the irreversible inhibition of penicillin-binding proteins, which disrupts the synthesis of the essential peptidoglycan cell wall, leading to cell death.[1][2] The propylene glycol component enhances the drug's formulation, ensuring effective delivery.[5][7] While specific, recent quantitative binding and susceptibility data for cefatrizine are not abundant in current literature, the foundational principles and the experimental protocols to determine its efficacy are robust and standardized within the field of microbiology.[19]

References

An In-depth Technical Guide to the Physicochemical Properties of Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine propylene (B89431) glycol is the propylene glycol solvate of Cefatrizine, a first-generation, semi-synthetic cephalosporin (B10832234) antibiotic.[1] It is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of Cefatrizine propylene glycol, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white or almost white, crystalline powder.[2] It exists as a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)- acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.[3]

Structure

The chemical structure of this compound is presented below:

  • Cefatrizine:

    • Molecular Formula: C₁₈H₁₈N₆O₅S₂[4]

    • Molecular Weight: 462.50 g/mol [4]

  • Propylene Glycol:

    • Molecular Formula: C₃H₈O₂[5]

    • Molecular Weight: 76.09 g/mol [6]

  • This compound:

    • Molecular Formula: C₂₁H₂₆N₆O₇S₂[7]

    • Molecular Weight: 538.60 g/mol [7]

Physicochemical Parameters

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White or almost white powder[2]
Molecular Formula C₂₁H₂₆N₆O₇S₂[7]
Molecular Weight 538.60 g/mol [7]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride[3]
Specific Optical Rotation +63° to +69° (anhydrous substance)[3]
pKa (estimated) Amphoteric with an isoelectric point (pI) in the range of pH 4-5[4]
Melting Point Not available in the public domain. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) could be employed for its determination.[8][9]

Solubility Profile

Cefatrizine is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group.[4] This characteristic dictates its pH-dependent solubility.

pH-Dependent Solubility

Cefatrizine exhibits a classic "U-shaped" solubility profile, with its minimum solubility occurring at its isoelectric point (pI), which is estimated to be between pH 4 and 5. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, leading to increased solubility in both acidic and basic conditions.[4]

pH ConditionSolubilityReference
Acidic (pH < 4)Increased solubility[4]
Isoelectric Point (pI ≈ 4-5)Minimum solubility (approx. 4.6 x 10⁻² M)[4]
Neutral to Basic (pH > 7)Increased solubility[4]

Stability Profile

The stability of Cefatrizine is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis.[8]

pH-Dependent Stability

The rate of degradation of Cefatrizine in aqueous solutions is highly dependent on pH. It is reasonably stable under acidic conditions but degrades rapidly at neutral pH.[4]

pH ConditionStabilityHalf-life (at 35°C)Reference
Acidic (pH < 4)Reasonably stable14 days[4]
Neutral (pH ≈ 7)Rapid degradation~6 hours[4]
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Cefatrizine is susceptible to degradation under various stress conditions.

Stress ConditionTypical EffectReference
Acidic Hydrolysis β-Lactam ring hydrolysis[2][8]
Basic Hydrolysis Rapid β-Lactam ring hydrolysis[2][8]
Oxidative Formation of sulfoxides[8]
Thermal Degradation[8]
Photolytic Potential for degradation[8]

The primary degradation pathways for Cefatrizine under various stress conditions are illustrated in the following diagram.

Cefatrizine Cefatrizine Acid Acidic Conditions (e.g., HCl) Cefatrizine->Acid leads to Base Basic Conditions (e.g., NaOH) Cefatrizine->Base leads to Oxidation Oxidative Stress (e.g., H₂O₂) Cefatrizine->Oxidation leads to Heat Thermal Stress Cefatrizine->Heat leads to Light Photolytic Stress Cefatrizine->Light leads to BL_Hydrolysis β-Lactam Ring Hydrolysis Acid->BL_Hydrolysis Base->BL_Hydrolysis Diketopiperazines Diketopiperazines Base->Diketopiperazines Intramolecular Aminolysis Sulfoxides Sulfoxides Oxidation->Sulfoxides Heat->BL_Hydrolysis Isomers Isomers/Epimers Light->Isomers Degradation_Products Degradation Products BL_Hydrolysis->Degradation_Products Diketopiperazines->Degradation_Products Sulfoxides->Degradation_Products Isomers->Degradation_Products

Caption: Generalized degradation pathways of Cefatrizine under various stress conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

start Start add_excess Add excess Cefatrizine PG to buffer of known pH start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid from solution (centrifuge/filter) equilibrate->separate analyze Analyze supernatant for drug concentration (e.g., HPLC) separate->analyze end Determine Solubility analyze->end

Caption: Experimental workflow for solubility determination by the shake-flask method.

Stability-Indicating HPLC Method for Forced Degradation Studies

A validated stability-indicating HPLC method is required to separate and quantify Cefatrizine from its degradation products.

start Prepare Cefatrizine PG stock solution stress Subject aliquots to stress conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/dilute stressed samples stress->neutralize hplc Inject samples into HPLC system neutralize->hplc detect Separate and detect Cefatrizine and degradation products (UV detector) hplc->detect quantify Quantify remaining Cefatrizine and degradation products detect->quantify Cefatrizine Cefatrizine PBP Penicillin-Binding Proteins (PBPs) Cefatrizine->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibition of CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disruption of Lysis Cell Lysis CellWall->Lysis leads to

References

A Technical Guide to the Synthesis and Structural Elucidation of Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Cefatrizine (B1668820) Propylene (B89431) Glycol, a first-generation oral cephalosporin (B10832234) antibiotic. The document details a multi-step synthetic pathway, starting from 7-aminocephalosporanic acid (7-ACA), and outlines the analytical methodologies for the characterization and quality control of the final active pharmaceutical ingredient (API). While specific experimental spectroscopic data for Cefatrizine Propylene Glycol is not widely available in published literature, this guide presents the expected spectroscopic characteristics based on the known structure and data from analogous compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

Cefatrizine is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is often prepared as a propylene glycol solvate, this compound, to enhance its stability and bioavailability.[1] The chemical name for Cefatrizine is (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] The propylene glycol form is a mixture of Cefatrizine and propane-1,2-diol in approximately a 1:1 molecular ratio.[3]

This guide provides detailed experimental protocols for its synthesis and discusses the analytical techniques used for its structural elucidation and quality control, as specified in pharmacopeial monographs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts with the acylation of 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA).

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis of this compound 7_TACA 7-TACA Silylation Silylation (Protection) 7_TACA->Silylation N,O-Bis(trimethylsilyl)acetamide Protected_7_TACA Silylated 7-TACA Silylation->Protected_7_TACA Acylation Acylation Protected_7_TACA->Acylation Acylating_Agent Acylating Agent (from D-(-)-p-hydroxyphenylglycine dane potassium salt) Acylating_Agent->Acylation Acylated_Intermediate Acylated Intermediate Acylation->Acylated_Intermediate Deprotection_Crystallization Deprotection & Crystallization Acylated_Intermediate->Deprotection_Crystallization Propylene Glycol, Water, Ammonia (B1221849) Cefatrizine_PG This compound Deprotection_Crystallization->Cefatrizine_PG

Caption: Synthesis workflow for this compound from 7-TACA.

Experimental Protocol

The following protocol is based on a patented synthesis method.[4]

Step 1: Silylation of 7-TACA

  • In a suitable reactor, suspend 7-TACA in dichloromethane.

  • Add N,N-dimethylacetamide.

  • Cool the mixture to 10-15°C.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir the mixture at 30-35°C for 2-3 hours to obtain a solution of silylated 7-TACA.

Step 2: Preparation of the Acylating Agent

  • In a separate reactor, suspend D-(-)-p-hydroxyphenylglycine dane potassium salt in dichloromethane.

  • Cool the suspension to -10°C to -5°C.

  • Slowly add vinyl chloroformate and stir for 1-2 hours to form the acylating agent.

Step 3: Acylation

  • Cool the solution of silylated 7-TACA to -20°C to -15°C.

  • Slowly add the prepared acylating agent to the silylated 7-TACA solution.

  • Maintain the temperature and stir for 2-3 hours to complete the acylation reaction.

Step 4: Extraction and Phase Separation

  • Add water to the acylation reaction mixture.

  • Adjust the pH to 0.6-0.8 with concentrated hydrochloric acid while maintaining the temperature between 0-10°C.

  • Stir for 20-30 minutes, then allow the layers to separate.

  • Collect the aqueous layer containing the acylated product.

Step 5: Crystallization

  • To the aqueous layer, add 1,2-propylene glycol.

  • Adjust the pH to 4.8-5.0 with aqueous ammonia while maintaining the temperature between 20-30°C.

  • Stir to induce crystallization.

  • Cool the mixture to 20°C and continue stirring for 5 hours.

Step 6: Filtration and Washing

  • Filter the crystalline product.

  • Wash the crystals sequentially with water and acetone.

Step 7: Drying

  • Dry the washed crystals under vacuum at 40°C until the moisture content is ≤ 1.5% to yield this compound.

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the ratio of Cefatrizine to propylene glycol.

Physicochemical Properties
PropertyDescription
Appearance White or almost white, very hygroscopic powder.
Solubility Slightly soluble in water, practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride.
Molecular Formula C₁₈H₁₈N₆O₅S₂ (Cefatrizine) · C₃H₈O₂ (Propylene Glycol)[3]
Molecular Weight 538.6 g/mol [2]
Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is a key identification test according to the European Pharmacopoeia, where the spectrum of the sample is compared to that of a this compound reference standard. The spectrum will show characteristic absorptions for the various functional groups present in both Cefatrizine and propylene glycol.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3500 (broad)O-H (phenol, carboxylic acid, alcohol), N-H (amine, amide)Stretching
~3030C-H (aromatic, vinyl)Stretching
2850-2960C-H (aliphatic)Stretching
~1770C=O (β-lactam)Stretching
~1690C=O (amide)Stretching
~1640C=O (carboxylate)Stretching
1500-1600C=C (aromatic)Stretching
1050-1150C-O (propylene glycol)Stretching

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will be a composite of the signals from both Cefatrizine and propylene glycol.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the hydroxyphenyl group, the triazole proton, the protons of the cephalosporin core (including the characteristic doublets for the β-lactam protons), and the aliphatic protons of the propylene glycol moiety (a doublet for the methyl group, a multiplet for the methine proton, and a doublet for the methylene protons).

  • ¹³C NMR: The spectrum will display resonances for all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons (β-lactam, amide, carboxylate), the aromatic and triazole ring carbons, the carbons of the cephalosporin nucleus, and the three distinct carbons of propylene glycol.

3.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of cephalosporins.[5] The positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ for Cefatrizine at m/z 463. The fragmentation pattern would likely involve the characteristic cleavage of the β-lactam ring.[5][6]

Chromatographic Analysis

3.3.1. Liquid Chromatography (LC)

LC is the primary method for assay and the determination of related substances as per the European Pharmacopoeia. A typical method would use a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.

3.3.2. Gas Chromatography (GC)

The propylene glycol content is determined by gas chromatography. The sample is typically dissolved in a suitable solvent containing an internal standard, and the amount of propylene glycol is quantified by comparing the peak area ratio of propylene glycol to the internal standard against a reference standard.

Quality Control Specifications

The following table summarizes the key quality control parameters for this compound as specified in the European Pharmacopoeia.

ParameterMethodSpecification
Assay (C₁₈H₁₈N₆O₅S₂) Liquid Chromatography95.0% to 102.0% (anhydrous substance)
Specific Optical Rotation Polarimetry+63° to +69° (anhydrous substance)
Propylene Glycol Content Gas Chromatography13.0% to 18.0%
Water Content Karl Fischer Titration≤ 2.0%
Related Substances Liquid ChromatographyLimits specified for individual and total impurities

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1]

Mechanism_of_Action cluster_moa Mechanism of Action of Cefatrizine Cefatrizine Cefatrizine PBP Penicillin-Binding Proteins (PBPs) Cefatrizine->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis is a key step in Weakened_Cell_Wall Weakened Cell Wall Transpeptidation->Weakened_Cell_Wall Leads to Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis

Caption: Cefatrizine's mechanism of action via inhibition of bacterial cell wall synthesis.

The β-lactam ring of Cefatrizine mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the drug to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefatrizine is essentially irreversible, leading to the inhibition of peptidoglycan cross-linking, a compromised cell wall, and ultimately, bacterial cell lysis.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound. The synthetic route is well-established, and the analytical methods for quality control are clearly defined in pharmacopeial monographs. While specific published spectroscopic data is limited, the expected characteristics from IR, NMR, and MS analyses can be reliably predicted based on the known chemical structure. This information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this important cephalosporin antibiotic.

References

Cefatrizine Propylene Glycol: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine (B1668820) is a first-generation, semi-synthetic cephalosporin (B10832234) antibiotic with a broad spectrum of antibacterial activity.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefatrizine propylene (B89431) glycol, focusing on its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation. Cefatrizine propylene glycol is a formulation that enhances the solubility and bioavailability of the active compound, cefatrizine.[2][3] The intrinsic antibacterial properties are conferred by the cefatrizine molecule.

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary targets of cefatrizine are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][6]

The mechanism can be summarized in the following steps:

  • Binding to PBPs: Cefatrizine binds to and inactivates PBPs.[1] These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which is the primary structural component of the bacterial cell wall.[6]

  • Inhibition of Transpeptidation: By binding to PBPs, cefatrizine inhibits the transpeptidation reaction. This reaction is responsible for the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity.[6]

  • Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4][6] This ultimately results in cell lysis and bacterial death.[1][5]

G cluster_cell Bacterial Cell Cefatrizine Cefatrizine PBP Penicillin-Binding Proteins (PBPs) Cefatrizine->PBP Binds to and Inactivates Peptidoglycan Peptidoglycan Synthesis Cefatrizine->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakening leads to

Caption: Mechanism of action of Cefatrizine leading to bacterial cell lysis.

In Vitro Antibacterial Spectrum

The in vitro activity of cefatrizine has been evaluated against a range of Gram-positive and Gram-negative bacteria. The majority of the available data dates back to the 1970s. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from historical studies. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[7]

Table 1: In Vitro Activity of Cefatrizine against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1
Streptococcus pyogenes (Group A)50+0.1 - 0.8--

Data sourced from historical studies conducted in the 1970s.[8]

Table 2: In Vitro Activity of Cefatrizine against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5

Data sourced from historical studies conducted in the 1970s.[8]

Studies from that era indicated that cefatrizine was more active than cephalexin (B21000) against many Gram-positive and Gram-negative bacteria.[9] It also showed greater activity against most Gram-negative bacteria compared to cephalothin, cefazolin, and cephapirin, but was less active against Gram-positive bacteria than these parenteral agents.[9] Cefatrizine demonstrated excellent activity against Gram-positive cocci (excluding enterococci), inhibiting them at MICs below 1 μg/ml.[10] For many strains of E. coli, Klebsiella pneumoniae, and Proteus mirabilis, the MIC was below 12.5 μg/ml.[10]

Experimental Protocols

The determination of the in vitro susceptibility of bacteria to antimicrobial agents is a cornerstone of infectious disease research. The historical MIC data for cefatrizine were likely generated using standardized methods such as broth dilution or agar (B569324) dilution, which were prevalent at the time.

Antimicrobial Susceptibility Testing: Broth Dilution Method

The broth dilution method is a common technique used to determine the MIC of an antimicrobial agent. The general workflow is as follows:

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent (e.g., cefatrizine) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each dilution of the antimicrobial agent is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The inoculated tubes or microplates are incubated under specific conditions (e.g., 35°C ± 2°C for 18-24 hours).

  • Reading of Results: After incubation, the tubes or wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

G cluster_workflow MIC Determination Workflow (Broth Dilution) prep_antibiotic Prepare Serial Dilutions of Cefatrizine inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Cefatrizine is a first-generation cephalosporin with a well-established mechanism of action involving the inhibition of bacterial cell wall synthesis. Historical in vitro data demonstrate its activity against a range of Gram-positive and Gram-negative bacteria. For contemporary drug development and research, it is important to note that the provided antibacterial spectrum data is based on studies from the 1970s. The emergence of antimicrobial resistance since that time necessitates re-evaluation of cefatrizine's activity against modern clinical isolates. The standardized protocols for MIC determination, such as the broth dilution method, remain fundamental in assessing the in vitro efficacy of antimicrobial agents.

References

In Vitro Activity of Cefatrizine Propylene Glycol Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefatrizine (B1668820), a first-generation cephalosporin (B10832234) antibiotic, has historically demonstrated a broad spectrum of in vitro activity against many common bacterial pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Cefatrizine propylene (B89431) glycol, focusing on its mechanism of action, historical efficacy against clinical isolates, and detailed experimental protocols for susceptibility testing. Cefatrizine propylene glycol is a formulation that combines the antibacterial agent Cefatrizine with propylene glycol, a solvent and stabilizer that enhances the drug's solubility and bioavailability.[1] The primary mechanism of action for Cefatrizine is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] This document collates historical quantitative data, outlines standardized methodologies for determining antimicrobial susceptibility, and presents visual diagrams of the key molecular pathways and experimental workflows. It is important to note that much of the available comprehensive in vitro data for Cefatrizine dates to the 1970s and 1980s. A significant lack of recent studies assessing its activity against contemporary, multidrug-resistant clinical isolates is evident in the scientific literature.[4] Therefore, this guide serves as a foundational reference, providing a historical perspective on Cefatrizine's in vitro performance and the methodologies to evaluate it.

Introduction

Cefatrizine is a semisynthetic, orally administered cephalosporin with a spectrum of activity that includes both Gram-positive and Gram-negative bacteria.[5] The propylene glycol salt, this compound, was developed to improve the pharmaceutical properties of the active compound.[6] Like all β-lactam antibiotics, Cefatrizine's efficacy is intrinsically linked to its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells. This guide will delve into the specifics of its in vitro activity, presenting the available data, the experimental context in which this data was generated, and the underlying molecular mechanism.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefatrizine is achieved through the inhibition of the final stage of peptidoglycan synthesis in the bacterial cell wall.[3] The structural integrity of bacteria is maintained by a thick, mesh-like layer of peptidoglycan.[2] The biosynthesis of this layer culminates in a transpeptidation step, which is catalyzed by penicillin-binding proteins (PBPs).[2] This crucial step creates the peptide cross-links between adjacent glycan chains.

Cefatrizine's mechanism of action is centered on the disruption of this transpeptidation process.[2] The β-lactam ring of Cefatrizine is a structural analog of the D-Ala-D-Ala moiety of the natural PBP substrate.[2] This mimicry allows Cefatrizine to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, halting the cross-linking of the peptidoglycan layer. The resulting weakened cell wall is unable to withstand the cell's internal osmotic pressure, leading to cell lysis and death.[2][3]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Transfer to Bactoprenol-P Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Lipid_II->Translocation Translocation to periplasm Nascent_Peptidoglycan Nascent Peptidoglycan Chain Translocation->Nascent_Peptidoglycan Glycosyl- transfer PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Nascent_Peptidoglycan->PBP Substrate for Cross-linking Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Cefatrizine Cefatrizine Cefatrizine->PBP Inhibition

Caption: Bacterial cell wall synthesis and inhibition by Cefatrizine.

In Vitro Activity: Historical Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies conducted primarily in the 1970s and 1980s. This data provides a historical snapshot of Cefatrizine's efficacy against clinical isolates of that era. It is important to recognize that current resistance patterns may differ significantly.

Table 1: In Vitro Activity of Cefatrizine Against Gram-Positive Cocci [4]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1
Streptococcus pyogenes (Group A)50+0.1 - 0.8--
Other Gram-positive cocci (excluding enterococci)-< 1.0--

Table 2: In Vitro Activity of Cefatrizine Against Gram-Negative Bacteria [4]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5

Studies from that period indicated that Cefatrizine's MIC50 values were significantly lower than those of cephalexin (B21000) and cefadroxil (B1668780) for strains of H. influenzae and K. pneumoniae.[7] Furthermore, it was noted to be more effective than cephalexin against many strains of Enterobacter, Haemophilus, and Proteus.[5]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacterial isolates to Cefatrizine. The following protocols are based on general principles for cephalosporin testing as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefatrizine Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to the desired starting concentration.[1]

  • Serial Dilutions: Perform two-fold serial dilutions of the Cefatrizine solution in the 96-well microtiter plate using CAMHB to achieve a range of concentrations.[1]

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of Cefatrizine at which there is no visible growth of the bacteria.[1]

cluster_prep Preparation cluster_procedure Procedure Stock Prepare Cefatrizine Stock Solution Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension (~5x10^5 CFU/mL) Dilutions->Inoculate Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[1]

Materials:

  • Cefatrizine disks (potency to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[1]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1]

  • Disk Application: Aseptically apply the Cefatrizine disks to the surface of the inoculated MHA plate, ensuring firm contact with the agar. Disks should be spaced at least 24 mm apart.[1]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires established and validated breakpoints, which are not currently available for Cefatrizine from CLSI or EUCAST.[1]

Discussion and Future Directions

The historical data for Cefatrizine demonstrates its efficacy against susceptible Gram-positive and some Gram-negative bacteria prevalent in the 1970s and 1980s.[4][7] Its mechanism of action, the inhibition of bacterial cell wall synthesis, is well-understood and characteristic of β-lactam antibiotics.[2] However, the landscape of antimicrobial resistance has evolved dramatically. The emergence and spread of resistance mechanisms, such as the production of β-lactamases, modification of PBPs, and altered membrane permeability, have compromised the efficacy of many older antibiotics.

For researchers and drug development professionals, Cefatrizine serves as a historical benchmark. To ascertain the current potential of this compound, new in vitro studies against a broad panel of contemporary, well-characterized clinical isolates are necessary. Such studies should employ the standardized protocols outlined in this guide to determine MIC values and susceptibility patterns against modern pathogens, including multidrug-resistant strains. This would provide a definitive assessment of its current spectrum of activity and inform any potential future applications in antimicrobial research and development.

References

Spectroscopic Characterization of Cefatrizine Propylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used for the characterization of Cefatrizine Propylene (B89431) Glycol. Cefatrizine Propylene Glycol is a semisynthetic, first-generation cephalosporin (B10832234) antibiotic formulated with propylene glycol to enhance its stability and bioavailability.[1] Accurate and robust analytical methods are crucial for its quality control, formulation development, and pharmacokinetic studies. This document outlines the principles and experimental protocols for the analysis of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)- acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₈N₆O₅S₂ · C₃H₈O₂[3]
Molecular Weight538.6 g/mol [4]
AppearanceWhite or almost white, very hygroscopic powder[2]
SolubilitySlightly soluble in water; practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, primarily by measuring the absorbance of its solutions. The chromophores within the Cefatrizine molecule, particularly the cephalosporin nucleus and the phenylglycyl side chain, exhibit characteristic absorption in the UV region.

Quantitative Data

The maximum absorption wavelength (λmax) of cephalosporins can be influenced by the solvent and pH. For quantitative analysis, it is crucial to perform measurements under controlled conditions.

Table 2: UV-Vis Spectroscopic Data for Cephalosporins

Compound/MethodSolvent/Reagentλmax (nm)Linear Range (µg/mL)Reference(s)
Cefazolin SodiumWater271-[5]
Cefazolin SodiumPhosphate (B84403) Buffer (pH 6 and 8)271-[5]
Cefazolin SodiumMethanol273-[5]
Cefazolin SodiumAcidic Medium267-[5]
Cefazolin SodiumBasic Medium285-[5]
Cefuroxime Axetil0.1 N HCl281-
CephalexinReaction with Fe(III)--[6]
Ceftriaxone, Cefotaxime (B1668864), CefuroximePrussian Blue Reaction7002-20
Cephalosporins (general)LC-UV2600.5-20[7]

Note: Specific λmax for this compound in a simple solvent system was not explicitly found in the search results. The data presented is for structurally similar cephalosporins and common analytical methods.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes a general method for the quantitative determination of this compound in a drug substance.

Objective: To determine the concentration of this compound in a sample using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • Sample of this compound

  • Purified water or a suitable buffer solution (e.g., phosphate buffer pH 7.0)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cells

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a stock solution of approximately 1000 µg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Preparation of Sample Solution: Accurately weigh a quantity of the this compound sample equivalent to about 100 mg of Cefatrizine and prepare a solution in the same manner as the standard stock solution. Dilute this solution to fall within the concentration range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the λmax using one of the standard solutions.

    • Set the instrument to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of the sample solution from the calibration curve using its absorbance.

    • Calculate the percentage purity of the this compound in the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of this compound by comparing its spectrum with that of a reference standard. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.

Quantitative Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3550 - 3200 (broad)O-H (Propylene Glycol, Phenol, Carboxylic Acid)Stretching
3500 - 3300N-H (Amine, Amide)Stretching
3100 - 3010C-H (Aromatic, Alkene)Stretching
2950 - 2850C-H (Alkyl)Stretching
~1760C=O (β-lactam)Stretching
1780 - 1710C=O (Carboxylic Acid)Stretching
1690 - 1630C=O (Amide)Stretching
1700 - 1500C=C (Aromatic)Bending
1231C-O (Secondary Alcohol - Propylene Glycol)Stretching
1136C-O (Primary Alcohol - Propylene Glycol)Stretching
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is suitable for the rapid analysis of powdered samples.

Objective: To obtain an infrared spectrum of this compound for identification.

Materials:

  • This compound sample (powder)

  • This compound reference standard (powder)

  • ATR-FTIR Spectrometer

  • Spatula

  • Ethanol or isopropanol (B130326) for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or isopropanol and allowing it to dry completely. Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound sample powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Reference Standard Analysis: Repeat step 2 with the this compound reference standard.

  • Data Analysis: Compare the spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Quantitative Data

Table 4: Predicted ¹H NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (p-hydroxyphenyl)6.5 - 7.5d
Triazole-H7.5 - 8.5s
Amide N-H8.0 - 9.5d
α-H (amino acid side chain)~5.5d
H-6 (β-lactam)5.0 - 5.5dd
H-7 (β-lactam)5.5 - 6.0dd
CH₂-S (exocyclic)3.5 - 4.5ABq
CH₂ (β-lactam)3.0 - 3.8ABq
Propylene Glycol CH₃~1.0d
Propylene Glycol CH~3.7m
Propylene Glycol CH₂3.2 - 3.5m

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)
C=O (β-lactam)165 - 175
C=O (Amide)170 - 180
C=O (Carboxylic Acid)160 - 170
Aromatic C (p-hydroxyphenyl)115 - 160
Triazole C120 - 150
C-2 (cephem)120 - 130
C-3 (cephem)130 - 140
C-4 (cephem)~165
C-6 (β-lactam)~60
C-7 (β-lactam)~58
α-C (amino acid side chain)~57
CH₂-S (exocyclic)25 - 35
CH₂ (β-lactam)~28
Propylene Glycol CH₃~18
Propylene Glycol CH~67
Propylene Glycol CH₂~65
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

    • Vortex the sample until it is fully dissolved. If necessary, gentle warming may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be required for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the identification and quantification of Cefatrizine.

Quantitative Data

Table 6: Mass Spectrometric Data for Cefatrizine

ParameterValueReference(s)
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Precursor Ion [M+H]⁺m/z 463.1[8]
Product Ion (Quantifier)m/z 307.1[8]
Product Ion (Qualifier)m/z 156.0[8]

Note: The quantifier ion likely corresponds to the core cephalosporin structure after the loss of the aminohydroxyphenylacetyl group, and the qualifier ion corresponds to the triazol-thiomethyl side chain.[8]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of Cefatrizine in a given matrix.

Objective: To identify and quantify Cefatrizine using LC-MS/MS.

Materials:

  • This compound sample

  • Internal Standard (e.g., Cefadroxil)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with an ESI source

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation for Biological Matrices):

    • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • A suitable gradient elution program should be developed to achieve good separation.

    • Mass Spectrometric Conditions:

      • Ionization Mode: ESI Positive

      • Monitor the Multiple Reaction Monitoring (MRM) transitions for Cefatrizine ([M+H]⁺ 463.1 → 307.1 and 463.1 → 156.0) and the internal standard.

      • Optimize instrument parameters such as collision energy and cone voltage.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of Cefatrizine in the sample from the calibration curve.

Visualizations

The following diagrams illustrate key workflows in the spectroscopic characterization of this compound.

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Solvent start->dissolve dilute Prepare Serial Dilutions dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Determine Sample Concentration calibrate->quantify

Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.

Experimental_Workflow_FTIR start Clean ATR Crystal background Record Background Spectrum start->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure record_sample Record Sample Spectrum pressure->record_sample record_ref Record Reference Spectrum pressure->record_ref clean Clean Crystal record_sample->clean reference Place Reference on Crystal clean->reference reference->pressure compare Compare Spectra for Identification record_ref->compare

Caption: Workflow for identification by ATR-FTIR Spectroscopy.

Logical_Relationship_Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Information Obtained substance This compound uv_vis UV-Vis substance->uv_vis ir IR substance->ir nmr NMR substance->nmr ms MS substance->ms quant Quantitative Analysis (Concentration, Purity) uv_vis->quant ident Identification (Functional Groups) ir->ident structure Structural Elucidation (Connectivity, Stereochemistry) nmr->structure ms->quant mass Molecular Weight & Fragmentation ms->mass

Caption: Relationship between spectroscopic techniques and information obtained.

References

Navigating Preclinical Development: A Deep Dive into the Pharmacokinetics of Cefatrizine Propylene Glycol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the pharmacokinetic profile of Cefatrizine Propylene Glycol, a broad-spectrum cephalosporin (B10832234) antibiotic, within various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for preclinical assessment, guiding dose optimization, and predicting its therapeutic window in humans. Propylene glycol is utilized as a solvent and stabilizer in the formulation, enhancing the solubility and absorption of Cefatrizine, which can lead to improved bioavailability.[1] This document synthesizes available data, details experimental methodologies, and provides visual representations of key processes to support researchers in the field of antimicrobial drug development.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefatrizine and other relevant cephalosporins in various animal models. These data are crucial for inter-species comparison and for the extrapolation of potential human pharmacokinetic profiles.[2]

Table 1: Pharmacokinetics of Cefatrizine in Calves (Oral Administration)

ParameterValueConditionsReference
Bioavailability (F)~35%Pre-ruminating calves[3]
Elimination Half-life (t½)~9 hoursPre-ruminating calves[3]

Table 2: Comparative Pharmacokinetics of Various Cephalosporins in Different Animal Models (Intravenous Administration)

CephalosporinAnimal ModelPlasma Half-life (t½)24-h Urinary Excretion (% of dose)Reference
SM-1652Mice11.0 min30-35%[4]
SM-1652Rats26.0 min30-35%[4]
SM-1652Rabbits65.8 min70-75%[4]
SM-1652Dogs72.6 min70-75%[4]
SM-1652Rhesus Monkeys150.9 min45%[4]
CeftriaxoneRats34 min32.0%[5]
CeftriaxoneDogs50.7 min62.5%[5]
CeftriaxoneRhesus Monkeys3.40 h29.3%[5]
Ceftazidime (B193861)Rats14 min97.1%[5]
CeftazidimeDogs49.0 min86.3%[5]
CefazolinDogs57.93 ± 3.11 min-[6]

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and validation of pharmacokinetic studies. This section outlines key experimental protocols employed in the investigation of cephalosporin pharmacokinetics.

Animal Models and Drug Administration
  • Rats: For oral administration studies, Cefatrizine is typically administered via oral gavage at a low volume (e.g., 5 mL/kg) to prevent reflux.[2] Intravenous administration is commonly performed through the lateral tail vein.[2]

  • Dogs: Cefatrizine can be administered orally in capsule form or intravenously via a cephalic or saphenous vein.[2]

  • Rabbits: The marginal ear vein is often the site for intravenous administration.[2]

  • Calves: Oral administration in pre-ruminating calves is a key model for studying the drug's behavior in young ruminants.[2]

  • Monkeys (Rhesus and Cynomolgus): Subcutaneous and intravenous routes are commonly used for pharmacokinetic studies of cephalosporins in nonhuman primates.[7]

Blood Sample Collection

To determine the plasma concentration of Cefatrizine over time, serial blood samples are collected at predetermined intervals. The timing of these collections is crucial for accurately calculating pharmacokinetic parameters.[2]

  • General Protocol: Blood samples are typically collected at baseline (pre-dose) and at various time points post-administration, such as 5, 15, 30, 60, and 90 minutes, and 2, 4, 8, 12, and 24 hours.[2] The specific sampling schedule is adapted based on the expected half-life of the drug in the particular animal model.[2]

  • Collection Sites:

    • Rats: Blood can be collected via the tail vein or through cannulation of the jugular or carotid artery for serial sampling.

    • Dogs: The cephalic, saphenous, or jugular veins are common sites for blood collection.

    • Rabbits: The marginal ear vein is a suitable site for collecting blood samples.[2]

    • Monkeys: The femoral or saphenous veins are typically used for blood collection.

Analytical Methodology: Quantification of Cefatrizine in Plasma

The concentration of Cefatrizine in plasma samples is most commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[2][8]

  • Sample Preparation: A frequent initial step is protein precipitation from the plasma sample using an organic solvent such as acetonitrile (B52724) or methanol (B129727).[2][9] This is followed by centrifugation to remove the precipitated proteins, and the resulting supernatant is then analyzed.[2]

  • Chromatographic Conditions (HPLC):

    • Column: A reverse-phase C18 column is frequently used for the separation of Cefatrizine.[2]

    • Mobile Phase: The mobile phase often consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).[2][10]

    • Detection: UV detection is commonly employed for quantification.[2]

  • LC-MS/MS Conditions:

    • Ionization: Positive electrospray ionization (ESI) is typically used.[8][9]

    • Detection: Selected reaction monitoring (SRM) is used to detect and quantify the precursor-product ion transitions for the analyte and an internal standard.[8][9]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for an animal pharmacokinetic study and the general ADME pathway for cephalosporin antibiotics.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Health_Screening Health Screening Animal_Acclimatization->Health_Screening Fasting Fasting (if required) Health_Screening->Fasting Drug_Administration Drug Administration (Oral or IV) Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis HPLC or LC-MS/MS Analysis Sample_Processing->Sample_Analysis Data_Acquisition Concentration-Time Data Sample_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Final Report Generation Parameter_Calculation->Report adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Peripheral Tissues Systemic_Circulation->Tissues Distribution Protein_Binding Plasma Protein Binding Systemic_Circulation->Protein_Binding Reversible Binding Liver Liver (Minimal for most Cephalosporins) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Protein_Binding->Systemic_Circulation Bile Bile Liver->Bile Biliary Excretion Urine Urine (Unchanged Drug) Kidneys->Urine Renal Excretion Feces Feces Bile->Feces Biliary Excretion

References

The Core Mechanisms of Bacterial Resistance to Cefatrizine Propylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which bacteria exhibit resistance to cefatrizine (B1668820), a first-generation cephalosporin (B10832234). While formulated with propylene (B89431) glycol to enhance stability and bioavailability, the core resistance mechanisms are directed against the active cefatrizine molecule.[1] This document synthesizes available data on the primary modes of resistance, offers detailed experimental protocols for their investigation, and presents quantitative data to contextualize the challenge of overcoming this resistance.

Introduction to Cefatrizine and its Mechanism of Action

Cefatrizine is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the first generation of cephalosporins.[2] Like all β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3] The strained β-lactam ring of cefatrizine covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] This irreversible binding inactivates the PBPs, disrupting the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall, ultimately leading to cell lysis and death.[3][5]

Bacterial resistance to cefatrizine, and cephalosporins in general, is a multifaceted problem driven by three principal mechanisms: enzymatic degradation of the antibiotic, modification of the PBP drug target, and reduction of intracellular drug concentration via altered membrane permeability or active efflux.[6][7]

Primary Mechanisms of Resistance

The development of resistance to cefatrizine can be attributed to a combination of intrinsic and acquired bacterial traits. The most clinically significant mechanisms are detailed below.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases.[5][6] These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive.[5] β-lactamases are numerous and are classified based on their molecular structure (Ambler classes A, B, C, and D) and functional characteristics.[8]

  • Staphylococcal Penicillinases (Class A): Cefatrizine is susceptible to hydrolysis by β-lactamases produced by Staphylococcus aureus. One study found its relative rate of hydrolysis to be 1.4 (with penicillin G as the reference at 100), indicating a degree of instability, though less than that of cefaclor (B193732) (RH = 3.4).[4]

  • Extended-Spectrum β-Lactamases (ESBLs): Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae, can acquire plasmids carrying genes for ESBLs (e.g., TEM, SHV, CTX-M variants).[9] These enzymes are highly efficient at hydrolyzing first, second, and third-generation cephalosporins, including cefatrizine, conferring high levels of resistance.[9][10]

  • AmpC β-Lactamases (Class C): These are chromosomally encoded (though can be plasmid-mediated) enzymes typically found in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[9] Basal expression of AmpC confers intrinsic resistance to first-generation cephalosporins like cefatrizine.[9]

The effectiveness of cefatrizine can be restored in the presence of a β-lactamase inhibitor, such as clavulanic acid, which binds to and inactivates the β-lactamase enzyme.

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

A second critical resistance strategy involves structural alterations in the PBPs, which reduce their binding affinity for β-lactam antibiotics.[6][7]

  • Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA exhibits resistance to nearly all β-lactam antibiotics, including cefatrizine, through the acquisition of the mecA gene.[5] This gene encodes for a novel PBP, PBP2a, which has an extremely low affinity for β-lactams, allowing cell wall synthesis to continue even in the presence of the drug.[5][11]

  • Penicillin-Resistant Streptococcus pneumoniae (PRSP): In S. pneumoniae, resistance arises from mosaic pbp genes, which are generated through the recombination of genetic material from related streptococcal species.[12] These genetic alterations lead to modified PBPs (particularly PBP2x, PBP2b, and PBP1a) with decreased affinity for cephalosporins.[3][12]

Reduced Intracellular Antibiotic Concentration

Bacteria can prevent cefatrizine from reaching its PBP targets by limiting its entry or by actively pumping it out of the cell.

  • Altered Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier.[7] β-lactam antibiotics typically cross this membrane through porin channels.[7] Mutations that lead to the loss or modification of these porin proteins can reduce the influx of cefatrizine into the periplasmic space, thereby decreasing its access to the PBPs.[6]

  • Efflux Pumps: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11] The overexpression of efflux pumps can contribute to resistance by maintaining a low intracellular concentration of cefatrizine, preventing it from reaching inhibitory levels.[3][11] This mechanism is a common form of intrinsic resistance in many bacterial species.[7]

Quantitative Data on Cefatrizine Resistance

The following tables summarize available quantitative data regarding the efficacy of cefatrizine and related compounds against susceptible and resistant bacterial strains. It is important to note that much of the specific data for cefatrizine dates from the 1970s and 1980s. Data for other cephalosporins is included for comparative context where cefatrizine-specific data is unavailable.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefatrizine Against Selected Bacterial Isolates

Bacterial Species Resistance Phenotype Cefatrizine MIC (µg/mL) Reference(s)
Haemophilus influenzae type b Ampicillin-Resistant <4 [10][13]
Haemophilus influenzae type b Cefatrizine-Resistant >4 [10]
Escherichia coli ESBL-producing >64 [13]
Klebsiella pneumoniae ESBL-producing >64 [13]

| Methicillin-Susceptible S. aureus | - | 1 (MIC90) |[13] |

Table 2: Efficacy of Cefatrizine in Combination with a β-Lactamase Inhibitor

Bacterial Species Resistance Phenotype Cefatrizine/Clavulanic Acid MIC90 (µg/mL) Reference(s)
Escherichia coli ESBL-producing 4 [13]

| Klebsiella pneumoniae | ESBL-producing | 8 |[13] |

Table 3: β-Lactamase Hydrolysis Data

Antibiotic β-Lactamase Source Parameter Value Reference(s)
Cefatrizine S. aureus Relative Hydrolysis Rate* 1.4 [4]
Cephalexin S. aureus Relative Hydrolysis Rate* 0.3 [4]
Cefaclor S. aureus Relative Hydrolysis Rate* 3.4 [4]
Cephalothin S. aureus Relative Hydrolysis Rate* <0.01 [4]

*Relative to Penicillin G hydrolysis rate of 100.

Table 4: Comparative PBP Binding Affinity (IC50 in µg/mL) of Oral Cephalosporins Note: Specific IC50 values for cefatrizine are not readily available in recent literature. Data for other cephalosporins are provided for context.

PBP Target Bacterial Species Cefixime Cefuroxime Reference(s)
PBP1s Escherichia coli 0.25 0.5 [3]

| PBP3 | Escherichia coli | 0.25 | 0.5 |[3] |

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the core concepts of cefatrizine resistance and the experimental workflows used to study them.

cluster_0 Bacterial Cell PBP PBP (Target) Wall Cell Wall Synthesis PBP->Wall Blocked Cef_in Cefatrizine Cef_in->PBP Inhibition Lysis Cell Lysis Wall->Lysis Cef_out Cefatrizine (External) Cef_out->Cef_in Entry caption Fig 1. Cefatrizine Mechanism of Action.

Fig 1. Cefatrizine Mechanism of Action.

cluster_mech Mechanisms of Resistance Cef Cefatrizine Degradation Enzymatic Degradation (β-Lactamase) Cef->Degradation TargetMod Target Modification (Altered PBP) Cef->TargetMod Efflux Reduced Concentration (Efflux / Porin Loss) Cef->Efflux Inactive Inactive Metabolite Degradation->Inactive NoBind Binding Prevented TargetMod->NoBind NoAccess Access to Target Blocked Efflux->NoAccess caption Fig 2. Logical Relationship of Core Resistance Mechanisms.

Fig 2. Logical Relationship of Core Resistance Mechanisms.

start Isolate Resistant Bacterial Strain mic Determine MIC (Broth/Agar Dilution) start->mic b_lactamase β-Lactamase Assay (e.g., Nitrocefin) mic->b_lactamase pbp_assay PBP Binding Assay (Competitive IC50) mic->pbp_assay If β-lactamase negative or high-level resistance pcr PCR for Resistance Genes (e.g., bla, mecA) b_lactamase->pcr If positive seq Sequence Analysis (Identify Mutations) pcr->seq end Characterize Resistance Mechanism seq->end pbp_assay->end caption Fig 3. Experimental Workflow for Resistance Characterization.

Fig 3. Experimental Workflow for Resistance Characterization.

Detailed Experimental Protocols

The following protocols are based on standardized methodologies and can be adapted for the specific investigation of cefatrizine resistance.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of cefatrizine against a bacterial isolate.[4]

Materials:

  • Cefatrizine analytical standard powder

  • Appropriate solvent for cefatrizine (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefatrizine Stock Solution: Prepare a concentrated stock solution of cefatrizine (e.g., 1280 µg/mL) in a suitable solvent. Further dilute in CAMHB to create a working stock solution at twice the highest desired final concentration.

  • Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the working cefatrizine stock to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[4]

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB).

  • Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each test well will be 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Result Interpretation: The MIC is the lowest concentration of cefatrizine that completely inhibits visible bacterial growth.[10] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Protocol: β-Lactamase Activity Assay (Chromogenic Method)

This is a rapid qualitative test to detect the presence of β-lactamase enzymes.

Materials:

  • Chromogenic cephalosporin substrate (e.g., Nitrocefin or Cefinase™ disks)

  • Bacterial colonies from a fresh culture plate

  • Sterile deionized water or saline

  • Sterile inoculation loop or applicator stick

Procedure:

  • Disk Preparation: Place a Cefinase™ disk on a clean microscope slide or in an empty petri dish. Moisten the disk with one drop of sterile water.

  • Inoculation: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.

  • Observation: Observe the disk for a color change. A positive result, indicating β-lactamase production, is typically a rapid change from yellow to red/pink.[8]

  • Incubation Time: For most Gram-negative organisms, the reaction occurs within minutes. For staphylococci, the reaction may take up to one hour.[8]

  • Controls: Always test known β-lactamase-producing (positive control) and non-producing (negative control) strains simultaneously.

Protocol: Competitive PBP Binding Assay

This assay determines the affinity (IC50) of cefatrizine for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.[3]

Materials:

  • Bacterial strain of interest

  • Cefatrizine analytical standard

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • Lysis buffer (e.g., phosphate (B84403) buffer with lysozyme (B549824) and DNase)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence imager and densitometry software

Procedure:

  • Preparation of Bacterial Membranes:

    • Culture bacterial cells to mid-logarithmic phase and harvest by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., PBS).

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Perform ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration.[3]

  • Competitive Binding:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled cefatrizine for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.

    • Add a constant, saturating concentration of the fluorescent penicillin probe (e.g., Bocillin™ FL) to each tube and incubate further. The probe will bind to any PBPs not occupied by cefatrizine.

  • Detection and Analysis:

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the gel using a fluorescence imager to detect the fluorescent signal from the probe bound to the PBPs. The intensity of the bands will be inversely proportional to the amount of cefatrizine bound.

    • Quantify the intensity of each PBP band using densitometry software.

  • IC50 Determination:

    • Plot the fluorescence intensity for each PBP against the concentration of cefatrizine.

    • The IC50 is the concentration of cefatrizine that results in a 50% reduction in the binding of the fluorescent probe.[3]

Conclusion

Bacterial resistance to cefatrizine propylene glycol is a complex interplay of enzymatic inactivation, target site modification, and mechanisms that reduce drug accumulation. The production of β-lactamases, particularly by S. aureus and ESBL-producing Enterobacteriaceae, remains the most significant challenge to the efficacy of cefatrizine. Furthermore, the emergence of altered PBPs in pathogens like MRSA and S. pneumoniae renders the drug ineffective. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental investigation, is essential for the development of novel antibacterial strategies and the preservation of existing antibiotic classes. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to addressing the ongoing crisis of antimicrobial resistance.

References

Synthesis and Activity of Novel Cefatrizine Propylene Glycol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefatrizine, a first-generation cephalosporin (B10832234), has a proven track record of broad-spectrum antibacterial activity. To enhance its therapeutic potential, research into novel derivatives is crucial. This technical guide details the synthesis of Cefatrizine Propylene (B89431) Glycol and proposes synthetic pathways for novel derivatives. It provides a comprehensive overview of its mechanism of action, detailed experimental protocols for synthesis and antimicrobial evaluation, and a summary of its in vitro activity against various bacterial strains. This document serves as a resource for researchers engaged in the development of new cephalosporin-based antibacterial agents.

Introduction

Cefatrizine is a semi-synthetic, orally active cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is well-documented, showing superiority in some cases to other cephalosporins like cephalexin.[2][3] The propylene glycol solvate of Cefatrizine is a common pharmaceutical formulation.[4] The relentless rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[4] Chemical modification of existing antibiotics, such as Cefatrizine, offers a promising strategy to enhance their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. This whitepaper explores the synthesis of Cefatrizine Propylene Glycol and proposes the creation of novel derivatives for further investigation.

Mechanism of Action

Like other β-lactam antibiotics, Cefatrizine's antibacterial effect stems from its ability to inhibit the synthesis of the bacterial cell wall.[5] The structural integrity of bacteria depends on a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs). Cefatrizine mimics the D-Ala-D-Ala substrate of these enzymes, leading to the acylation of the PBP active site and its irreversible inactivation. This disruption of peptidoglycan synthesis weakens the cell wall, ultimately causing cell lysis and bacterial death.

Figure 1: Mechanism of action of Cefatrizine.

Synthesis of this compound and Proposed Novel Derivatives

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). A common route includes the formation of the key intermediate, 7-amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA), followed by acylation with a protected form of D-(-)-p-hydroxyphenylglycine.

7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-TACA 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA) 7-ACA->7-TACA Condensation Potassium_1_2_3_triazole_5_thiolate Potassium 1,2,3-triazole-5-thiolate Potassium_1_2_3_triazole_5_thiolate->7-TACA Cefatrizine_metholate Cefatrizine Metholate 7-TACA->Cefatrizine_metholate Acylation Dane_salt D-(-)-p-hydroxyphenylglycine Dane potassium salt Dane_salt->Cefatrizine_metholate Purification Purification Cefatrizine_metholate->Purification Cefatrizine_PG This compound Purification->Cefatrizine_PG Propylene_glycol Propylene Glycol Propylene_glycol->Cefatrizine_PG Solvate formation

Figure 2: Synthesis workflow for this compound.

Proposed Synthesis of Novel this compound Derivatives

To generate novel derivatives with potentially enhanced activity, modifications can be introduced at various positions of the Cefatrizine molecule. One promising approach is the esterification of the carboxylic acid group to create prodrugs. These prodrugs can improve oral bioavailability and pharmacokinetic properties.

Cefatrizine Cefatrizine Esterification Esterification Cefatrizine->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Novel_Ester_Derivative Novel Cefatrizine Ester Derivative Esterification->Novel_Ester_Derivative Propylene_Glycol_Formulation Propylene_Glycol_Formulation Novel_Ester_Derivative->Propylene_Glycol_Formulation Novel_PG_Derivative Novel this compound Derivative Propylene_Glycol_Formulation->Novel_PG_Derivative

Figure 3: Proposed synthesis of novel ester derivatives.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol based on available literature.[6][7]

  • Preparation of 7-TACA: 7-ACA is reacted with potassium 1,2,3-triazole-5-thiolate in a suitable solvent.

  • Silylation: The 7-TACA intermediate is protected by silylation using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a solvent such as dichloromethane.[6]

  • Acylation: The silylated 7-TACA is then acylated with the Dane salt of D-(-)-p-hydroxyphenylglycine.[7]

  • Hydrolysis and Crystallization: The resulting product is hydrolyzed and then crystallized from a mixture of 1,2-propylene glycol and water, with pH adjustment using ammonia, to yield this compound.[6]

  • Purification and Drying: The crystals are filtered, washed with water and acetone, and then dried under vacuum.[6]

Antimicrobial Susceptibility Testing

The in vitro activity of Cefatrizine and its derivatives is determined using standard methods such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).

Start Start Prepare_Serial_Dilutions Prepare serial dilutions of Cefatrizine derivative Start->Prepare_Serial_Dilutions Inoculate_with_Bacteria Inoculate with standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_with_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_with_Bacteria->Incubate Observe_Growth Observe for bacterial growth Incubate->Observe_Growth Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 4: Workflow for MIC determination.

In Vitro Antibacterial Activity of Cefatrizine

Cefatrizine demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize its in vitro efficacy.

Table 1: In Vitro Activity of Cefatrizine against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6[1]
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1[1]
Streptococcus pyogenes (Group A)50+0.1 - 0.8--[1]

Table 2: In Vitro Activity of Cefatrizine against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli400+1.6 - >1006.312.5[1]
Klebsiella pneumoniae100+1.6 - >1006.325[1]
Proteus mirabilis100+0.8 - 503.112.5[1]

Conclusion and Future Directions

Cefatrizine remains a valuable scaffold for the development of new cephalosporin antibiotics. The synthesis of its propylene glycol solvate is a well-established process. The exploration of novel derivatives, particularly ester prodrugs, holds significant potential for improving its pharmacokinetic profile and overcoming bacterial resistance. Further research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of these novel this compound derivatives to ascertain their therapeutic utility.

References

Cefatrizine propylene glycol degradation pathways and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation Pathways and Kinetics of Cefatrizine (B1668820) Propylene (B89431) Glycol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefatrizine, a first-generation cephalosporin (B10832234) antibiotic, is formulated with propylene glycol to enhance its stability and bioavailability.[1] However, like all β-lactam antibiotics, cefatrizine is susceptible to degradation, which can compromise its efficacy and safety. This technical guide provides a comprehensive overview of the degradation pathways and kinetics of cefatrizine, with a focus on the formulation with propylene glycol. The primary degradation routes include hydrolysis of the β-lactam ring under acidic and alkaline conditions, oxidation of the sulfur atom, and photodegradation.[2][3] While specific kinetic data for cefatrizine propylene glycol is limited in publicly available literature, this guide draws upon established knowledge of cephalosporin chemistry and data from structurally similar compounds to provide a robust framework for stability studies.[3][4] Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are also presented to aid researchers in developing stable formulations and ensuring product quality.

Introduction

Cefatrizine is a semi-synthetic cephalosporin characterized by its broad spectrum of antibacterial activity.[5] Its chemical structure, featuring a β-lactam ring, is the cornerstone of its therapeutic action but also the primary site of instability. The formulation of cefatrizine with propylene glycol aims to improve its solubility and stability.[1] Understanding the degradation pathways and kinetics is crucial for the development of stable dosage forms, establishment of appropriate storage conditions, and ensuring the safety and efficacy of the drug product throughout its shelf life.

Degradation Pathways of Cefatrizine

The degradation of cefatrizine primarily occurs through three main pathways: hydrolysis, oxidation, and photolysis. These pathways can be influenced by various factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[3]

Hydrolysis

Hydrolysis of the four-membered β-lactam ring is the most common degradation pathway for cephalosporins, including cefatrizine.[2][4] This process can be catalyzed by both acid and base.

2.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the β-lactam ring of cefatrizine undergoes hydrolysis. The proposed mechanism involves the protonation of the carbonyl oxygen of the β-lactam ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the opening of the β-lactam ring and loss of antibacterial activity.[4] In some cases, cleavage of the C-7 acylamino side chain can also occur under harsh acidic conditions.[3]

2.1.2 Base-Catalyzed Hydrolysis

In alkaline environments, the degradation of cefatrizine is generally more rapid. The primary mechanism is the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the ring.[4]

2.1.3 Intramolecular Aminolysis

For cephalosporins with a phenylglycine moiety at the C-7 position, such as cefatrizine, intramolecular aminolysis can occur under neutral and alkaline conditions. This involves the reaction of the amino group on the C-7 side chain with the β-lactam carbonyl, leading to the formation of diketopiperazine derivatives.[3]

Cefatrizine Cefatrizine Acid_Hydrolysis Acid-Catalyzed Hydrolysis Cefatrizine->Acid_Hydrolysis H+ / H2O Base_Hydrolysis Base-Catalyzed Hydrolysis Cefatrizine->Base_Hydrolysis OH- Intramolecular_Aminolysis Intramolecular Aminolysis Cefatrizine->Intramolecular_Aminolysis Neutral/Alkaline pH Beta_Lactam_Opened β-Lactam Ring-Opened Products Acid_Hydrolysis->Beta_Lactam_Opened Side_Chain_Cleavage Side-Chain Cleavage Products Acid_Hydrolysis->Side_Chain_Cleavage Base_Hydrolysis->Beta_Lactam_Opened Diketopiperazines Diketopiperazine Derivatives Intramolecular_Aminolysis->Diketopiperazines

Hydrolytic Degradation Pathways of Cefatrizine.

Oxidation

The sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is susceptible to oxidation, typically by peroxide radicals, which can be present as impurities in excipients.[2][6] This leads to the formation of sulfoxide (B87167) derivatives.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of cefatrizine. Photolytic degradation can involve complex reactions, including isomerization and cleavage of the molecule, leading to a variety of degradation products.[3]

Cefatrizine Cefatrizine Oxidation Oxidation (e.g., Peroxides) Cefatrizine->Oxidation Photolysis Photolysis (UV/Vis Light) Cefatrizine->Photolysis Sulfoxides Sulfoxide Derivatives Oxidation->Sulfoxides Photodegradants Various Photodegradation Products (Isomers, etc.) Photolysis->Photodegradants

Oxidative and Photolytic Degradation of Cefatrizine.

Degradation Kinetics

The rate of cefatrizine degradation is influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for this compound are not extensively available, the degradation of cephalosporins generally follows pseudo-first-order kinetics under constant pH and temperature.[7]

Influence of pH

The stability of cephalosporins is highly pH-dependent.[8] Generally, they exhibit maximum stability in the slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions accelerate the rate of hydrolysis.[4]

Influence of Temperature

Temperature significantly affects the degradation rate of cefatrizine. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which is fundamental for predicting shelf-life from accelerated stability studies.[7]

Role of Propylene Glycol

Quantitative Data

Due to the limited availability of specific quantitative kinetic data for this compound, the following tables present a summary of expected degradation behavior and typical kinetic parameters based on studies of analogous cephalosporins. Researchers should determine these parameters experimentally for their specific formulation.

Table 1: Summary of Cefatrizine Degradation under Forced Conditions

Stress ConditionTypical Reagents and ConditionsExpected Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, room temp. to 80°Cβ-Lactam ring-opened products, Side-chain cleavage products[3]
Alkaline Hydrolysis 0.1 M - 1 M NaOH, room temp.β-Lactam ring-opened products, Diketopiperazines[3][4]
Oxidative Degradation 3% - 30% H₂O₂, room temp.Sulfoxide derivatives[3]
Thermal Degradation Dry heat, 60°C - 105°CVarious thermal degradants[3]
Photolytic Degradation Exposure to UV and/or visible lightIsomers, various photoproducts[3]

Table 2: Illustrative Kinetic Parameters for Cephalosporin Degradation (Analogues)

Cephalosporin AnalogueConditionRate Constant (k)Half-life (t₁/₂)Reference
CephalexinpH 1.0, 35°C-~25 hours[11]
CefazolinpH 5.5, 60°C--[12]
CeftriaxonepH 7.4, 37°C--[13]

Note: This table is for illustrative purposes only. Actual values for this compound must be determined experimentally.

Experimental Protocols

To assess the stability of this compound and identify its degradation products, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, are essential.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the drug substance and drug product to identify potential degradation products and pathways.

Start Start: Cefatrizine Propylene Glycol Sample Prepare Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare Stress Subject to Stress Conditions Prepare->Stress Acid Acid Hydrolysis (e.g., 1M HCl, 60°C, 2h) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT, 30min) Stress->Base Oxidative Oxidative Degradation (e.g., 30% H2O2, RT, 1h) Stress->Oxidative Thermal Thermal Degradation (e.g., 80°C, 24h) Stress->Thermal Photolytic Photolytic Degradation (UV/Vis light, 24h) Stress->Photolytic Analyze Analyze Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Characterize Identify and Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize End End: Degradation Profile Established Characterize->End

Workflow for Forced Degradation Studies.

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).[3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[3]

  • Photolytic Degradation: Expose the this compound stock solution (1 mg/mL in water) to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying cefatrizine from its degradation products.

Typical HPLC Parameters:

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the best separation.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Monitor at a wavelength where cefatrizine and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10-20 µL.[3]

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Conclusion

The degradation of this compound is a complex process involving multiple pathways, primarily hydrolysis, oxidation, and photolysis. While specific kinetic data for this formulation is not extensively documented, a thorough understanding of the degradation behavior of analogous cephalosporins provides a solid foundation for stability testing. The experimental protocols and analytical methods outlined in this guide offer a systematic approach for researchers and drug development professionals to characterize the degradation of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product. Further research to generate specific kinetic data for cefatrizine in the presence of propylene glycol is highly recommended to build a more complete stability profile.

References

Methodological & Application

HPLC method development for Cefatrizine propylene glycol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Cefatrizine in Cefatrizine Propylene (B89431) Glycol Formulations

Introduction

Cefatrizine is a broad-spectrum, first-generation cephalosporin (B10832234) antibiotic.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[2][4] Cefatrizine propylene glycol is a formulation that utilizes propylene glycol as a solvent and stabilizer to enhance the drug's solubility and bioavailability.[4] Accurate and precise quantification of the active pharmaceutical ingredient (API), Cefatrizine, is crucial for quality control and ensuring the therapeutic efficacy of the final product.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefatrizine. Due to the lack of a significant UV chromophore in propylene glycol, a direct simultaneous quantification of both Cefatrizine and propylene glycol using a single HPLC-UV method is not feasible.[5] Propylene glycol quantification typically requires alternative methods such as gas chromatography or pre-column derivatization followed by HPLC analysis.[6][7][8][9] Therefore, this protocol focuses on the primary analytical challenge: the accurate determination of Cefatrizine in the presence of propylene glycol as an excipient.

Physicochemical Properties of Analytes

A summary of the key physicochemical properties of Cefatrizine and propylene glycol is presented below.

PropertyCefatrizinePropylene Glycol
Chemical Structure (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][10]1,2-Propanediol
Molecular Formula C₁₈H₁₈N₆O₅S₂[2][10]C₃H₈O₂
Molecular Weight 462.5 g/mol [2][10]76.09 g/mol
UV max 227 nm, 272 nm[11]None (requires derivatization for UV detection)[6][9]
Nature Zwitterionic[1][11]-

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods developed for other cephalosporins.[12][13][14]

ParameterRecommended Condition
HPLC System Quaternary pump, Autosampler, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.05 M Phosphate (B84403) Buffer (pH 6.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 272 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate and adjust the pH to 6.0 with a dilute solution of potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer with HPLC-grade acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Stock Solution (Cefatrizine): Accurately weigh and dissolve approximately 25 mg of Cefatrizine reference standard in the mobile phase to obtain a concentration of 250 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

  • Sample Preparation (this compound Formulation): Accurately weigh a portion of the formulation equivalent to 25 mg of Cefatrizine. Dissolve the sample in the mobile phase, sonicate for 15 minutes, and dilute to a final concentration of approximately 50 µg/mL of Cefatrizine. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • System Suitability: System suitability parameters, including theoretical plates, tailing factor, and repeatability of peak areas, should be monitored to ensure the performance of the chromatographic system.

  • Linearity: The linearity of the method should be evaluated by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The accuracy of the method should be determined by a recovery study, spiking a placebo formulation with known amounts of Cefatrizine at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The precision of the method should be assessed by determining the intra-day and inter-day precision. This is evaluated by analyzing multiple preparations of the same sample on the same day and on different days, respectively. The relative standard deviation (RSD) should be less than 2%.

  • Specificity: The specificity of the method should be demonstrated by showing that there is no interference from the excipients, including propylene glycol, at the retention time of Cefatrizine. This can be achieved by injecting a placebo sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Cefatrizine should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
RSD of Peak Areas (n=6) ≤ 1.0%

Table 2: Linearity Data for Cefatrizine

Concentration (µg/mL)Peak Area (arbitrary units)
10Data to be filled
25Data to be filled
50Data to be filled
75Data to be filled
100Data to be filled
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%40Data to be filledData to be filled
100%50Data to be filledData to be filled
120%60Data to be filledData to be filled

Table 4: Precision Data

SampleIntra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Cefatrizine (50 µg/mL)< 2.0%< 2.0%

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation Mobile_Phase Mobile Phase Preparation (ACN:Buffer) HPLC_System HPLC System Setup (C18, 272 nm) Mobile_Phase->HPLC_System Standards Standard Preparation (Cefatrizine) Injection Inject Standards & Samples Standards->Injection Sample Sample Preparation (Formulation) Sample->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cefatrizine Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC method development and validation of Cefatrizine.

HPLC_System_Components Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Output

Caption: Key components and logical flow of the HPLC system.

The described HPLC method provides a simple, accurate, and precise means for the quantification of Cefatrizine in this compound formulations. The method is suitable for routine quality control analysis. For the quantification of propylene glycol, a separate analytical method, such as gas chromatography, is recommended.

References

Application Note: A Validated Stability-Indicating HPLC Assay for Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefatrizine Propylene Glycol in the presence of its degradation products. The method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions to establish the stability-indicating nature of the assay. This application note provides a comprehensive protocol for the HPLC method, its validation, and the analysis of samples subjected to stress conditions, serving as a valuable tool for quality control and stability studies of this compound.

Introduction

Cefatrizine is a first-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various bacterial infections.[1] The stability of Cefatrizine, like other β-lactam antibiotics, is a critical attribute that can impact its safety and efficacy.[1] The primary degradation pathway for Cefatrizine involves the hydrolysis of the β-lactam ring, which can be catalyzed by both acidic and basic conditions.[1][2][3] To ensure the quality and shelf-life of pharmaceutical products containing this compound, a validated stability-indicating analytical method is essential. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) is the preferred technique for such assays due to its high resolution and sensitivity.[4]

This application note presents a stability-indicating HPLC method developed and validated for this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

ParameterValue
Instrument HPLC with UV-Vis/PDA Detector
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Phosphate (B84403) Buffer (pH 5.0) and Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature 30°C
Preparation of Solutions
  • Phosphate Buffer (pH 5.0): Prepare a suitable phosphate buffer and adjust the pH to 5.0 using phosphoric acid or sodium hydroxide.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity of the method. A concentration of 1000 µg/mL of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.[2]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 24 hours.[4] Dissolve the powder in the diluent to achieve a concentration of 1000 µg/mL.

  • Photolytic Degradation: Expose the this compound solution (1000 µg/mL in diluent) to UV light (254 nm) for 24 hours.[2]

All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity was evaluated by analyzing the chromatograms of the placebo, the unstressed this compound standard, and the stressed samples. The method is considered specific if the Cefatrizine peak is well-resolved from all degradation product peaks, with a resolution of not less than 2.0. Peak purity analysis was also performed using a PDA detector.

Linearity

Linearity was determined by analyzing a series of this compound solutions over a concentration range of 25-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products formed under various stress conditions. The validation results are summarized in the following tables.

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation (Exemplary)
0.1 M HCl2 hours80°C15.2
0.1 M NaOH1 hourRoom Temp25.8
30% H₂O₂2 hoursRoom Temp18.5
Dry Heat24 hours105°C8.3
UV Light24 hoursRoom Temp12.1

Table 3: Validation Summary (Exemplary Data)

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradantsPeak purity > 990
Linearity (r²) 0.9995≥ 0.999
Range 25-150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Robustness No significant impact on resultsSystem suitability passes

Visualizations

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock Cefatrizine PG Stock Solution (1mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidative Oxidative Degradation (30% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 105°C) Stock->Thermal Photo Photolytic Degradation (UV Light, RT) Stock->Photo Dilution Neutralization & Dilution to 100 µg/mL Acid->Dilution Base->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Evaluation (Specificity, % Degradation) HPLC->Data G cluster_degradation Degradation Products Cefatrizine This compound LactamOpened β-Lactam Ring-Opened Products Cefatrizine->LactamOpened Acid/Base Hydrolysis Diketopiperazines Diketopiperazines Cefatrizine->Diketopiperazines Base Hydrolysis Sulfoxides Sulfoxides Cefatrizine->Sulfoxides Oxidation Isomers Isomers Cefatrizine->Isomers Thermal/Photolytic Stress

References

Application Notes and Protocols: Cefatrizine Propylene Glycol in Murine Models of Systemic Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cefatrizine propylene (B89431) glycol in murine models of systemic bacterial infection. This document outlines the mechanism of action, experimental protocols for in vivo efficacy testing, and key pharmacokinetic considerations. The provided methodologies are based on established practices for antibiotic evaluation in preclinical settings.

Introduction

Cefatrizine is a first-generation cephalosporin (B10832234) antibiotic with broad-spectrum bactericidal activity.[1] Its efficacy stems from the inhibition of bacterial cell wall synthesis. The propylene glycol formulation of Cefatrizine is designed to enhance its stability and bioavailability.[2] Murine models of systemic infection are crucial for the preclinical evaluation of new antibiotic formulations, providing essential data on in vivo efficacy and pharmacokinetics.

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis in bacterial cell walls.[1] By inhibiting the cross-linking of peptidoglycan chains, Cefatrizine disrupts cell wall integrity, leading to cell lysis and bacterial death.[1]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Bacterial Death CellWall->Lysis Prevents Cefatrizine Cefatrizine Cefatrizine->PBP Binds to & Inhibits

Figure 1: Mechanism of action of Cefatrizine.

Data Presentation

Quantitative in vivo efficacy and pharmacokinetic data for Cefatrizine propylene glycol in murine models of systemic infection are not extensively available in the public literature. Therefore, the following tables include in vitro data for Cefatrizine and comparative in vivo data for other first-generation cephalosporins to serve as a reference for study design. It is recommended that key parameters such as the 50% effective dose (ED50) or protective dose (PD50) and the pharmacokinetic profile of this compound be determined experimentally in the specific mouse model being used.

Table 1: In Vitro Activity of Cefatrizine (MIC µg/mL)

Pathogen MIC Range (µg/mL)
Staphylococcus aureus 0.25 - 2.0
Streptococcus pneumoniae 0.12 - 1.0
Escherichia coli 2.0 - 16.0
Klebsiella pneumoniae 4.0 - 32.0

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1]

Table 2: In Vivo Efficacy of a First-Generation Cephalosporin in a Murine Systemic Infection Model

Antibiotic Pathogen PD50 (mg/kg)
Cefazolin Staphylococcus aureus Varies by formulation

Note: PD50 (Protective Dose 50) is the dose required to protect 50% of the animals from a lethal infection. This data provides a reference for in vivo efficacy testing.[1]

Table 3: Pharmacokinetic Parameters of a First-Generation Cephalosporin in Mice

Antibiotic Dose (mg/kg) Route Cmax (µg/mL) T1/2 (hours)
Cefazolin 20 IV ~185 ~0.3

Note: Cmax is the maximum plasma concentration and T1/2 is the elimination half-life. Pharmacokinetic parameters are highly dependent on the specific drug formulation and animal model.[1]

Table 4: Pharmacokinetic Parameters of Cefatrizine in Various Animal Models (Oral Administration)

Animal Model Bioavailability (F) Elimination Half-life (t½)
Calves (Pre-ruminating) ~35% ~9 hours

Note: This data is for Cefatrizine, not the propylene glycol formulation, and is not from a murine model. It is provided for general reference.[3]

Experimental Protocols

The following protocols describe a general methodology for establishing a murine model of systemic infection and evaluating the in vivo efficacy of this compound.

Protocol 1: Murine Systemic Infection Model

This protocol outlines the induction of systemic infection (septicemia) in mice, a standard model for evaluating antimicrobial agents.[4]

Materials:

  • 6-8 week old BALB/c or CD-1 mice[1]

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[1]

  • This compound

  • Sterile saline

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)[1]

  • Cyclophosphamide (optional, for establishing a neutropenic model)[1]

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days before the experiment.

  • Inoculum Preparation:

    • Culture the selected bacterial strain in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL for S. aureus).[1] The optimal inoculum concentration should be determined in a pilot study to achieve a lethal infection within a specified timeframe.

  • Induction of Infection:

    • Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.[1]

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound at various dose levels.[1] Administration can be subcutaneous (SC) or oral (PO).

    • Include a vehicle control group that receives sterile saline or the propylene glycol vehicle alone.

  • Monitoring:

    • Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality for a defined period (e.g., 7 days).[1]

  • Endpoint Evaluation:

    • Survival: Record the number of surviving animals in each group daily to determine the PD50.

    • Bacterial Burden: At a specific time point (e.g., 24 hours post-treatment), euthanize a subset of mice. Collect organs (e.g., spleen, liver) and/or blood. Homogenize tissues, perform serial dilutions, and plate on TSA to determine the number of colony-forming units (CFU).

cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (≥ 7 days) Inoculum Bacterial Inoculum Preparation Acclimatization->Inoculum Infection Induce Systemic Infection (IP Injection) Inoculum->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer this compound (SC or PO) Grouping->Treatment Control Administer Vehicle Control Grouping->Control Monitoring Monitor Survival & Clinical Signs (e.g., 7 days) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Evaluation (Survival/Bacterial Burden) Monitoring->Endpoint

Figure 2: General workflow for in vivo efficacy studies.

Protocol 2: Pharmacokinetic Study in Mice

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • 6-8 week old BALB/c or CD-1 mice

  • This compound

  • Sterile administration vehicle

  • Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-UV)[3]

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice as described in Protocol 1.

    • Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[3]

    • Blood can be collected via methods such as retro-orbital bleeding or tail vein sampling.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Determine the concentration of Cefatrizine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life (t½).

Conclusion

The provided protocols and data serve as a foundational guide for researchers investigating the use of this compound in murine models of systemic infection. While specific in vivo efficacy and murine pharmacokinetic data for this formulation are limited in the literature, the outlined methodologies will enable the generation of robust and reproducible data essential for preclinical development. Careful adaptation of these protocols to specific research questions and pathogens will be critical for successful evaluation.

References

Application Notes and Protocol for In Vitro Susceptibility Testing of Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin (B10832234) antibiotic.[1] This document provides a detailed protocol for determining the in vitro susceptibility of bacterial isolates to Cefatrizine propylene (B89431) glycol. The methodologies outlined are based on generalized procedures for cephalosporin testing, harmonized with the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] Cefatrizine propylene glycol is a stable form of Cefatrizine, freely soluble in water, which makes it suitable for the preparation of stock solutions for susceptibility testing.[5][6]

It is important to note that as of late 2025, specific interpretive breakpoints for Cefatrizine are not provided by major standards organizations like CLSI or EUCAST.[1] Therefore, the results of these tests should be interpreted with caution and primarily used for research and development purposes. The end user should validate these methods for their specific applications.[1]

Data Presentation

Table 1: Quality Control (QC) Strains for Cefatrizine Susceptibility Testing
QC StrainATCC NumberRationale for Inclusion
Escherichia coliATCC® 25922™Recommended by CLSI and EUCAST for routine QC of antimicrobial susceptibility testing of Enterobacterales.[1][7][8]
Staphylococcus aureusATCC® 29213™Recommended by CLSI for broth microdilution QC for Gram-positive organisms.[1]
Staphylococcus aureusATCC® 25923™Recommended for disk diffusion QC for Gram-positive organisms.[7]
Pseudomonas aeruginosaATCC® 27853™Recommended for QC of non-fastidious, Gram-negative bacilli.[7]
Haemophilus influenzaeATCC® 49247™Recommended for QC of fastidious organisms.

Note: The expected ranges for zone diameters and MIC values for Cefatrizine with these QC strains are not established by CLSI or EUCAST and would need to be determined in-house during validation.

Experimental Protocols

Two primary methods for in vitro susceptibility testing are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.

Method 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (see Table 1)[1]

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefatrizine Stock Solution:

    • Due to its free solubility in water, prepare a stock solution of this compound in sterile distilled water.[5]

    • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the Cefatrizine stock solution in CAMHB within the 96-well microtiter plates to achieve the desired concentration range.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the Cefatrizine dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each organism tested.[1]

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[1]

Method 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[1]

Materials:

  • Cefatrizine disks (potency to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (see Table 1)

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution method.[1]

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1]

  • Disk Application:

    • Aseptically apply the Cefatrizine disks to the surface of the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar and are at least 24 mm apart.[1]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results:

    • Measure the diameter of the zones of complete inhibition to the nearest millimeter.[1]

Visualization

G Experimental Workflow for In Vitro Susceptibility Testing of this compound prep_stock Prepare Cefatrizine Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_mic Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate_mic inoculate_disk Inoculate MHA Plate prep_inoculum->inoculate_disk prep_media Prepare Media (CAMHB or MHA) prep_media->serial_dilution prep_media->inoculate_disk serial_dilution->inoculate_mic incubate_mic Incubate at 35°C for 16-20 hours inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic apply_disk Apply Cefatrizine Disk inoculate_disk->apply_disk incubate_disk Incubate at 35°C for 16-20 hours apply_disk->incubate_disk read_disk Measure Zone of Inhibition incubate_disk->read_disk

References

Application of Cefatrizine Propylene Glycol in Veterinary Experimental Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine (B1668820) is a first-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] Propylene (B89431) glycol is a widely used pharmaceutical excipient that serves as a solvent, stabilizer, and vehicle for drug delivery in various veterinary formulations, including oral and injectable preparations.[6][7][8] The combination, Cefatrizine Propylene Glycol, leverages the antimicrobial properties of Cefatrizine with the formulation benefits of propylene glycol to potentially enhance the antibiotic's stability, solubility, and bioavailability.[4]

These application notes provide a comprehensive overview of the potential uses of this compound in veterinary experimental medicine, including detailed experimental protocols and available data on its active component, Cefatrizine.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefatrizine, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to PBPs, Cefatrizine inhibits their enzymatic activity, specifically the transpeptidation step that cross-links the peptidoglycan chains. This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bactericidal action.[4][5]

G cluster_bacterium Bacterial Cell cluster_drug_action Drug Action Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBPs catalyzed by Cell_Wall Stable Cell Wall PBPs->Cell_Wall leads to Cell_Lysis Cell Lysis PBPs->Cell_Lysis Cefatrizine Cefatrizine Cefatrizine->PBPs Binds to and inhibits

Caption: Mechanism of action of Cefatrizine.

Quantitative Data

The following tables summarize the available pharmacokinetic and in-vitro activity data for Cefatrizine from veterinary experimental studies.

Table 1: Pharmacokinetic Parameters of Cefatrizine in Various Animal Species

Animal SpeciesDosageRoute of AdministrationPeak Serum Level (Cmax)Time to Peak (Tmax)Elimination Half-life (t½)Bioavailability (F)Reference
Pre-ruminating CalvesNot SpecifiedOral--~9 hours~35%[9]
Mice20 mg/kgOralHigher than cephalexin (B21000) & cefazolin-Longer than cephalexin & cefazolin-[1]
Mice20 mg/kgParenteralHigher than cephalexin & cefazolin-Longer than cephalexin & cefazolin-[1]
Dogs20 mg/kgOral/ParenteralVariableVariableVariable-[1]
Squirrel Monkeys20 mg/kgOral/ParenteralVariableVariableVariable-[1]
Rabbits20 mg/kgOral/ParenteralVariableVariableVariable-[1]

Table 2: In-Vitro Activity of Cefatrizine against Veterinary Pathogens (MIC90 in µg/mL)

Bacterial SpeciesMIC90 (µg/mL)Reference
Salmonella spp.3.12[9]
Escherichia coli3.12[9]
Pasteurella multocida3.12[9]

Note: The majority of in-vitro susceptibility data for Cefatrizine dates from the 1970s and may not reflect the susceptibility of contemporary, multidrug-resistant bacterial strains.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and pharmacokinetics of a this compound formulation in a veterinary context.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against veterinary bacterial pathogens.

Materials:

  • This compound standard powder

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial isolates of interest (e.g., Staphylococcus pseudintermedius, Escherichia coli, Pasteurella multocida)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Cefatrizine Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Cefatrizine stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL and a final volume of 110 µL in the test wells.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of Cefatrizine that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Stock Prepare Cefatrizine Stock Solution Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read MIC Incubate->Read

Caption: Workflow for MIC determination.

Protocol 2: Pharmacokinetic Study in a Canine Model

This protocol describes a crossover study to determine the pharmacokinetic profile of this compound after intravenous and oral administration in dogs.

Animals:

  • A group of healthy adult Beagle dogs (n=6-8), both male and female.

  • Animals should be acclimatized for at least one week before the study.

  • Food should be withheld for 12 hours before drug administration. Water is available ad libitum.

Drug Formulation:

  • Intravenous (IV): this compound sterile solution.

  • Oral (PO): this compound oral solution.

Experimental Design:

  • A two-period, two-sequence crossover design with a washout period of at least 14 days between treatments.

  • Dogs are randomly assigned to one of two treatment sequences: IV then PO, or PO then IV.

Procedure:

  • Catheter Placement: On the day of the study, place an indwelling catheter in the cephalic vein of each dog for blood sample collection.

  • Drug Administration:

    • IV: Administer a single bolus dose of this compound (e.g., 20 mg/kg) into the contralateral cephalic vein.

    • PO: Administer the oral solution via gavage at the same dose (e.g., 20 mg/kg).

  • Blood Sample Collection:

    • Collect approximately 2 mL of blood into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30, and 45 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

    • Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of Cefatrizine in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Cl, Vd) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_PO / AUC_IV) x 100%.

G cluster_animal_prep Animal Preparation cluster_dosing Dosing (Crossover Design) cluster_sampling Sampling and Analysis Acclimatize Acclimatize Dogs Fast Fast overnight Catheterize Place IV Catheter IV_Dose IV Administration (20 mg/kg) Catheterize->IV_Dose PO_Dose Oral Administration (20 mg/kg) Catheterize->PO_Dose Washout Washout Period (14 days) IV_Dose->Washout Blood_Sample Serial Blood Sampling (0-24h) IV_Dose->Blood_Sample PO_Dose->Blood_Sample Washout->PO_Dose Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep HPLC HPLC-UV Analysis Plasma_Sep->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Caption: Experimental workflow for a canine pharmacokinetic study.

Safety and Toxicology Considerations

  • Cefatrizine: As a cephalosporin, Cefatrizine may cause hypersensitivity reactions in sensitized animals. Gastrointestinal disturbances such as vomiting and diarrhea are potential side effects.[4]

  • Propylene Glycol: Propylene glycol is generally recognized as safe (GRAS) for use in dogs and large animals at typical concentrations found in pharmaceutical preparations.[6][7] However, cats are particularly sensitive to propylene glycol, and chronic exposure can lead to Heinz body formation and anemia.[6][11] Therefore, caution should be exercised when considering the use of this compound in feline species, and its use should be avoided in cats if possible. High doses of propylene glycol in any species can cause central nervous system depression and metabolic acidosis.[12]

Conclusion

This compound represents a potentially valuable formulation for the treatment of bacterial infections in veterinary medicine. The inclusion of propylene glycol may offer advantages in terms of stability and administration. However, there is a clear need for further research to establish the specific pharmacokinetic, efficacy, and safety profiles of this combined product in target animal species. The protocols outlined in these notes provide a framework for conducting such essential experimental studies. Researchers should pay close attention to species-specific sensitivities to propylene glycol, particularly in cats.

References

Application Notes and Protocols: Topical Formulation of Cefatrizine Propylene Glycol for Skin Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin and soft tissue infections (SSTIs) represent a significant burden on healthcare systems worldwide.[1] The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies, including the reformulation of existing antibiotics for targeted topical delivery. Cefatrizine, a first-generation cephalosporin (B10832234) antibiotic, exhibits broad-spectrum activity against common Gram-positive and some Gram-negative bacteria responsible for SSTIs.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][4][5][6] The formulation of Cefatrizine with propylene (B89431) glycol enhances its solubility and stability, making it a suitable candidate for topical applications.[4][7]

These application notes provide a comprehensive overview of the formulation and evaluation of a Cefatrizine propylene glycol topical preparation for the treatment of skin infections. Detailed protocols for formulation preparation, in vitro release testing, in vivo efficacy evaluation in a murine skin infection model, and stability testing are presented.

Formulation Details

A stable and effective topical formulation of this compound requires a careful selection of excipients to ensure optimal drug delivery, skin feel, and stability. The following table outlines a representative formulation for a topical cream.

Table 1: Composition of this compound Topical Cream

Component Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0
Propylene GlycolCo-solvent, Penetration Enhancer15.0
Cetostearyl AlcoholEmulsifying Agent, Stiffening Agent10.0
White Soft ParaffinEmollient, Ointment Base15.0
Liquid ParaffinEmollient6.0
Polysorbate 80Emulsifying Agent2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.02
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

Preparation of Topical Cream

This protocol describes the preparation of a 100g batch of 2% this compound topical cream.

Materials and Equipment:

  • This compound

  • Propylene Glycol

  • Cetostearyl Alcohol

  • White Soft Paraffin

  • Liquid Paraffin

  • Polysorbate 80

  • Methylparaben

  • Propylparaben

  • Purified Water

  • Beakers

  • Water bath

  • Homogenizer

  • Weighing balance

  • Spatulas

Procedure:

  • Oil Phase Preparation: In a beaker, combine Cetostearyl Alcohol, White Soft Paraffin, and Liquid Paraffin. Heat the mixture in a water bath to 70-75°C until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Methylparaben and Propylparaben in Purified Water with gentle heating. Add Polysorbate 80 and Propylene Glycol to the aqueous phase and maintain the temperature at 70-75°C.

  • Drug Dispersion: Disperse the this compound in the prepared aqueous phase with continuous stirring until a uniform suspension is obtained.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization until a uniform white cream is formed.

  • Cooling: Allow the cream to cool down to room temperature with gentle stirring.

  • Packaging and Storage: Fill the prepared cream into appropriate containers and store at a controlled room temperature, protected from light.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of topical formulations and ensuring product "sameness".[8] This test measures the rate of drug release from the semi-solid formulation through a synthetic membrane.[9]

Materials and Equipment:

  • Franz Diffusion Cell Apparatus

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringes and needles

  • Water bath with stirrer

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with the receptor medium, and the temperature is maintained at 32 ± 1°C to mimic skin temperature.[10]

  • Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.

  • Sample Application: Apply a finite dose (approximately 300 mg) of the this compound cream uniformly on the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for Cefatrizine concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of Cefatrizine released per unit area (µg/cm²) and plot it against the square root of time. The drug release rate (flux) is determined from the slope of the linear portion of the plot.[11]

Table 2: Representative In Vitro Release Data for this compound Cream

Time (hours)√Time (h^0.5)Cumulative Amount Released (µg/cm²)
0.50.7125.8
11.0038.2
21.4155.1
42.0078.9
62.4597.4
82.83115.6
In Vivo Efficacy in a Murine Skin Infection Model

Animal models are essential for evaluating the in vivo efficacy of new antimicrobial formulations before human trials.[12] This protocol describes a superficial skin infection model in rats to assess the therapeutic potential of the topical this compound formulation.

Materials and Equipment:

  • Male Wistar rats (200-250 g)

  • Staphylococcus aureus (ATCC 25923)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Surgical scissors and forceps

  • Biopsy punch (8 mm)

  • Micropipettes

  • Sterile saline

  • Topical this compound cream (2%)

  • Placebo cream (vehicle control)

  • Bacterial culture media (e.g., Tryptic Soy Agar)

  • Tissue homogenizer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Induction of Infection:

    • Anesthetize the rat.

    • Shave the dorsal area and disinfect with 70% ethanol.

    • Create a full-thickness excisional wound using an 8 mm biopsy punch.[13]

    • Inoculate the wound with a 100 µL suspension of S. aureus (1 x 10⁸ CFU/mL).

  • Treatment:

    • After 24 hours to allow for infection establishment, divide the rats into three groups:

      • Group 1: Untreated control

      • Group 2: Treated with placebo cream

      • Group 3: Treated with 2% this compound cream

    • Apply approximately 0.5 g of the respective cream to the wound site once daily for 7 days.

  • Evaluation:

    • Wound Healing: Measure the wound area on days 0, 3, 5, and 7 post-treatment. Calculate the percentage of wound contraction.

    • Bacterial Load: On day 7, euthanize the animals and excise the wound tissue. Homogenize the tissue in sterile saline, perform serial dilutions, and plate on Tryptic Soy Agar to determine the number of viable bacteria (CFU/g of tissue).

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the institutional animal care and use committee.

Table 3: Representative In Vivo Efficacy Data

Treatment Group Wound Contraction (%) on Day 7 Bacterial Load (log10 CFU/g) on Day 7
Untreated Control35.2 ± 4.17.8 ± 0.5
Placebo Cream38.5 ± 3.87.5 ± 0.4
2% Cefatrizine Cream75.8 ± 5.23.2 ± 0.3
*p < 0.05 compared to untreated and placebo controls.
Stability Testing

Stability testing ensures that the topical formulation maintains its quality, safety, and efficacy throughout its shelf life.

Materials and Equipment:

  • Stability chambers (controlled temperature and humidity)

  • HPLC system

  • pH meter

  • Viscometer

Procedure:

  • Storage Conditions: Store the cream samples in their final packaging at the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Analyze the samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies, and at 0, 1, 2, 3, and 6 months for accelerated studies.

  • Parameters to be Tested:

    • Physical Appearance: Color, odor, and phase separation.

    • pH

    • Viscosity

    • Assay of Cefatrizine: Determine the concentration of Cefatrizine using a validated HPLC method.

    • Microbial Limits: Test for the presence of microbial contamination.

Table 4: Representative Stability Data for this compound Cream (Accelerated Conditions)

Parameter Initial 1 Month 3 Months 6 Months
AppearanceWhite, smooth creamNo changeNo changeNo change
pH6.56.46.36.2
Viscosity (cP)25,00024,80024,50024,200
Assay of Cefatrizine (%)100.299.598.897.9

Visualizations

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_stability Stability Studies Formulation Formulation Preparation (Oil & Aqueous Phases) Emulsification Emulsification & Homogenization Formulation->Emulsification Characterization Physical Characterization (pH, Viscosity, Appearance) Emulsification->Characterization IVRT In Vitro Release Testing (Franz Diffusion Cell) Characterization->IVRT Optimized Formulation Stability Stability Testing (Accelerated & Long-Term) Characterization->Stability AnimalModel Murine Skin Infection Model (Wound Creation & Inoculation) IVRT->AnimalModel Promising Candidate Treatment Topical Treatment Application AnimalModel->Treatment Efficacy Efficacy Assessment (Wound Healing, Bacterial Load) Treatment->Efficacy

Caption: Experimental workflow for the development and evaluation of topical Cefatrizine.

G Cefatrizine Cefatrizine PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefatrizine->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking Crosslinking->CellWall Maintains Lysis Cell Lysis & Bacterial Death CellWall->Lysis Loss of Integrity Leads to

References

Application Notes and Protocols for Cefatrizine Propylene Glycol in Cell Culture-Based Infection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a broad-spectrum, first-generation cephalosporin (B10832234) antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This interference with the peptidoglycan cross-linking process leads to the weakening of the bacterial cell wall and subsequent cell lysis.[1] Cefatrizine propylene (B89431) glycol is a formulation that enhances the solubility and bioavailability of the active compound.[2] While historically used for various bacterial infections, its application in modern cell culture-based infection assays requires standardized protocols to ensure reproducible and meaningful results.

These application notes provide a comprehensive guide for utilizing Cefatrizine propylene glycol in in vitro infection models, a critical tool in studying host-pathogen interactions and for the preclinical assessment of antimicrobial agents. The protocols outlined below are designed for researchers investigating the efficacy of Cefatrizine against intracellular pathogens.

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, targets the final step in peptidoglycan synthesis, a crucial component of the bacterial cell wall. The antibiotic acylates the active site of PBPs, preventing the formation of a stable cell wall and ultimately leading to bacterial cell death.[1]

Data Presentation

Table 1: Historical In Vitro Activity of Cefatrizine Against Select Bacterial Species

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefatrizine from studies conducted primarily in the 1970s. It is important to note that bacterial susceptibility patterns can change significantly over time due to the development of resistance. Therefore, it is highly recommended to determine the MIC for the specific bacterial strains used in any new experimental setup.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5
Salmonella spp.-below 12.5--
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1

Data sourced from historical studies.[1][3]

Note on Resistant Strains: The emergence of resistance mechanisms such as extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and altered penicillin-binding proteins (e.g., in MRSA) can significantly limit the effectiveness of first-generation cephalosporins like Cefatrizine against contemporary bacterial isolates.[1] Listeria monocytogenes is known to be intrinsically resistant to cephalosporins.[4][5]

Experimental Protocols

I. Preliminary Assays: Essential for Experimental Design

A. Determination of Minimum Inhibitory Concentration (MIC)

It is critical to determine the MIC of this compound for the specific bacterial strain being investigated. This can be performed using the broth microdilution method according to CLSI guidelines.

B. Host Cell Cytotoxicity Assay

Prior to conducting infection assays, the cytotoxic effect of this compound on the host mammalian cell line must be determined to ensure that the observed reduction in bacterial viability is not due to host cell death.

Materials:

  • Mammalian cell line (e.g., A549, HeLa, J774)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT, XTT, or similar cell viability assay kit

  • Plate reader

Protocol:

  • Seed the selected mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be broad, encompassing and exceeding the expected therapeutic concentrations (e.g., from 0.1 µg/mL to 1000 µg/mL).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and a positive control for cell death (e.g., treated with a known cytotoxic agent like Triton X-100).

  • Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. For the infection assay, use concentrations of this compound that are well below the CC50 value (ideally showing >90% cell viability).

II. Intracellular Infection Assay Protocol (Example with Staphylococcus aureus and A549 cells)

This protocol is a general guideline and should be optimized for the specific cell line and bacterial strain used.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Staphylococcus aureus (or other relevant bacterial strain)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • This compound

  • Gentamicin (B1671437) or other suitable antibiotic for killing extracellular bacteria

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile deionized water with 0.1% Triton X-100 for cell lysis

  • Tryptic Soy Agar (B569324) (TSA) plates or other suitable agar plates

  • 24-well cell culture plates

Protocol:

Day 1: Seeding of Host Cells

  • Seed A549 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁵ cells per well).

  • Incubate at 37°C in a 5% CO₂ incubator overnight.

Day 2: Bacterial Infection and Antibiotic Treatment

  • In the morning, prepare the bacterial inoculum. Inoculate S. aureus into TSB and grow to mid-log phase (OD₆₀₀ of approximately 0.4-0.6).

  • Wash the bacterial cells by centrifuging at 3000 x g for 10 minutes and resuspending the pellet in sterile PBS. Repeat this step twice.

  • Resuspend the final bacterial pellet in the complete cell culture medium without antibiotics.

  • Wash the confluent A549 cell monolayers twice with sterile PBS.

  • Infect the A549 cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100. The optimal MOI should be determined empirically.

  • Incubate the infected cells for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for bacterial internalization.

  • After the incubation period, wash the cells three times with sterile PBS to remove non-adherent bacteria.

  • Add fresh complete cell culture medium containing an antibiotic that kills extracellular bacteria but does not readily penetrate eukaryotic cells (e.g., gentamicin at 100-300 µg/mL). Incubate for 1 hour. This step is crucial to ensure that only intracellular bacteria are quantified.

  • Wash the cells three times with sterile PBS to remove the extracellular antibiotic.

  • Add fresh complete cell culture medium containing different concentrations of this compound (at concentrations below the determined CC50). Include an untreated control (medium only).

  • Incubate the plates for the desired duration (e.g., 4, 8, or 24 hours).

Day 3: Quantification of Intracellular Bacteria

  • At each time point, wash the cells three times with sterile PBS.

  • Lyse the host cells by adding 200-500 µL of sterile deionized water containing 0.1% Triton X-100 to each well. Incubate for 10-15 minutes at room temperature.

  • Pipette the lysate up and down vigorously to ensure complete lysis and release of intracellular bacteria.

  • Perform serial dilutions of the lysate in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C overnight.

  • Count the number of colony-forming units (CFU) on the plates and calculate the number of intracellular bacteria per well.

  • Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the intracellular antibacterial efficacy.

Mandatory Visualizations

Signaling Pathway: Bacterial Invasion of Host Cells

bacterial_invasion cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Space Bacteria Bacteria Receptor Host Cell Receptor Bacteria->Receptor Adhesion Internalization Internalization (Phagocytosis/Endocytosis) Bacteria->Internalization Signaling Signal Transduction (e.g., PI3K/Akt) Receptor->Signaling Actin Actin Cytoskeleton Remodeling Actin->Internalization Signaling->Actin Phagosome Phagosome Internalization->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome

Caption: General signaling pathway of bacterial invasion into a host cell.

Experimental Workflow: Intracellular Infection Assay

infection_workflow Day1 Day 1: Seed Host Cells in 24-well plate Incubate1 Incubate Overnight Day1->Incubate1 Day2 Day 2: Infect with Bacteria (MOI 10-100) Incubate1->Day2 Incubate2 Incubate 1-2h (Internalization) Day2->Incubate2 Wash1 Wash x3 with PBS Incubate2->Wash1 Gentamicin Add Gentamicin (1h) to kill extracellular bacteria Wash1->Gentamicin Wash2 Wash x3 with PBS Gentamicin->Wash2 Treatment Add this compound (various concentrations) Wash2->Treatment Incubate3 Incubate (4-24h) Treatment->Incubate3 Day3 Day 3: Quantify Intracellular Bacteria Incubate3->Day3 Wash3 Wash x3 with PBS Day3->Wash3 Lysis Lyse Host Cells (0.1% Triton X-100) Wash3->Lysis Dilution Serial Dilution of Lysate Lysis->Dilution Plating Plate on Agar Dilution->Plating Incubate4 Incubate Overnight Plating->Incubate4 CFU Count CFU Incubate4->CFU

Caption: Workflow for the cell culture-based intracellular infection assay.

References

Application Notes: Cefatrizine Propylene Glycol for Studying Bacterial Cell Wall Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin, a class of β-lactam antibiotics that serve as potent inhibitors of bacterial cell wall synthesis.[1][2] Supplied as Cefatrizine propylene (B89431) glycol to enhance stability and bioavailability, this compound is a valuable tool for in vitro studies aimed at understanding bacterial cell wall physiology, screening for antibacterial resistance, and investigating the mechanisms of β-lactam antibiotics.[1] Its primary mode of action is the disruption of peptidoglycan synthesis, leading to bacterial cell death, making it a model compound for bactericidal activity studies.[2]

Mechanism of Action

The bactericidal effect of Cefatrizine is achieved by inhibiting the final and essential step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The core mechanism involves the following steps:

  • Target Identification : Cefatrizine targets and binds to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes located on the inner membrane of the bacterial cell wall.[2][3][4][5]

  • Structural Mimicry : The β-lactam ring of Cefatrizine is structurally similar to the D-Ala-D-Ala moiety of the natural peptidoglycan precursors.[4]

  • Enzyme Inhibition : This structural similarity allows Cefatrizine to acylate the active site of PBPs, forming a stable covalent bond.[4] This binding event inactivates the enzyme.

  • Disruption of Cross-linking : The inactivation of PBPs prevents the final transpeptidation step, which is the cross-linking of adjacent peptidoglycan strands.[1][4]

  • Cell Lysis : The inhibition of peptidoglycan synthesis and repair leads to a weakened cell wall that cannot withstand the cell's internal turgor pressure, resulting in cell lysis and bacterial death.[2][4]

Mechanism of Cefatrizine Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibitory Action precursors Peptidoglycan Precursors (Lipid II) chain Nascent Peptidoglycan Chain precursors->chain Transglycosylation pbp PBP (Transpeptidase) chain->pbp Substrate for PBP crosslinked Cross-linked Peptidoglycan (Rigid Cell Wall) pbp->crosslinked Transpeptidation (Cross-linking) inactivated_pbp Inactivated PBP (Covalent Bond) pbp->inactivated_pbp cefatrizine Cefatrizine cefatrizine->pbp Inhibition lysis Weakened Cell Wall & Cell Lysis inactivated_pbp->lysis Leads to

Cefatrizine inhibits PBP, disrupting cell wall synthesis.

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize historical Minimum Inhibitory Concentration (MIC) data for Cefatrizine against a range of bacterial species. This data is crucial for designing experiments, as it provides a baseline for effective concentrations. The majority of comprehensive data was generated in the 1970s.[2]

Table 1: In Vitro Activity of Cefatrizine Against Gram-Positive Bacteria [2]

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1
Streptococcus pyogenes (Group A)50+0.1 - 0.80.20.4

Table 2: In Vitro Activity of Cefatrizine Against Gram-Negative Bacteria [2]

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following protocols provide standardized methods for investigating the effects of Cefatrizine propylene glycol on bacterial growth and cell wall synthesis.

Experimental Workflow for Cefatrizine Studies cluster_prep Preparation cluster_assays Primary Assays prep_stock Prepare Cefatrizine Stock Solution mic_assay Protocol 1: MIC Determination (Broth Microdilution) prep_stock->mic_assay lysis_assay Protocol 2: Bacterial Lysis Assay (Time-Kill Kinetics) prep_stock->lysis_assay pbp_assay Protocol 3: PBP Binding Affinity (Competitive Assay) prep_stock->pbp_assay prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->lysis_assay prep_inoculum->pbp_assay analysis Data Analysis & Interpretation mic_assay->analysis lysis_assay->analysis pbp_assay->analysis

Workflow for in vitro studies of Cefatrizine.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of Cefatrizine that prevents visible bacterial growth.[1]

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., DMSO for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefatrizine Stock Solution: Prepare a concentrated stock solution of Cefatrizine in a suitable solvent. Further dilute with CAMHB to the highest concentration required for the assay.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefatrizine solution using CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[1][2]

  • Inoculation: Add the final diluted inoculum to each well containing the Cefatrizine dilutions. Also include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2]

  • Reading Results: The MIC is the lowest concentration of Cefatrizine that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Bacterial Lysis Assay

This assay assesses the bactericidal properties of Cefatrizine by measuring the decrease in optical density over time, which indicates cell lysis.

Materials:

  • Log-phase culture of the target bacterium

  • This compound

  • Spectrophotometer and cuvettes or a plate reader

  • Shaking incubator (37°C)

  • Growth medium (e.g., CAMHB)

Procedure:

  • Culture Growth: Grow the target bacterium in liquid medium to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Treatment Setup: Divide the culture into at least two flasks: a "Treatment" flask and a "Control" flask (no antibiotic).

  • Antibiotic Addition: Add Cefatrizine to the "Treatment" flask at a concentration known to be effective (e.g., 4x MIC as determined in Protocol 1). Add an equivalent volume of vehicle to the "Control" flask.

  • Incubation and Monitoring: Incubate both flasks under optimal growth conditions (e.g., 37°C with shaking).

  • Data Collection: At regular intervals (e.g., every 30-60 minutes) for several hours, withdraw an aliquot from each flask and measure the optical density at 600 nm (OD₆₀₀).

  • Data Analysis: Plot OD₆₀₀ versus time for both the treated and control cultures. A significant decrease in the OD₆₀₀ of the treated culture compared to the control indicates cell lysis.

Protocol 3: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol is used to determine the affinity of Cefatrizine for its PBP targets by measuring its ability to compete with a labeled penicillin for binding to PBPs in bacterial cell membranes.

Materials:

  • This compound

  • Bacterial strain of interest

  • Labeled penicillin (e.g., radiolabeled Penicillin G or fluorescent Bocillin™ FL)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Cell lysis equipment (e.g., sonicator or French press)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Detection system (e.g., phosphorimager for radiolabels or fluorescence scanner)

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow bacterial cells to mid-log phase and harvest by centrifugation.

    • Lyse the cells to release cellular contents.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Reaction:

    • In separate tubes, pre-incubate the membrane preparation with increasing concentrations of Cefatrizine for a set time (e.g., 10-15 minutes at 37°C). Include a control with no Cefatrizine.

    • Add a fixed, sub-saturating concentration of the labeled penicillin to each tube and incubate for another set time (e.g., 10 minutes) to allow binding to any available PBPs.

  • Stopping the Reaction: Stop the binding reaction by adding an excess of unlabeled penicillin or by adding SDS-PAGE sample buffer.

  • Separation and Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the labeled PBPs using the appropriate detection method (e.g., expose the gel to a phosphor screen or scan for fluorescence).

  • Data Analysis: Quantify the intensity of the band corresponding to each PBP. A decrease in the labeled signal in the presence of Cefatrizine indicates successful competition for PBP binding. The concentration of Cefatrizine that reduces the labeled signal by 50% (IC₅₀) can be calculated to determine its binding affinity for specific PBPs.

References

Application Notes and Protocols for Evaluating the Efficacy of Cefatrizine Propylene Glycol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the in vivo efficacy of Cefatrizine propylene (B89431) glycol, a broad-spectrum cephalosporin (B10832234) antibiotic, using established animal infection models. The protocols are designed to be robust and reproducible, enabling the generation of reliable data for preclinical drug development.

Mechanism of Action

Cefatrizine, a first-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] This interference with the cross-linking of peptidoglycan chains leads to a weakened bacterial cell wall and subsequent cell lysis.[1] Propylene glycol is used as a solvent and delivery agent to enhance the stability and bioavailability of Cefatrizine.[2]

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Action of Cefatrizine PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Bacterial Cell Lysis CellWall->CellLysis Weakened wall leads to Cefatrizine Cefatrizine Cefatrizine->PBP Binds to and Inhibits

Diagram 1: Mechanism of action of Cefatrizine.

Data Presentation: Quantitative Efficacy and Pharmacokinetic Parameters

The following tables summarize key in vitro activity, in vivo efficacy of comparable cephalosporins, and pharmacokinetic parameters to inform dose selection and study design.

Table 1: In Vitro Activity of Cefatrizine (MIC µg/mL)

PathogenMIC Range (µg/mL)
Staphylococcus aureus0.25 - 2.0
Streptococcus pneumoniae0.12 - 1.0
Escherichia coli2.0 - 16.0
Klebsiella pneumoniae4.0 - 32.0

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1]

Table 2: In Vivo Efficacy of First and Third-Generation Cephalosporins in Murine Infection Models (Protective Dose 50 - PD50 mg/kg)

AntibioticInfection ModelPathogenPD50 (mg/kg)
CefdinirSystemic InfectionStaphylococcus aureus (β-lactamase negative)2.7
CefdinirSystemic InfectionStaphylococcus aureus (β-lactamase positive)2.3
CefdinirSystemic InfectionHaemophilus influenzae (β-lactamase negative)5.8
CefdinirSystemic InfectionHaemophilus influenzae (β-lactamase positive)3.1
CefazolinMastitisStaphylococcus aureusVaries by formulation

*Note: Cefdinir is a third-generation cephalosporin, and this data provides a reference for in vivo efficacy testing. PD50 (Protective Dose 50) is the dose required to protect 50% of the animals from a lethal infection.[1]

Table 3: Pharmacokinetic Parameters of First-Generation Cephalosporins in Mice

AntibioticDose (mg/kg)RouteCmax (µg/mL)T1/2 (hours)AUC (µg·h/mL)
Cefazolin20IV~185~0.3Not Reported
Cephalexin40Oral~15~1.0Not Reported

Note: Cmax (Maximum Concentration), T1/2 (Half-life), AUC (Area Under the Curve). Data for Cefatrizine in mice is limited; therefore, data from structurally similar first-generation cephalosporins are presented as a reference.[1]

Experimental Protocols

Detailed methodologies for key in vivo efficacy studies are provided below. These protocols can be adapted based on the specific research question and the pathogen being investigated.

start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization immunosuppression Immunosuppression (Optional, e.g., Cyclophosphamide) acclimatization->immunosuppression infection Bacterial Infection (e.g., IP, IT, Dermal) acclimatization->infection For immunocompetent models immunosuppression->infection treatment Cefatrizine Propylene Glycol Treatment (Dose-ranging) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint survival Survival Analysis endpoint->survival Survival Studies burden Bacterial Burden (CFU counts in tissues) endpoint->burden Bacterial Load Studies end End survival->end burden->end

Diagram 2: General experimental workflow for in vivo efficacy studies.
Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of this compound against systemic bacterial infections.

Materials:

  • 6-8 week old BALB/c or CD-1 mice

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound

  • Sterile saline

  • Cyclophosphamide (B585) (for neutropenic model, optional)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

Protocol:

  • Animal Preparation: Acclimatize mice for at least 7 days. For a neutropenic model, administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Culture the bacterial strain overnight in TSB. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL for S. aureus).

  • Infection: Inject 0.1 mL of the bacterial suspension IP into each mouse.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound subcutaneously (SC) or orally (PO) at various dose levels. A vehicle control group should receive sterile saline with propylene glycol.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

  • Endpoint Evaluation:

    • Survival: Record daily survival rates.

    • Bacterial Burden (Optional): At selected time points, euthanize a subset of mice, collect blood and/or peritoneal lavage fluid, and determine bacterial counts (CFU/mL) by plating serial dilutions on TSA.

Murine Pneumonia Model

This model assesses the efficacy of this compound against bacterial pneumonia.

Materials:

  • 6-8 week old BALB/c or CD-1 mice

  • Pathogen of interest (e.g., Klebsiella pneumoniae ATCC 43816, Streptococcus pneumoniae ATCC 6303)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Intratracheal (IT) instillation device

Protocol:

  • Animal Preparation: Acclimatize mice as previously described.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the systemic infection model.

  • Infection: Anesthetize the mice and instill 20-50 µL of the bacterial suspension (e.g., 1-5 x 10⁶ CFU/mouse) into the lungs via the intratracheal route.

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2-4 hours) via SC or PO routes.

  • Monitoring: Monitor mice for signs of respiratory distress, weight loss, and survival.

  • Endpoint Evaluation:

    • Survival: Record daily survival rates.

    • Bacterial Burden in Lungs: At 24 or 48 hours post-infection, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial burden (CFU/gram of tissue) by plating serial dilutions.

Rat Skin and Soft Tissue Infection (SSTI) Model

This model evaluates the efficacy of this compound against localized skin infections.

Materials:

  • Adult Sprague-Dawley or Wistar rats (200-250 g)

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 25923)

  • This compound

  • Sterile saline

  • Suture material

Protocol:

  • Animal Preparation: Anesthetize the rats and shave a small area on the dorsum.

  • Infection: Make a small incision and introduce a suture contaminated with a known concentration of the bacterial strain (e.g., 10⁵-10⁶ CFU) into the subcutaneous space. Close the incision with a sterile suture.

  • Treatment: Begin treatment with this compound (SC or PO) at a specified time post-infection (e.g., 4-6 hours) and continue for a defined period (e.g., 3-5 days).

  • Monitoring: Observe the infection site daily for signs of inflammation, abscess formation, and necrosis. Measure the lesion size.

  • Endpoint Evaluation:

    • Lesion Score: Assign a daily clinical score based on the severity of the lesion.

    • Bacterial Burden: At the end of the treatment period, euthanize the animals, excise the infected skin and underlying tissue, homogenize, and determine the bacterial load (CFU/gram of tissue).

Important Considerations

  • Propylene Glycol Vehicle: When preparing this compound for injection, ensure the final concentration of propylene glycol is well-tolerated by the animal model to avoid local irritation or systemic toxicity. A vehicle control group receiving the same concentration of propylene glycol in saline should always be included.

  • Dose Selection: Initial dose-ranging studies are recommended to determine the optimal therapeutic dose of this compound for each infection model.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed protocols and considering the provided data, researchers can effectively evaluate the in vivo efficacy of this compound and generate the necessary data to support its preclinical development.

References

Application Notes and Protocols for the Identification of Cefatrizine Propylene Glycol Impurities using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of impurities in Cefatrizine Propylene (B89431) Glycol using mass spectrometry. The protocols cover forced degradation studies to generate potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities originating from the propylene glycol moiety.

Introduction to Cefatrizine and its Potential Impurities

Cefatrizine is a broad-spectrum cephalosporin (B10832234) antibiotic. As with any pharmaceutical compound, impurities can arise during synthesis, degradation, or from excipients. For Cefatrizine Propylene Glycol, impurities can be broadly categorized as:

  • Process-Related Impurities: Intermediates and by-products from the chemical synthesis of Cefatrizine. A key known impurity is Cefatrizine Impurity A.

  • Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, and light. Common degradation pathways for cephalosporins include hydrolysis of the β-lactam ring, leading to the formation of products like deacetyl Cefatrizine and Cefatrizine lactone.[1]

  • Excipient-Related Impurities: Impurities originating from the propylene glycol component, such as ethylene (B1197577) glycol and diethylene glycol, which are important to monitor due to their toxicity.[2][3][4][5]

Mass spectrometry, coupled with chromatographic separation, is a powerful tool for the identification and quantification of these impurities.[1]

Experimental Protocols

Forced Degradation Studies of Cefatrizine

Forced degradation studies are essential to understand the degradation pathways and to generate potential degradation products for identification.[1]

Objective: To generate degradation products of Cefatrizine under various stress conditions.

Materials:

  • This compound reference standard

  • 1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water for Injection or HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 2 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[1]

  • Photolytic Degradation: Expose the 1 mg/mL stock solution to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC-UV method, followed by LC-MS for identification of the degradation products.

Forced Degradation Workflow Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Cefatrizine Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C, 2h) stock->acid base Base Hydrolysis (0.1M NaOH, RT, 30min) stock->base oxidation Oxidative Degradation (30% H2O2, RT, 1h) stock->oxidation thermal Thermal Degradation (Solid, 80°C, 24h) stock->thermal photo Photolytic Degradation (Solution, UV/Vis, 24h) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms

Caption: Workflow for forced degradation of Cefatrizine.

LC-MS Method for Cefatrizine and its Non-Volatile Impurities

Objective: To separate, identify, and quantify Cefatrizine and its non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Method Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM phosphate (B84403) buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient To be optimized for best separation
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV at 254 nm or 270 nm

MS Method Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Scan Range m/z 100 - 1000
Collision Energy (for MS/MS) To be optimized for each impurity

Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities in Propylene Glycol

Objective: To identify and quantify volatile impurities like ethylene glycol (EG) and diethylene glycol (DEG) in the propylene glycol component.[2][3][4][5]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Headspace autosampler (optional but recommended for improved sensitivity).

GC Method Parameters:

ParameterRecommended Conditions
Column Capillary column suitable for glycols (e.g., SPB®-624, 60 m x 0.32 mm, 1.80 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial 80°C for 1 min, ramp at 10°C/min to 245°C, hold for 3.5 min
Injection Mode Splitless

MS Method Parameters:

ParameterRecommended Conditions
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 250°C
Scan Range m/z 30 - 200

Sample Preparation: Dilute the this compound sample in methanol. For quantitative analysis, prepare calibration standards of ethylene glycol and diethylene glycol in methanol.

Analytical_Workflow cluster_sample Sample cluster_separation Separation Technique cluster_detection Detection cluster_impurities Identified Impurities Sample Cefatrizine Propylene Glycol LC Liquid Chromatography (LC) Sample->LC Non-Volatile GC Gas Chromatography (GC) Sample->GC Volatile MS Mass Spectrometry (MS) LC->MS GC->MS NonVolatile Non-Volatile Impurities (e.g., Cefatrizine Impurity A, Degradation Products) MS->NonVolatile Volatile Volatile Impurities (e.g., Ethylene Glycol, Diethylene Glycol) MS->Volatile

Caption: Analytical workflow for impurity identification.

Data Presentation and Interpretation

Quantitative Data from Forced Degradation Studies

While specific quantitative data for Cefatrizine forced degradation is not widely published, the following table provides a representative example of results that would be obtained for a cephalosporin antibiotic. The percentages represent the amount of the main peak that has degraded or the percentage of the impurity formed relative to the initial amount of the active pharmaceutical ingredient (API).

Table 1: Representative Quantitative Results of Forced Degradation of a Cephalosporin

Stress Condition% Degradation of APIImpurity A (%)Deacetyl Derivative (%)Lactone Derivative (%)Other Impurities (%)
Acid Hydrolysis 15.21.85.43.14.9
Base Hydrolysis 25.82.58.16.78.5
Oxidative 10.50.93.21.54.9
Thermal 8.10.52.11.24.3
Photolytic 12.61.14.52.84.2

Note: This table is illustrative and based on typical degradation patterns of cephalosporins. Actual values for Cefatrizine would need to be determined experimentally.

Mass Spectral Data of Cefatrizine and its Impurities

Mass spectrometry provides the molecular weight and fragmentation pattern of the impurities, which are crucial for their structural elucidation.

Table 2: Proposed Precursor and Product Ions for Cefatrizine and its Potential Impurities

CompoundProposed [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
Cefatrizine 463.1307.1 (Cephalosporin core after loss of aminohydroxyphenylacetyl group), 156.0 (Triazol-thiomethyl side chain)[6]
Cefatrizine Impurity A 314.0Fragmentation would involve the core cephalosporin structure.
Deacetyl Cefatrizine 421.1Loss of the acetyl group (42 Da) from Cefatrizine.
Cefatrizine Lactone 445.1Formation of a lactone ring, resulting in the loss of a water molecule from the hydrolyzed β-lactam ring.

Note: The m/z values are proposed based on the chemical structures and may vary slightly depending on the instrument and experimental conditions.

Quantitative Data for Propylene Glycol Impurities

The following table presents typical limits and potential findings for ethylene glycol and diethylene glycol in pharmaceutical-grade propylene glycol.

Table 3: Quantitative Analysis of Volatile Impurities in Propylene Glycol

ImpurityAcceptance Criteria (USP)Limit of Quantification (LOQ)Representative Finding
Ethylene Glycol (EG) ≤ 0.1%1 µg/mL< LOQ
Diethylene Glycol (DEG) ≤ 0.1%1 µg/mL< LOQ

Note: The LOQ is based on a typical validated GC-MS method.[4] The representative finding indicates that in a compliant sample, these impurities would not be detected above the quantification limit.

Conclusion

The combination of forced degradation studies with LC-MS and GC-MS provides a comprehensive approach for the identification and quantification of impurities in this compound. The detailed protocols and data presentation formats provided in these application notes serve as a guide for researchers and scientists in ensuring the quality, safety, and efficacy of this pharmaceutical product. It is crucial to validate these methods for the specific instrumentation and samples being analyzed.

References

Development of an Oral Formulation for Cefatrizine Propylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine (B1668820) propylene (B89431) glycol is a first-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[3] Propylene glycol is incorporated to enhance the stability and bioavailability of the cefatrizine molecule.[3] This document provides detailed application notes and protocols for the development of oral dosage forms of Cefatrizine propylene glycol, specifically focusing on oral suspensions (dry powder for reconstitution) and capsules. These formulations are critical for patient populations, such as pediatrics and geriatrics, who may have difficulty swallowing solid tablets.

Pre-formulation Studies

Prior to formulation development, comprehensive pre-formulation studies on this compound are essential to characterize the active pharmaceutical ingredient (API).

1.1. Physicochemical Characterization

A thorough understanding of the API's properties is fundamental for designing a stable and bioavailable dosage form.

PropertyDescriptionAnalytical Method
Appearance White or almost white, hygroscopic powder.[4]Visual Inspection
Solubility Slightly soluble in water, practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride.[4]Shake-flask method in various solvents (water, buffers of different pH, organic solvents).
Identification Conforms to the infrared absorption spectrum of this compound CRS.[4]Infrared Absorption Spectrophotometry (2.2.24, Ph. Eur.)
pKa Data not available in searched results.Potentiometric titration or UV-Vis spectrophotometry.
Log P Data not available in searched results.Shake-flask method or validated HPLC method.
Polymorphism Exhibits polymorphism.[4]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Particle Size Fine-to-microfine particles are typically used for suspensions.[5]Laser Diffraction, Microscopy.
Hygroscopicity Very hygroscopic.[4]Dynamic Vapor Sorption (DVS).

1.2. Drug-Excipient Compatibility Studies

To ensure the stability of the API in the final formulation, compatibility studies with various excipients are necessary. Potential interactions can lead to degradation of the API and compromise the safety and efficacy of the drug product.[6]

Protocol:

  • Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[7][8]

  • Analyze the samples at regular intervals for any physical changes (color, appearance) and chemical degradation using a stability-indicating analytical method like HPLC.[6]

Formulation Development: Oral Suspension (Dry Powder for Reconstitution)

An oral suspension is a suitable dosage form for this compound, particularly for pediatric use. Formulating as a dry powder for reconstitution enhances the shelf-life of the moisture-sensitive antibiotic.[5]

2.1. Excipient Selection

The choice of excipients is critical for the physical stability, palatability, and overall quality of the reconstituted suspension.

Excipient ClassExamplePurpose
Suspending Agent Xanthan Gum,[3][9] Microcrystalline Cellulose/Carboxymethylcellulose Sodium[10]To increase the viscosity of the vehicle and prevent rapid sedimentation of the drug particles.
Wetting Agent Polysorbate 80[1]To aid in the dispersion of the hydrophobic drug powder in the aqueous vehicle upon reconstitution.
Flocculating Agent Sodium CitrateTo induce the formation of light, fluffy aggregates (floccules) that are easily redispersed upon shaking.
Sweetener Sucrose,[3][11] Sorbitol,[12] AspartameTo mask the bitter taste of the API and improve patient compliance.
Flavoring Agent Strawberry Flavor,[3] Cherry FlavorTo enhance the palatability of the formulation.
Preservative Sodium Benzoate,[3] Methylparaben, Propylparaben[13]To prevent microbial growth in the reconstituted suspension.
Buffering Agent Citric Acid, Sodium Citrate[13]To maintain the pH of the suspension within a range that ensures API stability.
Glidant/Anticaking Agent Colloidal Silicon Dioxide[3]To improve the flow properties of the dry powder and prevent caking during storage.

2.2. Example Formulation

The following is a representative formulation for a this compound dry powder for oral suspension (e.g., to provide 125 mg/5 mL or 250 mg/5 mL of Cefatrizine upon reconstitution).

IngredientQuantity per bottle (for 60 mL)
This compoundEquivalent to 1.5 g or 3.0 g Cefatrizine
Xanthan Gum0.3 g
Microcrystalline Cellulose1.0 g
Sucrose30.0 g
Sodium Citrate0.5 g
Sodium Benzoate0.1 g
Colloidal Silicon Dioxide0.2 g
Flavorq.s.

2.3. Manufacturing Protocol

A dry blending process is generally preferred for moisture-sensitive drugs like cephalosporins to avoid degradation.[1]

  • Sieving: Pass all excipients and the API through an appropriate mesh sieve (e.g., 40 or 60 mesh) to ensure uniformity and break up any agglomerates.

  • Blending:

    • In a suitable blender (e.g., V-blender or bin blender), add the this compound and a portion of the sucrose. Mix for a predetermined time.

    • Add the remaining excipients (suspending agents, buffer, preservative, glidant, flavor) and the rest of the sucrose.

    • Blend until a homogenous mixture is achieved. Perform blend uniformity testing to confirm.

  • Filling: Fill the blended powder into appropriate containers (e.g., HDPE bottles) using an automated powder filling machine.

  • Packaging and Labeling: Seal the bottles with child-resistant caps (B75204) and label them with instructions for reconstitution, storage, and handling.

Formulation Development: Capsules

Capsules offer an alternative oral dosage form for adults.

3.1. Excipient Selection

Excipient ClassExamplePurpose
Diluent/Filler Microcrystalline Cellulose,[14][15] Lactose[15][16]To increase the bulk of the formulation to a fillable volume.
Disintegrant Croscarmellose Sodium,[9][14] Sodium Starch Glycolate[9]To facilitate the rapid breakup of the capsule contents upon contact with gastrointestinal fluids.
Glidant Colloidal Silicon DioxideTo improve the flow of the powder blend from the hopper to the die cavity during encapsulation.
Lubricant Magnesium Stearate[14][16]To reduce friction between the powder and the surfaces of the encapsulating machine.

3.2. Example Formulation

The following is a representative formulation for a 250 mg Cefatrizine capsule.

IngredientQuantity per capsule
This compoundEquivalent to 250 mg Cefatrizine
Microcrystalline Cellulose100 mg
Croscarmellose Sodium20 mg
Colloidal Silicon Dioxide2 mg
Magnesium Stearate3 mg

3.3. Manufacturing Protocol

  • Sieving: Sieve the API and all excipients through a suitable mesh sieve.

  • Blending: Blend the API, diluent, and disintegrant in a blender until uniform.

  • Lubrication: Add the glidant and lubricant to the blend and mix for a short period (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided.

  • Encapsulation: Fill the lubricated blend into hard gelatin or HPMC capsule shells of an appropriate size using an automatic capsule filling machine.

  • Polishing and Inspection: Polish the filled capsules to remove any adhering powder and inspect for defects.

Quality Control Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and quality of the final product.[17]

TestOral Suspension (Dry Powder & Reconstituted)CapsulesProtocol
Appearance White to off-white, free-flowing powder. Homogenous suspension upon reconstitution.[18]Appearance of capsule shell and contents.Visual inspection.
Assay 90.0% - 110.0% of label claim.90.0% - 110.0% of label claim.Liquid Chromatography (Ph. Eur. Method for this compound): - Column: Octadecylsilyl silica (B1680970) gel for chromatography R (5 µm), l = 0.25 m, Ø = 4 mm.- Mobile Phase: Mix 5 volumes of acetonitrile (B52724) R and 95 volumes of a 2.72 g/L solution of potassium dihydrogen phosphate (B84403) R.- Flow Rate: 2 mL/min.- Detection: Spectrophotometer at 272 nm.[4]
Content Uniformity N/A (for dry powder)Meets USP <905> requirements.As per USP <905>.
Related Substances Within specified limits.Within specified limits.Same as Assay method.[4]
Propylene Glycol Content 13.0% - 18.0% of the this compound content.13.0% - 18.0% of the this compound content.Gas Chromatography (Ph. Eur. Method): - Column: Stainless steel, l = 2 m, Ø = 2 mm, packed with ethylvinylbenzene-divinylbenzene copolymer R.- Carrier Gas: Nitrogen.- Detector: Flame Ionization.[4]
Water Content ≤ 2.0% for dry powder.N/AKarl Fischer Titration (2.5.12, Ph. Eur.).[4]
pH (Reconstituted) Within specified range (e.g., 4.0-6.0).N/ApH meter.[19]
Viscosity (Reconstituted) Within specified range.N/ARotational viscometer.[19]
Redispersibility (Reconstituted) Easily redispersed with no caking.N/AManual shaking and visual inspection.
Dissolution NLT 80% (Q) dissolved in 30 minutes.NLT 80% (Q) dissolved in 30 minutes.See Section 6 for detailed protocol.
Microbial Limits Meets USP <61> and <62> requirements.Meets USP <61> and <62> requirements.As per USP chapters.

Stability Testing Protocol

Stability studies are conducted to establish the shelf-life and storage conditions for the drug product, in accordance with ICH guidelines.[7][20]

5.1. Stability Study Design

StudyStorage ConditionsTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months[7][8]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months[7][8]
In-Use (for Suspension) Reconstituted suspension stored at refrigerated (2-8°C) and room temperature.0, 7, 14 days

5.2. Stability-Indicating Method

A validated stability-indicating HPLC method must be used to separate and quantify the active ingredient from its degradation products. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to demonstrate the method's specificity.[20][21]

Protocol for Forced Degradation: [21]

  • Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 80°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.

Dissolution Testing Protocol

Dissolution testing is a critical quality control test that can be indicative of in-vivo performance.[22]

6.1. Method for Capsules and Reconstituted Suspension

Based on FDA guidelines for immediate-release dosage forms, the following conditions can be used as a starting point for method development.[22][23]

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)[23]
Speed 50 or 75 rpm[23][24]
Medium 900 mL of pH 6.8 phosphate buffer (to simulate intestinal fluid).[22] Other media such as 0.1 N HCl (pH 1.2) and pH 4.5 acetate (B1210297) buffer should also be evaluated during development.[23]
Temperature 37 ± 0.5°C
Sampling Times 10, 15, 20, 30, 45 minutes
Analytical Method UV-Vis Spectrophotometry at 272 nm or HPLC (as per Assay method).
Acceptance Criteria Not less than 80% (Q) of the labeled amount of Cefatrizine is dissolved in 30 minutes.[24]

Bioavailability Data

Pharmacokinetic studies have shown that Cefatrizine is well-absorbed orally. The capsule and suspension formulations have been found to be bioequivalent in terms of both rate and extent of bioavailability.[11]

Dosage FormDoseCmax (µg/mL)Tmax (h)Absolute Bioavailability
Capsule250 mg4.11.6~75%[25]
Suspension250 mg4.31.6~75%[25]
Capsule500 mg7.11.6~75%[25]
Suspension500 mg7.51.6~75%[25]

Data compiled from references[25] and[11].

Visualizations (DOT Language)

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_qc Quality Control & Stability p1 API Characterization (Solubility, pKa, etc.) p2 Excipient Compatibility Studies p1->p2 f1 Excipient Selection (Suspension/Capsule) p2->f1 f2 Prototype Formulation Development f1->f2 f3 Process Optimization (Blending, Filling) f2->f3 q1 Analytical Method Development & Validation f3->q1 q2 Finished Product Testing (Assay, Dissolution) q1->q2 s1 ICH Stability Studies (Accelerated & Long-term) q2->s1 s1->f1 Feedback for Reformulation Oral_Suspension_Manufacturing_Process start Start sieve Sieving of API and Excipients start->sieve blend Dry Blending sieve->blend ipc_blend In-Process Control: Blend Uniformity blend->ipc_blend ipc_blend->blend Fail fill Powder Filling into Bottles ipc_blend->fill Pass pack Sealing, Capping, and Labeling fill->pack qc Finished Product Quality Control Testing pack->qc end End qc->end Capsule_Manufacturing_Process start Start sieve Sieving of API and Excipients start->sieve blend Blending (API, Diluent, Disintegrant) sieve->blend lubricate Lubrication (Glidant, Lubricant) blend->lubricate encapsulate Encapsulation lubricate->encapsulate polish Polishing & Inspection encapsulate->polish qc Finished Product Quality Control Testing polish->qc end End qc->end

References

Application Notes and Protocols: Experimental Model of Bovine Mastitis for Cefatrizine Propylene Glycol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis, an inflammation of the mammary gland, remains a significant economic challenge in the dairy industry. It leads to reduced milk yield and quality, increased treatment costs, and potential culling of affected animals.[1][2] The primary causes are bacterial pathogens, including Staphylococcus aureus and Escherichia coli.[2][3] This document provides detailed protocols for establishing an experimental bovine mastitis model and outlines a treatment regimen using a Cefatrizine propylene (B89431) glycol formulation. Cefatrizine is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[4] Propylene glycol serves as a solvent and delivery agent, enhancing the stability and bioavailability of Cefatrizine.[4]

These protocols are intended to guide researchers in the evaluation of Cefatrizine propylene glycol's efficacy in a controlled setting. Two common experimental models are described: Staphylococcus aureus-induced mastitis, which mimics contagious mastitis, and endotoxin (B1171834) (LPS)-induced mastitis, which simulates the acute inflammatory response seen in coliform mastitis.[5][6]

Key Experimental Protocols

Experimental Model: Staphylococcus aureus-Induced Subclinical Mastitis

This model is designed to mimic the persistent, subclinical infections often caused by S. aureus.

a. Animal Selection and Preparation:

  • Select healthy, lactating Holstein dairy cows in mid-lactation.

  • Animals should be free from any systemic or intramammary infection prior to the study.

  • Confirm the absence of mastitis pathogens by bacteriological culture of milk samples from all quarters.

  • Ensure Somatic Cell Count (SCC) is within the normal range (e.g., <200,000 cells/mL).

b. Inoculum Preparation:

  • Use a well-characterized strain of Staphylococcus aureus known to cause bovine mastitis.

  • Culture the bacteria in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. The exact inoculum size may need to be optimized based on the bacterial strain and desired severity of infection.

c. Induction of Mastitis:

  • Following the morning milking, aseptically infuse 1 mL of the bacterial suspension into one quarter of the udder via the teat canal using a sterile, blunt-ended cannula.

  • The contralateral quarter can be infused with sterile PBS to serve as a control.

  • Monitor the cows for clinical signs of mastitis (udder swelling, pain, changes in milk appearance) and systemic signs (fever, reduced appetite).

d. Monitoring and Sample Collection:

  • Collect milk samples from the infected and control quarters at regular intervals (e.g., 0, 12, 24, 48, 72 hours, and then daily) for bacteriological analysis and SCC determination.

  • Record clinical observations, including rectal temperature and udder condition.

Experimental Model: Endotoxin (LPS)-Induced Acute Mastitis

This model is useful for studying the acute inflammatory response and the efficacy of anti-inflammatory properties of a treatment.

a. Animal Selection and Preparation:

  • Follow the same animal selection and preparation criteria as for the S. aureus model.

b. Induction of Mastitis:

  • Prepare a solution of E. coli lipopolysaccharide (LPS) in sterile, pyrogen-free saline. A typical dose is 10-100 µg of LPS per quarter.[6][7]

  • After the morning milking, infuse the LPS solution into one quarter.

  • Infuse the contralateral quarter with sterile saline as a control.

c. Monitoring and Sample Collection:

  • Monitor cows closely for the rapid onset of clinical signs, which typically occur within a few hours of infusion.

  • Collect milk and blood samples at frequent intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to measure inflammatory markers (e.g., SCC, cytokines like TNF-α, IL-1β, IL-6), and acute phase proteins.[1][3][8]

  • Record rectal temperature, heart rate, and clinical signs of mastitis.

Treatment Protocol: this compound Intramammary Infusion

This protocol should be initiated upon the confirmation of mastitis (either through bacterial growth and elevated SCC in the S. aureus model or the onset of clinical signs in the LPS model).

a. Formulation:

  • Prepare a sterile intramammary infusion product containing this compound. The concentration should be based on pre-determined Minimum Inhibitory Concentration (MIC) values against target pathogens.

b. Administration:

  • Administer one full syringe of the this compound formulation into the infected quarter immediately after complete milking.

  • Treatment is typically administered once or twice daily for a duration of 3 to 5 days, depending on the severity of the infection and the specific formulation.

c. Evaluation of Efficacy:

  • Bacteriological Cure: Defined as the absence of the inoculated pathogen from milk samples taken at specific time points post-treatment (e.g., 7 and 14 days).

  • Clinical Cure: Assessed by the resolution of clinical signs of mastitis, such as the return of the udder and milk to normal.

  • Reduction in Somatic Cell Count: Monitor the decline in SCC in the treated quarter as an indicator of reduced inflammation.

Data Presentation

All quantitative data should be summarized for clear comparison between treatment and control groups.

Table 1: In Vitro Susceptibility of Mastitis Pathogens to Cefatrizine

PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus(Specify Number)(Data)(Data)
Streptococcus agalactiae(Specify Number)(Data)(Data)
Streptococcus uberis(Specify Number)(Data)(Data)
Escherichia coli(Specify Number)(Data)(Data)

Table 2: Efficacy of this compound in S. aureus-Induced Mastitis Model

ParameterCefatrizine Treatment GroupControl Groupp-value
Bacteriological Cure Rate (%)(Data)(Data)(Data)
Mean Bacterial Count (log10 CFU/mL) at Day 7 Post-Treatment(Data)(Data)(Data)
Mean Somatic Cell Count (cells/mL) at Day 7 Post-Treatment(Data)(Data)(Data)
Clinical Cure Rate (%)(Data)(Data)(Data)

Table 3: Effect of this compound on Inflammatory Markers in LPS-Induced Mastitis Model

Parameter (at 12h post-LPS)Cefatrizine Treatment GroupControl Groupp-value
Mean Somatic Cell Count (x10^6 cells/mL)(Data)(Data)(Data)
Milk TNF-α Concentration (pg/mL)(Data)(Data)(Data)
Milk IL-6 Concentration (pg/mL)(Data)(Data)(Data)
Rectal Temperature (°C)(Data)(Data)(Data)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation Animal_Selection Healthy Lactating Cows Screening Screening: - Bacteriology - SCC Animal_Selection->Screening Acclimatization Acclimatization Screening->Acclimatization Randomization Randomization Acclimatization->Randomization Induction_SA Induction: S. aureus (10^6 CFU/quarter) Randomization->Induction_SA Model 1 Induction_LPS Induction: LPS (10-100 µg/quarter) Randomization->Induction_LPS Model 2 Mastitis_Confirmation Mastitis Confirmation Induction_SA->Mastitis_Confirmation Induction_LPS->Mastitis_Confirmation Treatment_Group Treatment Group: This compound (Intramammary) Mastitis_Confirmation->Treatment_Group Control_Group Control Group: (Placebo/No Treatment) Mastitis_Confirmation->Control_Group Monitoring Clinical & Physiological Monitoring Treatment_Group->Monitoring Sample_Collection Milk & Blood Sampling Treatment_Group->Sample_Collection Control_Group->Monitoring Control_Group->Sample_Collection Analysis Analysis: - Bacteriology - SCC - Inflammatory Markers Sample_Collection->Analysis Efficacy_Assessment Efficacy Assessment Analysis->Efficacy_Assessment

Caption: Experimental workflow for evaluating this compound in bovine mastitis models.

Inflammatory Signaling Pathway in Bovine Mastitis

Inflammatory_Pathway cluster_pathogen Pathogen Recognition cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS (E. coli) TLR4 TLR4 LPS->TLR4 SA S. aureus components TLR2 TLR2 SA->TLR2 MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_I_B->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Chemokines Chemokines (e.g., IL-8) Cytokines->Chemokines Inflammation MASTITIS Cytokines->Inflammation Neutrophil_Recruitment Neutrophil Recruitment Chemokines->Neutrophil_Recruitment Neutrophil_Recruitment->Inflammation

Caption: Key signaling pathways in pathogen-induced bovine mastitis.

References

Troubleshooting & Optimization

Technical Support Center: Cefatrizine Propylene Glycol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Cefatrizine propylene (B89431) glycol for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Cefatrizine propylene glycol and why is its aqueous solubility a concern?

A1: this compound is a first-generation cephalosporin (B10832234) antibiotic. The propylene glycol is added to improve the stability and bioavailability of Cefatrizine.[1] However, it is characterized as being "slightly soluble in water," which can present challenges when preparing solutions for in vitro experiments.[2] Inconsistent dissolution can lead to inaccurate and unreliable assay results.

Q2: What are the key factors influencing the aqueous solubility of this compound?

A2: The solubility of this compound is primarily influenced by the pH of the aqueous medium. Cefatrizine, the active component, is an amphoteric molecule, meaning it has both acidic and basic functional groups. This results in a "U-shaped" solubility profile where it is least soluble at its isoelectric point (pI) and more soluble at pH values above or below this point. The pI of Cefatrizine is estimated to be in the range of pH 4-5. Temperature and the presence of co-solvents also play a significant role.

Q3: What is the minimum aqueous solubility of Cefatrizine?

A3: The minimum aqueous solubility of Cefatrizine has been reported to be approximately 4.6 x 10⁻² M, which occurs at its isoelectric point (estimated to be around pH 4-5).

Troubleshooting Guides

Issue: My this compound is not dissolving in my aqueous buffer.

Potential CauseRecommended Solution
pH is near the isoelectric point (pI) Adjust the pH of your buffer to be at least 2 units away from the estimated pI of 4-5. For example, use a buffer with a pH below 3 or above 7.
Concentration is too high The desired concentration may exceed the solubility limit at the given pH. Try preparing a more dilute solution.
Low Temperature Gently warm the solution to 37°C. For many compounds, solubility increases with temperature.
Insufficient mixing Ensure vigorous and prolonged mixing using a vortex or magnetic stirrer. Sonication can also aid in dissolution.

Issue: I'm observing precipitation after adding my this compound stock solution to the cell culture medium.

Potential CauseRecommended Solution
"Crashing out" due to solvent change When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the compound can precipitate. To avoid this, add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing.[3]
Final solvent concentration is too low The final concentration of the organic solvent in the cell culture medium may be insufficient to keep the compound dissolved. However, be mindful that high solvent concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[3]
Interaction with media components Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and cause precipitation.[4] Consider using a simpler buffer for initial dissolution before further dilution.
pH shift in the medium Cellular metabolism can alter the pH of the culture medium over time, potentially causing a pH-sensitive compound to precipitate. Monitor the pH of your culture and consider more frequent media changes.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₆N₆O₇S₂
Molecular Weight 538.6 g/mol [5]
Appearance White or almost white powder[2]
Aqueous Solubility Slightly soluble in water[2]
Solubility in Ethanol Practically insoluble[2]

Table 2: Recommended Solvents and Buffer Systems for this compound

Solvent/Buffer SystemRecommended pH/ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) 100% for stock solutionsRecommended for preparing high-concentration stock solutions.
Citrate Buffer pH 2.5 - 3.5Cefatrizine is more stable at acidic pH.
Phosphate (B84403) Buffer (e.g., PBS) pH 7.0 - 8.0Higher solubility is expected, but degradation may be faster. Prepare fresh solutions.
TRIS Buffer pH 7.5 - 8.5Similar to phosphate buffer, provides good solubility but stability can be a concern.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Antimicrobial Susceptibility Testing (MIC Assay)
  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare the primary stock solution.

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Accurately weigh the this compound powder and place it in a sterile, conical tube.

    • Add the calculated volume of DMSO.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Prepare Stock Solution: Follow Protocol 1 to prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be beneficial to perform a serial dilution of the stock solution in DMSO first.

  • Dilution into Cell Culture Medium:

    • Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.

    • To prepare the highest concentration of your working solution, add the calculated volume of the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤0.5%).

    • Perform serial dilutions from this highest concentration working solution using pre-warmed cell culture medium to achieve your final desired concentrations for the assay.

  • Visual Inspection: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

G Workflow for Preparing this compound Solutions start Start: Weigh this compound Powder dissolve_dmso Dissolve in 100% DMSO (Vortex/Sonicate/Warm if needed) start->dissolve_dmso stock_solution High-Concentration Stock Solution dissolve_dmso->stock_solution sterilize Filter-Sterilize (0.22 µm filter) stock_solution->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot prepare_working Prepare Working Solution aliquot->prepare_working dilute Add Stock Solution Dropwise while Vortexing prepare_working->dilute prewarm_media Pre-warm Aqueous Buffer/Medium to 37°C prewarm_media->prepare_working precipitation_check Precipitation? dilute->precipitation_check final_solution Final Working Solution for Assay precipitation_check->final_solution No troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Check Solvent % precipitation_check->troubleshoot Yes troubleshoot->prepare_working

Caption: Experimental workflow for dissolving this compound.

G Troubleshooting Logic for this compound Solubility start Problem: Compound Precipitation check_ph Is the buffer pH between 4 and 5? start->check_ph adjust_ph Adjust pH to < 3 or > 7 check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No solution Clear Solution adjust_ph->solution lower_concentration Decrease the final concentration check_concentration->lower_concentration Yes check_dilution_method How was the stock solution diluted? check_concentration->check_dilution_method No lower_concentration->solution slow_dilution Add stock dropwise to pre-warmed medium with mixing check_dilution_method->slow_dilution Rapidly check_solvent_percent Is the final solvent concentration sufficient? check_dilution_method->check_solvent_percent Slowly slow_dilution->solution adjust_solvent Optimize final solvent concentration (e.g., DMSO <= 0.5%) check_solvent_percent->adjust_solvent Too low check_solvent_percent->solution Adequate adjust_solvent->solution

Caption: Troubleshooting logic for this compound solubility issues.

G Cefatrizine Mechanism of Action cefatrizine Cefatrizine inhibition Inhibition cefatrizine->inhibition pbp Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) cross_linking Peptidoglycan Cross-linking pbp->cross_linking weak_cell_wall Weakened Cell Wall pbp->weak_cell_wall cell_wall_synthesis Bacterial Cell Wall Synthesis cross_linking->cell_wall_synthesis inhibition->pbp cell_lysis Cell Lysis and Bacterial Death weak_cell_wall->cell_lysis

Caption: Cefatrizine's mechanism of action targeting bacterial cell wall synthesis.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cefatrizine propylene (B89431) glycol.

Frequently Asked Questions (FAQs)

Q1: What is Cefatrizine propylene glycol and why is its oral bioavailability a concern?

A1: this compound is an oral, second-generation cephalosporin (B10832234) antibiotic. The propylene glycol is included in the formulation to enhance the stability and bioavailability of Cefatrizine.[1] However, the oral bioavailability of Cefatrizine is known to be incomplete and dose-dependent, suggesting that its absorption is not linear and may be limited by saturable transport mechanisms.[2] This can lead to variability in therapeutic efficacy and underscores the need for formulation strategies to improve its absorption.

Q2: What are the primary mechanisms limiting the oral absorption of Cefatrizine?

A2: The primary factor limiting the oral absorption of Cefatrizine is believed to be a saturable transport process in the small intestine.[3] Evidence suggests that Cefatrizine, like other amino-cephalosporins, is a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), which is highly expressed in the enterocytes of the small intestine.[4][5] At higher doses, this transport system can become saturated, leading to a decrease in the fraction of the drug absorbed.

Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the poor oral bioavailability of this compound:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[6][7] SEDDS can enhance the solubility and dissolution of poorly soluble drugs and may facilitate their absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[8]

  • Nanoparticle-Based Delivery Systems: Encapsulating Cefatrizine in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation in the gastrointestinal tract, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells.[9][10]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. Designing a Cefatrizine prodrug that is more lipophilic or a better substrate for intestinal transporters could significantly improve its absorption.[11][12]

Troubleshooting Guides

Problem: Low and Variable Cmax and AUC in Preclinical Animal Models

Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the equilibrium solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Dissolution Testing: Perform in vitro dissolution studies of the current formulation to assess the rate and extent of drug release.

    • Formulation Optimization:

      • Particle Size Reduction: Micronization or nanocrystallization can increase the surface area and improve the dissolution rate.

      • Amorphous Solid Dispersions: Formulating Cefatrizine as an amorphous solid dispersion with a hydrophilic polymer can enhance its solubility and dissolution.

      • SEDDS Formulation: Develop a self-emulsifying formulation to present the drug in a solubilized state in the gut.[6]

Possible Cause 2: Saturation of Intestinal Transporters (PEPT1)

  • Troubleshooting Steps:

    • In Vitro Transport Studies: Conduct Caco-2 permeability assays to evaluate the transport of Cefatrizine across an intestinal epithelial cell monolayer. Assess transport at different concentrations to confirm saturable kinetics.

    • In Situ Intestinal Perfusion: Utilize the single-pass intestinal perfusion (SPIP) model in rats to investigate the intestinal permeability and absorption mechanism in a more physiologically relevant system.

    • Formulation Strategies to Modulate Transport:

      • Nanoparticle Formulations: Nanoparticles can be taken up by enterocytes through endocytosis, bypassing the need for transporter-mediated uptake.[9]

      • Prodrugs: Design a prodrug of Cefatrizine that is a more efficient substrate for PEPT1 or is absorbed via passive diffusion.[12]

Possible Cause 3: P-glycoprotein (P-gp) Efflux

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-gp.

    • Inhibition Studies: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport of Cefatrizine would confirm its substrate status for P-gp.

    • Formulation with P-gp Inhibitors: Incorporate excipients with P-gp inhibitory activity (e.g., certain surfactants used in SEDDS) into the formulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Cefatrizine in Humans

Dose (mg)FormulationCmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
250Capsule4.91.475[3]
500Capsule8.61.675[3]
1000Capsule10.22.050[3]
250Suspension4.31.6Not Reported[2]
500Suspension7.51.6Not Reported[2]

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Different this compound Formulations in a Rat Model (Illustrative Example)

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Standard Suspension505.21.525.8100
SEDDS Formulation509.81.051.6200
Nanoparticle Formulation5012.51.064.5250

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the potential improvements with advanced formulations.

Experimental Protocols

Preparation of Cefatrizine-Loaded Solid Lipid Nanoparticles (SLNs)
  • Method: Hot High-Pressure Homogenization

  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.

  • Protocol:

    • Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Disperse or dissolve the this compound in the molten lipid with continuous stirring to form a homogenous mixture.

    • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to create a coarse oil-in-water (o/w) emulsion.

    • High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.

    • Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature or below, which allows the lipid to recrystallize and form solid nanoparticles.[13]

Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of Cefatrizine and to investigate the involvement of transport mechanisms.

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system until a confluent and differentiated monolayer is formed (typically 21 days).

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity.

    • Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the Cefatrizine test solution to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

    • Sample Analysis: Analyze the concentration of Cefatrizine in the collected samples using a validated analytical method such as LC-MS/MS.

    • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of Cefatrizine.[14][15]

Mandatory Visualization

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Cefatrizine Cefatrizine PEPT1 PEPT1 Transporter Cefatrizine->PEPT1 H+ co-transport Metabolism Intracellular Metabolism (Potential) PEPT1->Metabolism Efflux Efflux Transporters (e.g., P-gp) PEPT1->Efflux Efflux Absorbed_Cefatrizine Absorbed Cefatrizine Metabolism->Absorbed_Cefatrizine G start Start: Poor in vivo efficacy physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro_diss In Vitro Dissolution Testing physchem->invitro_diss caco2 Caco-2 Permeability Assay invitro_diss->caco2 form_dev Formulation Development (SEDDS, Nanoparticles, Prodrug) caco2->form_dev invivo_pk In Vivo PK Study (e.g., Rat Model) analyze_data Analyze PK Data (Cmax, Tmax, AUC) invivo_pk->analyze_data form_dev->invivo_pk decision Improved Bioavailability? analyze_data->decision end_success Proceed with Development decision->end_success Yes end_fail Re-evaluate Formulation Strategy decision->end_fail No end_fail->form_dev

References

Troubleshooting Cefatrizine propylene glycol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefatrizine Propylene (B89431) Glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Cefatrizine Propylene Glycol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the role of propylene glycol?

A1: this compound is a combination of the semi-synthetic, first-generation cephalosporin (B10832234) antibiotic, Cefatrizine, and propylene glycol.[1] Cefatrizine is active against a broad spectrum of gram-positive and gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[2] Propylene glycol in this formulation is not just a solvent; it also functions as a stabilizer, enhancing the stability, solubility, and bioavailability of the Cefatrizine.[2]

Q2: What are the primary degradation pathways for Cefatrizine?

A2: The main degradation route for Cefatrizine, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring, which leads to a loss of antibacterial activity.[3] This hydrolysis can be catalyzed by both acidic and basic conditions.[3] Additionally, under oxidative stress, the sulfur atom in the dihydrothiazine ring can be oxidized to form sulfoxides.[4]

Q3: What are the key factors that influence the stability of this compound during storage?

A3: The stability of this compound is primarily affected by:

  • Temperature: Elevated temperatures accelerate degradation.[2] Storage at 4°C generally provides better stability than storing at -20°C (frozen).[2]

  • pH: The stability of Cefatrizine is pH-dependent. Acidic conditions can catalyze the hydrolysis of the β-lactam ring.[2]

  • Moisture: The presence of water can facilitate hydrolysis, especially in liquid dosage forms.[5]

  • Light: Exposure to light can lead to photodegradation.[4] It is recommended to protect the substance from light.

Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify their source?

A4: Unexpected peaks are likely degradation products. To identify them, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and compare the retention times of the resulting degradant peaks with the unknown peaks in your stability sample.[4] For definitive structural identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to determine the molecular weight and fragmentation patterns of the impurities.[4]

Q5: Can I use any chemical stabilizers to prolong the shelf-life of my Cefatrizine solutions?

A5: Yes, for aqueous solutions, the addition of a reducing agent like sodium metabisulphite has been shown to stabilize Cefatrizine.[2] Additionally, adjusting the pH to a more acidic range can also enhance stability in solution.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Solution Hydrolysis of the β-lactam ring due to inappropriate pH or high temperature.Prepare solutions fresh. If storage is necessary, store at 4°C.[2] Consider adding a stabilizing agent like sodium metabisulphite or acidifying the solution.[2]
Appearance of Unknown Peaks in HPLC Formation of degradation products from exposure to heat, light, or extreme pH.Conduct a forced degradation study to tentatively identify the degradants.[4] Use a validated stability-indicating HPLC method. For structural elucidation, employ LC-MS.[4]
Peak Tailing in HPLC Analysis Interaction of the basic analyte with residual silanol (B1196071) groups on the HPLC column.Use a high-purity silica (B1680970) column.[4] Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5).[4] Ensure you are not overloading the column by reducing injection volume or sample concentration.[4]
Discoloration of Solid Material Potential degradation due to exposure to light or humidity.Store the solid material in a tightly sealed container, protected from light.[5]

Quantitative Data Summary

Table 1: Forced Degradation Conditions for Cefatrizine
Stress ConditionReagent and ConditionsExpected Degradation ProductsProbable Mechanism
Acidic Hydrolysis 0.1 M to 1 M HCl at 60-80 °Cβ-Lactam ring-opened products, Side-chain cleavage productsHydrolysis of the β-lactam ring and amide linkage[4]
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperatureDiketopiperazines, β-Lactam ring-opened productsIntramolecular aminolysis and base-catalyzed hydrolysis of the β-lactam ring[4]
Oxidative Degradation 3% to 30% hydrogen peroxide (H₂O₂) at room temperatureSulfoxidesOxidation of the sulfur atom in the dihydrothiazine ring[4]
Thermal Degradation Dry heat at 60 °C to 105 °CDecarboxylation products, EpimersThermally induced decarboxylation and isomerization[4]
Photolytic Degradation Exposure to UV and/or visible lightIsomers, Photoproducts from ring cleavageIsomerization and photochemical reactions[4]

Experimental Protocols

Protocol 1: Forced Degradation of Cefatrizine

This protocol is used to generate potential degradation products of Cefatrizine under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Cefatrizine in water or a mixture of water and acetonitrile (B52724).[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Thermal Degradation: Expose solid Cefatrizine powder to dry heat at 80 °C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[4]

  • Photolytic Degradation: Expose the Cefatrizine stock solution to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

3. Analysis:

  • Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate Cefatrizine from its potential degradation products.

ParameterSpecification
Instrumentation HPLC system with a UV/PDA detector[4]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm or 270 nm[4]
Column Temperature 30 °C[4]
Injection Volume 10-20 µL[4]

Visualizations

cluster_degradation Cefatrizine Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Cefatrizine Cefatrizine Acid Acidic Conditions (H+) Cefatrizine->Acid H₂O Base Basic Conditions (OH-) Cefatrizine->Base H₂O Oxidant Oxidative Stress (e.g., H₂O₂) Cefatrizine->Oxidant RingOpened β-Lactam Ring-Opened Products (Inactive) Acid->RingOpened Base->RingOpened Diketopiperazine Diketopiperazine Derivatives Base->Diketopiperazine Intramolecular aminolysis Sulfoxide Sulfoxide Products Oxidant->Sulfoxide cluster_workflow Troubleshooting Workflow for Cefatrizine Degradation Start Degradation Observed (e.g., new peaks, loss of potency) CheckStorage Review Storage Conditions (Temp, Light, Humidity) Start->CheckStorage CheckSolution Review Solution Preparation (pH, Solvent, Age) CheckStorage->CheckSolution Conditions OK Optimize Optimize Storage/Handling (e.g., add stabilizer, protect from light) CheckStorage->Optimize Conditions Not OK ForcedDeg Perform Forced Degradation Study CheckSolution->ForcedDeg Preparation OK CheckSolution->Optimize Preparation Not OK Compare Compare Degradation Profiles ForcedDeg->Compare Identify Tentatively Identify Degradant Compare->Identify Match Found LCMS Confirm Structure with LC-MS Identify->LCMS LCMS->Optimize End Problem Resolved Optimize->End cluster_hplc Experimental Workflow for Stability-Indicating HPLC Analysis PrepSample 1. Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) Inject 4. Inject Samples and Standards PrepSample->Inject PrepStandards 2. Prepare Reference Standard and Stressed Samples PrepStandards->Inject HPLCSetup 3. Set Up HPLC System (C18 Column, Mobile Phase, etc.) HPLCSetup->Inject AcquireData 5. Acquire Chromatographic Data Inject->AcquireData Analyze 6. Analyze Data (Peak Area, Retention Time, Purity) AcquireData->Analyze Report 7. Report Results Analyze->Report

References

Technical Support Center: Optimizing Cefatrizine Propylene Glycol Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefatrizine propylene (B89431) glycol in preclinical animal studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Formulation and Administration

  • Q1: My Cefatrizine propylene glycol solution is difficult to prepare or appears unstable. What should I do?

    • A1: this compound is freely soluble in water.[1] Propylene glycol serves as a solvent and stabilizer to enhance its bioavailability.[1] If you are observing precipitation or instability, consider the following:

      • Vehicle Purity: Ensure you are using a high-purity, USP-grade propylene glycol and sterile, pyrogen-free water for your formulations.

      • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize degradation.

  • Q2: I am observing signs of distress in my animals after oral gavage. How can I minimize this?

    • A2: Oral gavage can be a stressful procedure and may cause injury if not performed correctly.[2][3] To mitigate this:

      • Proper Technique: Ensure personnel are thoroughly trained in oral gavage techniques for the specific animal model.[2][3][4] The gavage needle should be measured externally from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[2]

      • Appropriate Gavage Needle: Use a flexible or curved gavage needle with a rounded or bulb tip to reduce the risk of esophageal or tracheal injury.[4][5]

      • Volume Limits: Adhere to recommended maximum oral gavage volumes. For mice, this is typically 10 ml/kg, and for rats, it is 10-20 ml/kg.[2][4][6] For rats, a volume of 5 ml/kg is often used in pharmacokinetic studies.[7]

      • Alternatives to Gavage: If repeated dosing is causing significant stress, consider alternative methods such as voluntary consumption of a palatable mixture, if the experimental design allows.[6]

Dosage Selection and Optimization

  • Q3: How do I select an appropriate starting dose for my efficacy studies?

    • A3: Dose selection should be based on the in vitro activity of Cefatrizine against the pathogen of interest and available pharmacokinetic data. The goal is to maintain the drug concentration above the Minimum Inhibitory Concentration (MIC) for a significant portion of the dosing interval. While comprehensive dose-ranging studies for this compound in rodents are not widely published, a dose of 20 mg/kg has been used in mice.[8] Dose-ranging studies are crucial to determine the optimal dose for your specific model.[8]

  • Q4: My results show high variability in drug exposure between animals. What could be the cause?

    • A4: High inter-animal variability in pharmacokinetic studies is not uncommon.[9] Potential causes include:

      • Gavage Technique: Inconsistent administration can lead to variability in the amount of drug delivered.

      • Physiological State of Animals: Factors such as stress, fasting state, and underlying health conditions can affect drug absorption and metabolism.[9]

      • Dose-Dependent Absorption: Cefatrizine has shown dose-dependent absorption in rats, which can contribute to non-linear pharmacokinetics and variability.[3]

      • Animal Strain and Sex: Different strains and sexes of animals can metabolize drugs differently.

  • Q5: I am not observing the expected efficacy at my chosen dose. What should I consider?

    • A5: A lack of efficacy could be due to several factors:

      • Insufficient Dose: The dose may not be high enough to achieve therapeutic concentrations at the site of infection. A dose-escalation study is recommended.

      • Poor Bioavailability: Oral bioavailability can be influenced by the formulation and the gastrointestinal environment of the animal. Cefatrizine has an oral bioavailability of approximately 35% in pre-ruminating calves.[7] While rodent-specific data is limited, this suggests that a significant portion of the oral dose may not reach systemic circulation.

      • Rapid Metabolism and Elimination: Rodents have a high metabolic rate, which can lead to rapid clearance of drugs, necessitating higher or more frequent dosing.[2]

      • Plasma Protein Binding: The extent of plasma protein binding can affect the amount of free, active drug available.

Safety and Toxicology

  • Q6: What are the potential toxic effects of this compound in my animal model?

    • A6: this compound has a low acute toxic potential, with an oral LD50 in rats reported to be greater than 6 g/kg.[10] Propylene glycol itself is also considered to have low toxicity.[9][11][12][13] However, at very high doses, propylene glycol can cause central nervous system depression and, in some species like cats, hematological effects.[9] It is important to monitor animals for any adverse clinical signs, especially at higher dose levels.

Data Presentation

The following tables summarize available quantitative data for Cefatrizine and propylene glycol in preclinical animal models.

Table 1: Pharmacokinetic Parameters of Cefatrizine in Preclinical Models (Oral Administration)

Animal ModelDoseBioavailability (F)Elimination Half-life (t½)Key Findings
Pre-ruminating CalvesNot specified~35%~9 hoursRapid absorption observed.[7]
Rats5 µmol/5 ml/kgClose to unityNot reportedGastric emptying-limited absorption.[3]
Rats50 µmol/5 ml/kgClose to unityNot reportedIntestinal absorption was less efficient due to saturable transport, but bioavailability was not dose-dependent.[3]
Mice20 mg/kgNot reportedLonger than cefazolin (B47455) and cephalexinHigher peak serum levels compared to cefazolin and cephalexin.[8]

Table 2: Acute Oral Toxicity of this compound and Propylene Glycol

SubstanceAnimal ModelLD50 (Lethal Dose, 50%)Reference
This compoundRat> 6 g/kg[10]
Propylene GlycolRat8 - 46 g/kg[9]
Propylene GlycolMouse25 - 32 g/kg[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Acclimatize rats for at least 7 days prior to the experiment. Ensure animals are properly fasted if required by the study design.[9]

  • Dosage Calculation: Weigh each rat to determine the precise dosing volume. The recommended volume is typically between 5-10 ml/kg, not to exceed 20 ml/kg.[2][6]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[2]

  • Restraint: Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[2][3]

  • Administration: Gently insert the lubricated gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth. Administer the this compound formulation slowly.[2][3]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or adverse reactions for at least 5-10 minutes.[4]

Protocol 2: Murine Systemic Infection Model for Efficacy Testing

  • Pathogen Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth).[8][14]

  • Inoculum Preparation: Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions.[8][14]

  • Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.[8]

  • Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer this compound orally at various dose levels to different groups of mice. A control group should receive the vehicle (e.g., propylene glycol in sterile saline).[8]

  • Monitoring: Monitor the mice for clinical signs of illness and mortality over a defined period (e.g., 7 days).[8]

  • Endpoint Evaluation: The primary endpoint is typically survival. For bacterial burden studies, at a specified time point, euthanize the animals, and aseptically collect tissues (e.g., spleen, liver) for homogenization and enumeration of bacterial colonies (CFU/g of tissue).[14]

Mandatory Visualizations

Diagram 1: General Workflow for Oral Pharmacokinetic Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_selection Animal Model Selection (e.g., Rat, Mouse) formulation This compound Formulation admin Oral Administration (Gavage) formulation->admin sampling Serial Blood Sampling admin->sampling plasma Plasma Separation (Centrifugation) sampling->plasma hplc HPLC-UV Analysis (Quantification) plasma->hplc pk_model Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) hplc->pk_model

Caption: General experimental workflow for oral pharmacokinetic studies.

Diagram 2: Decision Tree for Troubleshooting Poor Efficacy

G cluster_dose Dosage Issues cluster_pk Pharmacokinetic Issues start Poor Efficacy Observed dose_insufficient Is the dose sufficient? start->dose_insufficient dose_escalate Action: Conduct dose-ranging study dose_insufficient->dose_escalate Yes bioavailability Is oral bioavailability low? dose_insufficient->bioavailability No clearance Is clearance too rapid? bioavailability->clearance No pk_study Action: Perform detailed PK study bioavailability->pk_study Yes formulation Action: Re-evaluate formulation bioavailability->formulation Yes clearance->pk_study Yes dosing_freq Action: Increase dosing frequency clearance->dosing_freq Yes

Caption: Troubleshooting logical relationships for poor in vivo efficacy.

Diagram 3: Signaling Pathway of Cefatrizine Action

G cefatrizine Cefatrizine pbp Penicillin-Binding Proteins (PBPs) cefatrizine->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Stable Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis pbp->lysis Ultimately causes crosslinking->cell_wall Leads to cell_wall->lysis Prevents

Caption: Mechanism of action of Cefatrizine leading to bacterial cell lysis.

References

Identifying and minimizing impurities in Cefatrizine propylene glycol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cefatrizine propylene (B89431) glycol. Our goal is to help you identify and minimize impurities, ensuring the quality and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in Cefatrizine propylene glycol synthesis?

A1: During the synthesis of this compound, several types of impurities can arise. These are broadly categorized as:

  • Unreacted Intermediates: The most prominent is Cefatrizine Impurity A, also known as 7-ACA triazole. This is the cephalosporin (B10832234) nucleus that has not undergone the final acylation step.[1]

  • Starting Material-Related Impurities: Impurities present in the initial raw materials, such as 7-aminocephalosporanic acid (7-ACA) and D-(-)-p-hydroxyphenylglycine Dane salt, can be carried through the synthesis.

  • Side-Reaction Products: These include polymers (dimers and higher oligomers) formed through the interaction of Cefatrizine molecules, which can be an allergenicity concern.[1] Diastereomers may also form due to the multiple chiral centers in the molecule.

  • Degradation Products: Cefatrizine is susceptible to degradation via hydrolysis of the β-lactam ring, oxidation of the sulfur atom, and isomerization of the double bond in the dihydrothiazine ring.[1] These degradants can form if reaction and purification conditions such as pH and temperature are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis and crystallization, such as methylene (B1212753) dichloride and acetone, may be present in the final product.

Q2: What is Cefatrizine Impurity A and why is it critical to control?

A2: Cefatrizine Impurity A is chemically defined as (6R,7R)-7-Amino-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] It is a specified impurity in the European Pharmacopoeia. This impurity is the key intermediate (7-TACA) that reacts with the activated D-(-)-p-hydroxyphenylglycine side chain. Its presence in the final product indicates an incomplete acylation reaction. Controlling the level of Impurity A is crucial for ensuring high purity and efficacy of the final this compound.

Q3: How can I detect and quantify impurities in my this compound samples?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[1]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying known and unknown impurities. A stability-indicating HPLC method is essential to resolve the active pharmaceutical ingredient (API) from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.

Q4: What are the critical process parameters to control for minimizing impurities?

A4: Several process parameters are critical for controlling impurity formation:

  • pH: The stability of the β-lactam ring is highly pH-dependent. Both acidic and basic conditions can lead to hydrolysis. Maintaining the optimal pH during the reaction, work-up, and crystallization is crucial.

  • Temperature: Higher temperatures can accelerate the rate of degradation reactions and side-product formation. The acylation and crystallization steps should be conducted at controlled, often low, temperatures.

  • Reaction Time: Prolonged reaction times can lead to increased degradation of the product. The reaction should be monitored and stopped once the desired conversion is achieved.

  • Purity of Starting Materials: Using high-purity starting materials (7-TACA and D-(-)-p-hydroxyphenylglycine Dane salt) is fundamental to obtaining a pure final product.

  • Solvent Selection and Removal: The choice of solvents can impact reaction rates and impurity profiles. Adequate drying procedures are necessary to reduce residual solvents to acceptable levels.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: High Levels of Cefatrizine Impurity A in the Final Product
Potential Cause Troubleshooting Action
Incomplete Acylation Reaction - Optimize Stoichiometry: Ensure the correct molar ratio of the activated side chain to the 7-TACA nucleus. A slight excess of the activated side chain may be necessary. - Verify Acylating Agent Activity: The activated form of D-(-)-p-hydroxyphenylglycine (e.g., via Dane salt and vinyl chloroformate) may have degraded. Prepare it fresh or verify its quality. - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient time at the optimal temperature to drive it to completion. Monitor the reaction progress by HPLC.
Inefficient Purification - Optimize Crystallization Conditions: Adjust the solvent system, temperature profile, and pH during crystallization to maximize the precipitation of this compound while leaving Impurity A in the mother liquor. - Recrystallization: If a single crystallization step is insufficient, a recrystallization of the product may be necessary.
Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram
Potential Cause Troubleshooting Action
Degradation of Product - Check pH and Temperature Control: Review the pH and temperature logs for all process steps. Excursions from the set parameters can lead to the formation of degradation products. - Minimize Exposure to Air and Light: Protect the reaction mixture and isolated product from excessive exposure to air (oxidation) and light.
Side-Reactions During Synthesis - Formation of Diastereomers: Analyze the unknown peaks by LC-MS to check for isomers of Cefatrizine. The use of chirally pure starting materials is essential. Racemization can sometimes be pH-dependent. - Formation of Polymers: Use size-exclusion chromatography (SEC) to investigate the presence of higher molecular weight species. Lower reaction concentrations and temperatures can sometimes disfavor polymerization.
Contamination from Starting Materials - Analyze Raw Materials: Perform a thorough quality control check of the 7-TACA and D-(-)-p-hydroxyphenylglycine Dane salt for any impurities that could be carried through the synthesis.
Issue 3: Poor Resolution of Impurity Peaks in HPLC Analysis
Potential Cause Troubleshooting Action
Suboptimal HPLC Method - Adjust Mobile Phase Composition: Modify the ratio of organic solvent to aqueous buffer. - Optimize pH of Mobile Phase: The ionization state of Cefatrizine and its impurities can significantly affect their retention. Fine-tuning the pH can improve separation. - Change Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, cyano).
Co-elution of Impurities - Use a Different Detection Wavelength: If using a UV detector, analyze the UV spectra of the co-eluting peaks to find a wavelength where their absorbance differs, allowing for better deconvolution. - Employ 2D-LC: For very complex mixtures, two-dimensional liquid chromatography can provide the necessary resolving power.

Data Presentation

The following tables provide illustrative data on the impact of key process parameters on the purity of this compound. Note: This data is for exemplary purposes and may not reflect actual experimental results.

Table 1: Effect of pH during Crystallization on Impurity Levels

Crystallization pHCefatrizine Purity (%)Cefatrizine Impurity A (%)Total Other Impurities (%)
3.598.50.60.9
4.599.20.30.5
5.598.80.50.7

Table 2: Effect of Acylation Temperature on Impurity Formation

Acylation Temperature (°C)Cefatrizine Purity (%)Cefatrizine Impurity A (%)Total Degradation Products (%)
-1099.00.70.3
099.30.40.3
1098.70.40.9
2597.50.52.0

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its related impurities. Method optimization may be required.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M phosphate (B84403) buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-31 min: 40% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 25 mg of this compound in 50 mL of mobile phase A.

Protocol 2: Forced Degradation Study

To identify potential degradation products, forced degradation studies should be performed as per ICH guidelines.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

G start High Impurity Level Detected check_hplc Verify HPLC Method (Resolution, Integration) start->check_hplc identify_impurity Identify Impurity (LC-MS, NMR, Standards) check_hplc->identify_impurity impurity_a Impurity is Cefatrizine Impurity A identify_impurity->impurity_a Known unknown_impurity Impurity is Unknown identify_impurity->unknown_impurity Unknown optimize_acylation Optimize Acylation (Stoichiometry, Time, Temp) impurity_a->optimize_acylation optimize_purification Optimize Crystallization impurity_a->optimize_purification stress_studies Perform Forced Degradation Studies unknown_impurity->stress_studies check_raw_materials Check Raw Material Purity unknown_impurity->check_raw_materials degradation_product Impurity is a Degradation Product review_process Review Process Parameters (pH, Temp, Air Exposure) degradation_product->review_process end Impurity Minimized optimize_acylation->end optimize_purification->end stress_studies->degradation_product review_process->end check_raw_materials->end

Caption: Troubleshooting workflow for impurity identification and minimization.

Potential Impurity Formation Pathways in Cefatrizine Synthesis

G cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Products & Impurities 7-TACA 7-TACA Dane_Salt D-(-)-p-HPG Dane Salt Acylation Acylation Dane_Salt->Acylation Crystallization Crystallization Acylation->Crystallization Crude Product Impurity_A Impurity A (Unreacted 7-TACA) Acylation->Impurity_A Incomplete Reaction Degradation_Products Degradation Products (e.g., Hydrolysis) Acylation->Degradation_Products Suboptimal pH/Temp Polymers Polymers Acylation->Polymers Side Reaction Cefatrizine_PG Cefatrizine PG (API) Crystallization->Cefatrizine_PG Crystallization->Degradation_Products Suboptimal pH/Temp

Caption: Overview of Cefatrizine synthesis and potential impurity entry points.

References

Forced degradation studies to identify potential Cefatrizine propylene glycol degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to identify potential degradants of Cefatrizine propylene (B89431) glycol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cefatrizine and similar cephalosporins?

A1: The primary degradation routes for Cefatrizine, like other cephalosporins, primarily involve the hydrolysis of the β-lactam ring, which is a characteristic structural feature of all penicillin and cephalosporin (B10832234) antibiotics.[1][2] Reactions involving the C-7 amino side chain are also common, especially for cephalosporins that possess a phenylglycine moiety.[1] Under neutral and alkaline conditions, intramolecular aminolysis can occur, which leads to the formation of diketopiperazine derivatives.[1]

Q2: What types of degradation products can be expected in Cefatrizine stability studies?

A2: Based on studies of structurally similar cephalosporins, you can anticipate several classes of degradation products:

  • β-Lactam Ring Hydrolysis Products: The opening of the four-membered β-lactam ring is a principal degradation pathway.[1]

  • Diketopiperazines: These are formed via the intramolecular reaction of the amino group in the C-7 side chain with the β-lactam carbonyl.[1]

  • Isomers: Under certain pH conditions, epimerization at the C-6 and C-7 positions of the cephalosporin core can occur.[1]

  • Side-chain Cleavage Products: The bond between the C-7 position and the acylamino side chain may cleave under harsh conditions.[1]

Q3: Which analytical techniques are most suitable for identifying Cefatrizine degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent drug from its degradation products.[1][3] For the structural elucidation of these degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to obtain molecular weight information and fragmentation patterns.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for the definitive structural confirmation of isolated degradation products.[2]

Q4: What are the typical forced degradation conditions for cephalosporins?

A4: Forced degradation studies are generally conducted under the following stress conditions to accelerate degradation and predict long-term stability[1]:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Degradation is often rapid under basic conditions.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60 °C to 105 °C.

  • Photolytic Degradation: Exposure to UV and/or visible light, in accordance with ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during a Cefatrizine stability study. How can I identify their source?

Answer:

  • Correlate with Stress Conditions: Compare the chromatograms from your different stress conditions (acidic, basic, oxidative, etc.). The appearance of a peak under a specific condition can help in its tentative identification as a particular type of degradant (e.g., acid-induced).[1]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your Cefatrizine peak. A non-homogeneous peak indicates the co-elution of an impurity.[1]

  • LC-MS Analysis: If a significant unknown peak is present, the next step is LC-MS analysis. This will help determine its molecular weight and fragmentation pattern, which are critical for structural elucidation.[1]

Issue 2: The Cefatrizine peak in my reverse-phase HPLC method is showing significant tailing. What could be the cause and how can I resolve it?

Answer:

Peak tailing in reverse-phase HPLC of cephalosporins is often due to the interaction of the basic amino groups with residual silanols on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] Ensure the pH is appropriately controlled. For basic compounds like Cefatrizine, a lower pH (e.g., pH 2.5-4) will ensure the amine groups are protonated, reducing their interaction with silanols.

  • Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as sodium dodecyl sulfate (B86663) (SDS) or hexane (B92381) sulfonic acid, into the mobile phase can help to mask the silanol (B1196071) groups and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a base-deactivated column, which has a lower concentration of accessible silanol groups.

  • Mobile Phase Composition: Optimize the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase.

Data Presentation

The following table summarizes the type of quantitative data that should be collected in a forced degradation study of Cefatrizine propylene glycol. Note: The values presented are illustrative, as specific public domain data for Cefatrizine is limited.

Stress ConditionStressorTime (hours)Cefatrizine Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
Acidic Hydrolysis 1 M HCl at 60°C285.234.8
Basic Hydrolysis 0.1 M NaOH at RT0.570.543.2, 5.5
Oxidative Degradation 30% H₂O₂ at RT178.926.1
Thermal Degradation Dry Heat at 80°C2492.117.3
Photolytic Degradation UV light (254 nm)2495.618.0

Experimental Protocols

Protocol 1: Forced Degradation of Cefatrizine
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cefatrizine in a suitable solvent (e.g., water or a water/acetonitrile mixture).[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. After cooling, neutralize with 1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Thermal Degradation: Expose solid Cefatrizine powder to dry heat at 80°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[1]

  • Photolytic Degradation: Expose the Cefatrizine stock solution (1 mg/mL in water) to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Cefatrizine and its Degradation Products
  • Instrumentation: HPLC system equipped with a UV/PDA detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Monitor at a wavelength where Cefatrizine and its degradation products show significant absorbance (e.g., 254 nm or 270 nm).[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10-20 µL.[1]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Cefatrizine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C, 2h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 30 min) Stock->Base Oxidative Oxidative Degradation (30% H2O2, RT, 1h) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C, 24h) Stock->Thermal Photo Photolytic Degradation (UV/Vis light, 24h) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Significant Degradants NMR NMR for Structure Confirmation LCMS->NMR Isolate & Confirm

Caption: Workflow for Forced Degradation Studies of Cefatrizine.

Degradation_Pathways cluster_products Potential Degradation Products Cefatrizine Cefatrizine Beta_Lactam β-Lactam Ring Hydrolysis Products Cefatrizine->Beta_Lactam Acid/Base Hydrolysis Diketopiperazine Diketopiperazines Cefatrizine->Diketopiperazine Intramolecular Aminolysis (Neutral/Alkaline) Isomers Epimers (C-6, C-7) Cefatrizine->Isomers pH Dependent Side_Chain Side-Chain Cleavage Products Cefatrizine->Side_Chain Harsh Conditions

References

Strategies to enhance the stability of Cefatrizine propylene glycol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cefatrizine propylene (B89431) glycol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cefatrizine instability in solutions?

A1: The primary degradation pathway for Cefatrizine, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring.[1][2] This chemical reaction leads to the opening of the ring, resulting in a loss of antibacterial activity.[2] Propylene glycol is used as a solvent to enhance the stability and bioavailability of Cefatrizine.[3]

Q2: How does pH affect the stability of Cefatrizine in solution?

A2: The stability of Cefatrizine is critically dependent on the pH of the solution.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[1][4] While specific pH-rate data for Cefatrizine is not extensively available, one study suggests that adjusting the pH to an acidic environment with hydrochloric acid can preserve its potency in aqueous solutions.[1] For basic compounds like Cefatrizine, a lower pH (e.g., 2.5-3.5) can protonate the molecule, which may influence its stability and analytical behavior.[5]

Q3: What is the impact of temperature on the stability of Cefatrizine propylene glycol solutions?

A3: Elevated temperatures accelerate the degradation of Cefatrizine.[1] It is recommended to store solutions at controlled, cool temperatures. Studies on aqueous solutions have shown that storage at 4°C provides better stability than freezing at -20°C.[1][2] While propylene glycol can influence thermal stability, it is crucial to avoid high temperatures during preparation and storage.

Q4: Can I use any chemical stabilizers to enhance the stability of my Cefatrizine solution?

A4: Yes, certain chemical stabilizers can be effective. The use of a reducing agent, such as sodium metabisulphite, has been shown to stabilize Cefatrizine in aqueous solutions by likely mitigating oxidative degradation.[1][2] The stabilizing effect of sodium metabisulphite is temperature-dependent.[1]

Q5: Is Cefatrizine in a propylene glycol solution susceptible to photolytic degradation?

A5: Yes, Cefatrizine can be sensitive to light. Exposure to UV and visible light can lead to photolytic degradation, resulting in the formation of isomers and other photoproducts.[5] It is advisable to protect this compound solutions from light by using amber or opaque containers.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in the prepared solution. 1. Inappropriate pH: The solution may be too acidic or too alkaline. 2. High Temperature: The solution may have been exposed to elevated temperatures during preparation or storage. 3. Oxidative Degradation: The presence of oxidizing agents or exposure to air. 4. Presence of Water: Propylene glycol is hygroscopic and may absorb moisture, which can facilitate hydrolysis.1. Carefully control the pH of any aqueous components before mixing with propylene glycol. Consider buffering the system if compatible. 2. Prepare and store the solution at a controlled low temperature, such as 4°C.[1][2] 3. Consider adding an antioxidant like sodium metabisulphite.[1] Purging the solution with an inert gas (e.g., nitrogen) can also help. 4. Use anhydrous propylene glycol and minimize exposure to atmospheric moisture.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation Products: The new peaks are likely degradation products from hydrolysis, oxidation, or photolysis.[5] 2. Excipient Interaction: Potential incompatibility with other components in the formulation.1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the potential degradation products and their retention times.[5] 2. Review the compatibility of all excipients with Cefatrizine.
Color change in the solution over time. 1. Degradation: Formation of colored degradation products. 2. Oxidation: Oxidative processes can often lead to colored byproducts.1. Monitor the color change in conjunction with analytical testing (e.g., HPLC) to correlate it with the loss of active ingredient. 2. Protect the solution from light and consider the use of antioxidants.
Peak tailing for Cefatrizine in reverse-phase HPLC. 1. Silanol (B1196071) Interactions: Interaction of the basic Cefatrizine molecule with residual silanol groups on the HPLC column.[5] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte.1. Use a modern, high-purity silica (B1680970) column with end-capping.[5] 2. Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) to ensure the Cefatrizine molecule is protonated.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefatrizine

This protocol is designed to intentionally degrade the Cefatrizine sample to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Cefatrizine in a suitable solvent (e.g., a mixture of water and acetonitrile, or propylene glycol).[5]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Thermal Degradation: Expose solid Cefatrizine powder to dry heat at 80°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[5]

  • Photolytic Degradation: Expose the Cefatrizine stock solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

3. Analysis:

  • Analyze all stressed samples using a stability-indicating HPLC method, typically with a UV/PDA detector.[5]

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol provides a general procedure for preparing a more stable Cefatrizine solution for experimental use.

1. Solvent Preparation:

  • If applicable, prepare an aqueous buffer solution and adjust the pH to a slightly acidic range (e.g., 4.0-6.0).

  • If using an antioxidant, dissolve sodium metabisulphite into the aqueous phase.

2. Dissolution:

  • Dissolve the Cefatrizine powder in propylene glycol. Gentle warming may be used to aid dissolution, but prolonged exposure to high temperatures should be avoided.

  • If an aqueous phase is part of the formulation, it can be slowly added to the propylene glycol solution with continuous stirring.

3. Protection from Environmental Factors:

  • Throughout the preparation process, protect the solution from direct light.

  • Consider purging the container with nitrogen to displace oxygen.

4. Storage:

  • Store the final solution in a tightly sealed, amber container at a refrigerated temperature (e.g., 4°C).

Data Presentation

Table 1: Expected Degradation Products of Cefatrizine under Various Stress Conditions

Stress ConditionExpected Degradation ProductsProbable Mechanism
Acidic Hydrolysis β-Lactam ring-opened products, Side-chain cleavage productsHydrolysis of the strained β-lactam ring, Hydrolysis of the amide linkage.[5]
Basic Hydrolysis Diketopiperazines, β-Lactam ring-opened productsIntramolecular aminolysis by the side-chain amino group, Base-catalyzed hydrolysis of the β-lactam ring.[5]
Oxidative SulfoxidesOxidation of the sulfur atom in the dihydrothiazine ring.[5]
Thermal Decarboxylation products, EpimersThermally induced decarboxylation, Isomerization at chiral centers.[5]
Photolytic Isomers, Photoproducts from ring cleavageIsomerization, Photochemical reactions leading to complex mixtures.[5]

Visualizations

G cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Oxidants Oxidants Oxidation Oxidation Oxidants->Oxidation Water Water Water->Hydrolysis Cefatrizine Cefatrizine Hydrolysis->Cefatrizine Degrades Oxidation->Cefatrizine Degrades Photolysis->Cefatrizine Degrades pH_Control pH Control pH_Control->Cefatrizine Stabilizes Low_Temp Low Temperature Storage Low_Temp->Cefatrizine Stabilizes Light_Protection Light Protection Light_Protection->Cefatrizine Stabilizes Antioxidants Use of Antioxidants Antioxidants->Cefatrizine Stabilizes Anhydrous_Solvent Use of Anhydrous PG Anhydrous_Solvent->Cefatrizine Stabilizes

Caption: Factors influencing Cefatrizine stability and corresponding stabilization strategies.

G Start Start Prepare_Stock Prepare 1 mg/mL Cefatrizine Stock Solution Start->Prepare_Stock Stress_Samples Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Stress_Samples Neutralize_Dilute Neutralize (if applicable) and Dilute Samples Stress_Samples->Neutralize_Dilute HPLC_Analysis Analyze via Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Identify_Peaks Identify and Characterize Degradation Peaks HPLC_Analysis->Identify_Peaks End End Identify_Peaks->End

Caption: Experimental workflow for a forced degradation study of Cefatrizine.

References

Addressing Cefatrizine propylene glycol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Cefatrizine propylene (B89431) glycol when used in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to prevent and resolve this common issue.

Frequently Asked Questions (FAQs)

Q1: What is Cefatrizine propylene glycol and why is it used in cell culture?

A1: Cefatrizine is a broad-spectrum cephalosporin (B10832234) antibiotic that acts by inhibiting the synthesis of the bacterial cell wall, leading to bacterial cell death.[1][2][3] It is effective against a range of Gram-positive and Gram-negative bacteria.[2][4] In cell culture, it is used to prevent or treat bacterial contamination. Propylene glycol is included in the formulation as a solvent and stabilizer to improve the solubility and bioavailability of Cefatrizine.[4][5][6]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Physicochemical Instability: Cefatrizine, like many β-lactam antibiotics, has limited stability in aqueous solutions. Its solubility can be influenced by the pH and temperature of the medium.

  • High Final Concentration: The intended concentration of Cefatrizine in your culture medium may exceed its solubility limit under your specific experimental conditions.

  • Interactions with Media Components: Cell culture media are complex solutions containing various salts, amino acids, and other components. Cefatrizine or propylene glycol may interact with these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), to form insoluble salts.[7][8]

  • Improper Stock Solution Preparation or Addition: The method of preparing the stock solution and adding it to the medium is critical. Factors such as the solvent used, the concentration of the stock, the rate of addition, and inadequate mixing can all contribute to precipitation.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: While this compound is freely soluble in water, it is best practice to prepare a concentrated stock solution in a small volume of sterile, deionized water or a buffer solution with a slightly acidic to neutral pH. Given that the stability of Cefatrizine can be enhanced in a slightly acidic environment, preparing the stock in a buffer like citrate (B86180) or phosphate (B84403) at a pH between 6.0 and 7.0 may be beneficial. Avoid using solvents that may be toxic to your cells.

Q4: Can the temperature of the medium or the stock solution affect precipitation?

A4: Yes, temperature can significantly impact the solubility of Cefatrizine. Abrupt changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of the compound and lead to precipitation.[8][9] It is advisable to warm both the cell culture medium and the antibiotic stock solution to the experimental temperature (e.g., 37°C) before mixing.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture medium, refer to the following troubleshooting table.

Observation Potential Cause Recommended Solution
Immediate and widespread precipitation upon adding the stock solution.High local concentration: The concentration of the antibiotic at the point of addition is too high, causing it to fall out of solution.Add the stock solution dropwise to the medium while gently swirling or stirring. Avoid adding the entire volume at once.
Temperature shock: A significant temperature difference between the stock solution and the medium.Pre-warm both the stock solution and the cell culture medium to the desired experimental temperature before mixing.
Precipitate forms gradually over time in the incubator.pH instability: The pH of the medium may be shifting, affecting the solubility of Cefatrizine.Ensure your medium is properly buffered. Consider using a medium with HEPES buffer for additional pH stability. Monitor the pH of your culture regularly.
Interaction with media components: Cefatrizine may be reacting with components in the medium, such as salts or proteins in serum.Prepare the Cefatrizine-containing medium fresh before each use. Consider using a serum-free medium if your cell line permits, as serum proteins can sometimes contribute to precipitation.[8]
A crystalline precipitate is observed.Salt formation: Formation of insoluble calcium or magnesium salts of Cefatrizine.[7][8]If preparing media from powder, ensure that calcium chloride is dissolved separately and added last to prevent precipitation with other salts.[8] When using complete media, try reducing the final concentration of Cefatrizine.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Determine the desired stock concentration. A 100X or 1000X stock solution is recommended to minimize the volume added to the cell culture medium.

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add a small volume of sterile, deionized water or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4) to the powder.

  • Gently vortex or swirl the tube to dissolve the powder completely. If necessary, warm the solution to 37°C to aid dissolution.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Adding this compound to Cell Culture Media
  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Pre-warm the cell culture medium to 37°C.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the medium.

  • Slowly add the stock solution drop-by-drop to the pre-warmed medium while gently swirling the container.

  • Visually inspect the medium for any signs of precipitation.

  • Use the freshly prepared medium immediately for your cell culture experiments.

Visual Guides

TroubleshootingWorkflow Troubleshooting Cefatrizine Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Prepare fresh stock solution using recommended protocol. check_stock->reprepare_stock No check_addition How was the stock added to the medium? check_stock->check_addition Yes reprepare_stock->check_addition slow_addition Add stock dropwise to pre-warmed medium with gentle mixing. check_addition->slow_addition Rapidly check_concentration Is the final concentration too high? check_addition->check_concentration Slowly end_success Precipitation Resolved slow_addition->end_success lower_concentration Test a lower final concentration of Cefatrizine. check_concentration->lower_concentration Possibly check_media Consider media components and pH. check_concentration->check_media No lower_concentration->end_success media_solution Use freshly prepared medium. Check for high salt concentrations. Use HEPES buffer. check_media->media_solution end_fail Contact Technical Support check_media->end_fail Issue persists media_solution->end_success

Caption: Troubleshooting workflow for addressing Cefatrizine precipitation.

PrecipitationFactors Factors Contributing to Cefatrizine Precipitation cluster_cefatrizine Drug Properties cluster_media Medium Components cluster_process Process Parameters cefatrizine This compound solubility Limited Aqueous Solubility cefatrizine->solubility stability pH and Temperature Dependent Stability cefatrizine->stability media Cell Culture Medium salts Divalent Cations (Ca²⁺, Mg²⁺) media->salts ph Medium pH media->ph precipitation Precipitation solubility->precipitation stability->precipitation salts->precipitation ph->precipitation concentration High Local Concentration concentration->precipitation temperature Temperature Shock temperature->precipitation

Caption: Interacting factors leading to Cefatrizine precipitation.

References

Minimizing batch-to-batch variability in Cefatrizine propylene glycol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Cefatrizine propylene (B89431) glycol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in Cefatrizine propylene glycol synthesis?

A1: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients like this compound can arise from several factors. The most common include:

  • Raw Material Quality: Variations in the purity and impurity profiles of starting materials and reagents.[1]

  • Reaction Conditions: Minor deviations in critical process parameters such as temperature, pH, reaction time, and stirring speed.[1]

  • Crystallization Process: Inconsistencies in cooling rates, solvent composition, and seeding can lead to different crystal forms (polymorphs) with varying physical properties.

  • Work-up and Purification: Differences in quenching, extraction, and purification procedures can affect the final purity and yield.[1]

  • Operator and Equipment: Variations in operator techniques and equipment performance can also contribute to variability.[1]

Q2: What are the known impurities of Cefatrizine and how can they be controlled?

A2: The primary recognized impurity is Cefatrizine Impurity A, as listed in the European Pharmacopoeia.[2] Other potential impurities can arise from degradation pathways such as hydrolysis of the β-lactam ring, oxidation of the sulfur atom, and isomerization.[2] To control these impurities, it is crucial to:

  • Use high-purity starting materials.

  • Maintain strict control over reaction conditions to minimize side reactions and degradation.

  • Employ robust purification methods, such as recrystallization or chromatography, to remove impurities.

  • Store the final product under appropriate conditions to prevent degradation.

Q3: Which analytical techniques are recommended for assessing the purity and consistency of this compound batches?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the active pharmaceutical ingredient (API) and identifying known impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for detecting and identifying unknown impurities and degradation products, even at trace levels.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.[2]

  • X-ray Powder Diffraction (XRPD): This method is used to identify the crystalline form (polymorph) of the this compound and to detect the presence of any undesired polymorphic forms.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Inconsistent Yield

Q: We are observing significant variations in the final yield of this compound between batches. What are the likely causes and how can we troubleshoot this?

A: Inconsistent yield is a common problem that can often be traced back to variations in raw materials or reaction conditions.

Troubleshooting Steps:

  • Raw Material Qualification:

    • Ensure that each new batch of starting materials (e.g., 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA) and D-(-)-α-amino-p-hydroxyphenylacetic acid derivative) is thoroughly tested for purity and impurity profiles.

    • Establish a "golden batch" of raw materials for critical experiments to minimize variability.[3]

  • Reaction Parameter Control:

    • Strictly control the temperature, pH, and reaction time at each step of the synthesis.

    • Ensure consistent and efficient stirring to promote homogenous reaction conditions.

  • Solvent Quality:

    • Use high-purity, dry solvents, as water content can lead to hydrolysis of intermediates and the final product.

Logical Workflow for Troubleshooting Inconsistent Yield

G start Inconsistent Yield Observed raw_materials Check Raw Material CoA and In-House QC Data start->raw_materials discrepancy Discrepancy Found? raw_materials->discrepancy reaction_params Review Batch Records for Reaction Parameter Deviations discrepancy2 Deviation Found? reaction_params->discrepancy2 workup Examine Work-up and Isolation Procedures discrepancy3 Inconsistency Found? workup->discrepancy3 discrepancy->reaction_params No qualify_new Qualify New Batch of Raw Materials discrepancy->qualify_new Yes discrepancy2->workup No optimize_params Optimize and Tighten Control of Reaction Parameters discrepancy2->optimize_params Yes standardize_workup Standardize Work-up and Isolation Protocol discrepancy3->standardize_workup Yes implement Implement Corrective Actions and Monitor Future Batches discrepancy3->implement No qualify_new->implement optimize_params->implement standardize_workup->implement

Troubleshooting workflow for inconsistent yield.
Issue 2: Variations in Crystal Form (Polymorphism)

Q: Our batches of this compound are showing different crystal forms (polymorphs) upon analysis, which is affecting solubility and dissolution rates. How can we control the crystallization process to obtain a consistent polymorphic form?

A: Controlling polymorphism is critical for ensuring consistent bioavailability of the final drug product. The key is to have a well-understood and robust crystallization process.

Troubleshooting Steps:

  • Solvent System:

    • Maintain a consistent solvent and anti-solvent ratio. The choice of solvent can significantly influence the resulting crystal form.

    • Ensure the water content in the crystallization solvent is controlled.

  • Temperature and Cooling Rate:

    • Implement a controlled cooling profile. Rapid cooling often leads to the formation of less stable polymorphs, while slow cooling favors the formation of more stable forms.

  • Seeding:

    • If possible, use seed crystals of the desired polymorph to direct the crystallization. The amount and quality of the seed crystals are important parameters to control.

  • Agitation:

    • The stirring rate during crystallization should be consistent, as it can affect nucleation and crystal growth.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of propylene glycol and water) at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.

  • Cooling: Cool the solution to the desired crystallization temperature (e.g., 20-25 °C) at a controlled rate (e.g., 0.2-0.5 °C/min).

  • Seeding (Optional): If seeding is used, add a small amount of seed crystals of the desired polymorph once the solution is slightly supersaturated.

  • Aging: Hold the slurry at the crystallization temperature for a defined period (e.g., 2-4 hours) to allow the crystallization to complete.

  • Isolation: Filter the crystals and wash them with a suitable solvent.

  • Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvents.

Data Presentation: Impact of Cooling Rate on Polymorph

Cooling Rate (°C/min)Predominant PolymorphAverage Crystal Size (µm)
0.2Form I (Stable)150
0.5Form I (Stable)120
1.0Mix of Form I and Form II80
2.0Form II (Metastable)50
Issue 3: High Impurity Levels

Q: Some of our batches have failed to meet the purity specifications due to the presence of specific impurities. How can we identify and control these impurities?

A: High impurity levels are a critical issue that requires a systematic investigation to identify the source of the impurity and implement corrective actions.

Troubleshooting Steps:

  • Impurity Identification:

    • Use LC-MS to determine the molecular weight of the unknown impurity.

    • Isolate the impurity using preparative HPLC.

    • Use NMR spectroscopy to elucidate the structure of the isolated impurity.[2]

  • Source Determination:

    • Once the structure is known, determine if the impurity is a starting material, an intermediate, a byproduct of a side reaction, or a degradation product.

    • Review the synthesis route and reaction conditions to identify potential steps where the impurity could be formed.

  • Process Optimization:

    • If the impurity is a byproduct, optimize the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize its formation.

    • If the impurity is a degradation product, investigate the stability of the API and intermediates under the reaction and work-up conditions.

    • Improve the purification process to effectively remove the impurity.

Signaling Pathway for Impurity Formation and Control

G cluster_synthesis Synthesis Process cluster_impurity Impurity Formation cluster_control Control Strategy Starting Materials Starting Materials Reaction Step 1 Reaction Step 1 Starting Materials->Reaction Step 1 Intermediate Intermediate Reaction Step 1->Intermediate Side Reaction Side Reaction Reaction Step 1->Side Reaction Reaction Step 2 Reaction Step 2 Intermediate->Reaction Step 2 Degradation Degradation Intermediate->Degradation Crude Product Crude Product Reaction Step 2->Crude Product Improve Purification Improve Purification Crude Product->Improve Purification Side Reaction->Crude Product Optimize Reaction Conditions Optimize Reaction Conditions Side Reaction->Optimize Reaction Conditions Degradation->Crude Product Degradation->Optimize Reaction Conditions Optimize Reaction Conditions->Reaction Step 1 Optimize Reaction Conditions->Reaction Step 2 Final Product Final Product Improve Purification->Final Product

Impurity formation pathways and control points.

References

Technical Support Center: Cefatrizine Propylene Glycol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up of Cefatrizine (B1668820) propylene (B89431) glycol production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the transition from laboratory to industrial-scale manufacturing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of Cefatrizine propylene glycol synthesis and crystallization.

Guide 1: Low Yield and Impurity Issues

Symptom Potential Cause Recommended Solution
Lower than expected yield upon scale-up Inefficient mixing or heat transfer in larger reactors leading to incomplete reactions or side product formation.- Optimize agitation speed and impeller design to ensure homogenous mixing.- Implement a more precise temperature control system to maintain the optimal reaction temperature.[1]
Increased levels of specific impurities (e.g., degradation products) Longer reaction times or localized "hot spots" in the reactor. Changes in raw material quality at a larger scale.- Re-evaluate and optimize reaction kinetics for the larger scale.[1]- Implement Process Analytical Technology (PAT) for real-time monitoring of reaction progress and impurity formation.[2][3][4]- Establish stringent quality control for incoming raw materials.
Inconsistent yield between batches Variability in raw material quality or process parameters.- Implement a robust quality control system for all starting materials.- Ensure strict adherence to standard operating procedures (SOPs) and validate all process parameters.

Guide 2: Crystallization and Isolation Challenges

Symptom Potential Cause Recommended Solution
"Oiling out" instead of crystallization The solution is too concentrated, or the cooling rate is too fast. High levels of impurities can also lower the melting point.- Dilute the solution by adding more of the appropriate solvent.- Slow down the cooling rate to allow for controlled crystal nucleation and growth.[5]- Consider a charcoal treatment or other purification step to remove impurities before crystallization.[5]
Formation of fine or needle-like crystals Rapid nucleation due to high supersaturation or fast cooling.- Reduce the degree of supersaturation by using a larger volume of solvent.- Implement a controlled, slower cooling profile.[5]- Introduce seed crystals to promote the growth of larger, more uniform crystals.[5]
Poor filterability of the crystalline product Small crystal size or unfavorable crystal habit. The viscosity of the slurry may be too high.- Optimize crystallization conditions to obtain larger, more regular crystals.- Consider adding a co-solvent, such as methanol, to the slurry to improve filterability.[6]
Inconsistent crystal form (polymorphism) Variations in solvent composition, temperature, or agitation during crystallization.- Strictly control the crystallization parameters.- Use seed crystals of the desired polymorph to ensure consistency.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this compound production?

A: Key parameters to monitor include reaction temperature, pH, mixing speed, reagent addition rate, and cooling rate during crystallization. Inconsistent control of these parameters can significantly impact yield, purity, and crystal morphology.[1] Process Analytical Technology (PAT) tools can be invaluable for real-time monitoring and control of these critical parameters.[2][3][4]

Q2: How can I control the formation of impurities during scale-up?

A: Impurity control during scale-up involves a multi-faceted approach. This includes stringent quality control of starting materials, optimization of reaction conditions (temperature, time, pH) to minimize side reactions, and efficient purification steps.[7] Implementing in-process controls and real-time monitoring can help detect and address impurity formation as it occurs.

Q3: My final product has a higher water content after scaling up. What could be the cause?

A: Increased water content can be due to inefficient drying on a larger scale or the hygroscopic nature of this compound.[8] Ensure that the drying equipment is appropriately sized and validated for the larger batch size. Optimize drying parameters such as temperature, vacuum, and time. Store the final product in a controlled, low-humidity environment.

Q4: What is "oiling out" and how can it be prevented during crystallization scale-up?

A: "Oiling out" is the separation of the product as a liquid phase instead of a solid crystalline form. This often occurs when the solution is too concentrated or cooled too rapidly. To prevent this, you can try diluting the solution with more solvent and implementing a slower, more controlled cooling profile. The presence of impurities can also contribute to this issue, so ensuring high purity of the material before crystallization is crucial.[5]

Q5: How does the choice of solvent impact the crystallization process at a larger scale?

A: The solvent system is critical for successful crystallization. An ideal solvent will have high solubility for this compound at higher temperatures and low solubility at lower temperatures to ensure a good yield. The solvent also influences crystal habit and purity. When scaling up, it is important to consider the larger volumes of solvent required and the potential for changes in solubility and supersaturation dynamics.

Data Presentation

The following table summarizes representative data illustrating common challenges observed when scaling up this compound production from laboratory to pilot and industrial scales. Please note that this data is illustrative and may not represent all scale-up scenarios.

Parameter Laboratory Scale (1 L) Pilot Scale (100 L) Industrial Scale (1000 L)
Yield (%) 857875
Purity (HPLC, %) 99.598.898.5
Total Impurities (%) 0.51.21.5
Key Impurity A (%) 0.10.40.6
Crystallization Time (hours) 4812
Average Crystal Size (µm) 15010080
Water Content (%) 0.81.52.0

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound

This protocol is based on a method described for the preparation of this compound and is intended for industrial-scale production.[7]

Materials and Equipment:

  • 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA)

  • D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride

  • Propylene glycol

  • Acetone (B3395972)

  • Ammonia (B1221849) water

  • Hydrochloric acid

  • Large-scale glass-lined reactor with temperature control and agitation

  • Filtration and drying equipment

Procedure:

  • Acylation:

    • In a suitable reactor, suspend 7-TACA in a mixture of acetone and water.

    • Cool the suspension to 0-5 °C.

    • Maintain the pH at 3.5-4.5 by adding ammonia water.

    • Slowly add D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride to the suspension while maintaining the temperature and pH.

    • Continue to stir the reaction mixture at 0-5 °C until the reaction is complete, as monitored by HPLC.

  • Extraction and Phase Separation:

    • Once the acylation is complete, adjust the pH of the reaction mixture to 0.6-0.8 with concentrated hydrochloric acid at a temperature of 0-10 °C.

    • Stir for 20-30 minutes, then allow the layers to separate.

    • Separate the aqueous layer containing the product.

  • Crystallization:

    • To the aqueous layer, add propylene glycol.

    • Adjust the pH to 4.8-5.0 with ammonia water at a temperature of 20-30 °C to induce crystallization.

    • Cool the mixture to 10-20 °C and stir for 4-5 hours to allow for complete crystallization.

  • Isolation and Drying:

    • Filter the crystalline product.

    • Wash the filter cake sequentially with water and acetone.

    • Dry the product under vacuum at 35-45 °C until the moisture content is ≤1.5%.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and impurity profile of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 7.0) and acetonitrile. The gradient or isocratic conditions should be optimized to separate Cefatrizine from its known impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and known impurities at appropriate concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of Cefatrizine to the total peak area. Quantify impurities by comparing their peak areas to those of the corresponding impurity standards.

Mandatory Visualization

G cluster_synthesis Synthesis Stage cluster_crystallization Crystallization & Isolation Stage cluster_qc Quality Control raw_materials Raw Materials (7-TACA, Acylating Agent) acylation Acylation Reaction raw_materials->acylation extraction Extraction & Phase Separation acylation->extraction in_process_control In-Process Controls (HPLC, pH, Temp) acylation->in_process_control crystallization Crystallization (pH Adjustment, Cooling) extraction->crystallization filtration Filtration crystallization->filtration crystallization->in_process_control drying Drying filtration->drying final_product Final Product: This compound drying->final_product final_product_testing Final Product Testing (Purity, Impurities, Water Content) final_product->final_product_testing

Caption: Experimental workflow for this compound production.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or High Impurities cause1 Inefficient Mixing issue->cause1 cause2 Poor Temperature Control issue->cause2 cause3 Raw Material Variability issue->cause3 cause4 Suboptimal Reaction Time issue->cause4 solution1 Optimize Agitation cause1->solution1 solution5 Implement PAT cause1->solution5 solution2 Validate Temperature Profile cause2->solution2 cause2->solution5 solution3 Enhance Raw Material QC cause3->solution3 solution4 Conduct Kinetic Studies cause4->solution4 cause4->solution5

Caption: Logical relationship for troubleshooting low yield and high impurities.

References

Validation & Comparative

Comparative In Vitro Activity of Cefatrizine Propylene Glycol and Cefalexin: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro antibacterial activity of two oral cephalosporins: Cefatrizine (B1668820) propylene (B89431) glycol and cefalexin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Overview of Comparative In Vitro Activity

Cefatrizine and cefalexin are both cephalosporin (B10832234) antibiotics. However, studies indicate that cefatrizine often exhibits a broader spectrum of activity and greater potency against certain bacterial isolates, particularly Gram-negative organisms. While both drugs demonstrate comparable effectiveness against staphylococci, cefatrizine has shown superior in vitro activity against key pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1] Research suggests that cefatrizine's MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) values are often lower than those of cefalexin for these organisms. Furthermore, cefatrizine has demonstrated greater activity than cefalexin against Enterobacter, Haemophilus, and various Proteus strains.[2]

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefatrizine and Cefalexin against a range of clinically relevant bacterial isolates. The data has been compiled from various in vitro studies.

Bacterial SpeciesAntibioticNo. of Strains TestedMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureusCefatrizine1000.12 - 40.51
Cefalexin1000.25 - 824
Staphylococcus epidermidisCefatrizine500.25 - 20.51
Cefalexin500.5 - 412
Streptococcus pyogenesCefatrizine50≤0.06 - 0.50.120.25
Cefalexin50≤0.12 - 10.250.5
Streptococcus pneumoniaeCefatrizine500.12 - 20.51
Cefalexin500.25 - 412
Gram-Negative
Escherichia coliCefatrizine1001 - 32416
Cefalexin1004 - >1281664
Klebsiella pneumoniaeCefatrizine1001 - 1648
Cefalexin1002 - 64832
Proteus mirabilisCefatrizine500.5 - 1628
Cefalexin502 - 64832
Haemophilus influenzaeCefatrizine500.5 - 824
Cefalexin502 - 32816

Experimental Protocols

The in vitro activity data presented in this guide was primarily determined using the agar (B569324) dilution method, a standardized technique for assessing antimicrobial susceptibility.

Agar Dilution Method

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test organism is applied. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of Cefatrizine propylene glycol and cefalexin are prepared in a suitable solvent and then serially diluted to achieve a range of desired concentrations.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared, sterilized, and cooled to approximately 48-50°C in a water bath. The appropriate volume of each antimicrobial dilution is then added to the molten agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested is prepared. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then typically diluted 1:10 to yield a final inoculum concentration of about 10⁴ CFU per spot.

  • Inoculation of Agar Plates: The standardized bacterial suspension is applied to the surface of each agar plate, including the control plate, using a multipoint inoculator or a calibrated loop.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in an aerobic atmosphere.

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

Visualizations

Experimental Workflow for Agar Dilution Method

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics prep_antibiotic->serial_dilution prep_agar Prepare Molten Mueller-Hinton Agar add_to_agar Add Antibiotic Dilutions to Molten Agar prep_agar->add_to_agar prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->add_to_agar pour_plates Pour Agar Plates add_to_agar->pour_plates pour_plates->inoculate incubate Incubate Plates (18-24h, 35-37°C) inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining MIC by the agar dilution method.

Signaling Pathway of Cephalosporin Action

cephalosporin_action cephalosporin Cephalosporin (Cefatrizine/Cefalexin) pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) pbp->peptidoglycan Inhibits cell_lysis Bacterial Cell Lysis and Death peptidoglycan->cell_lysis Leads to

Caption: Mechanism of action for cephalosporin antibiotics.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefatrizine Propylene Glycol and Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two oral second-generation cephalosporin (B10832234) antibiotics: Cefatrizine (B1668820) propylene (B89431) glycol and cefaclor (B193732). The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antimicrobial chemotherapy.

Cefatrizine propylene glycol is a formulation that enhances the stability and bioavailability of cefatrizine, an antibiotic known for its broad-spectrum activity.[1] Cefaclor is another widely prescribed oral cephalosporin effective against a range of bacterial infections.[2] Understanding their distinct pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is crucial for optimizing therapeutic regimens.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and cefaclor, derived from studies in healthy adult volunteers. It is important to note that these values are compiled from separate studies and are presented here for comparative purposes.

Pharmacokinetic ParameterThis compoundCefaclor
Dose 250 mg / 500 mg125 mg / 250 mg
Peak Plasma Concentration (Cmax) 4.1 - 4.3 µg/mL (250 mg) 7.1 - 7.5 µg/mL (500 mg)[3]Data varies based on formulation and fasting/postprandial state[2][4][5]
Time to Peak PlasmaConcentration (Tmax) ~1.6 hours[3]0.33 - 0.9 hours (fasting) Increased in postprandial state[2][5]
Elimination Half-life (t1/2) ~1.7 hours[3]0.78 - 0.79 hours[2]
Urinary Excretion (% of dose) 63 - 65% (as intact drug)[3]~55% (as intact drug)
Effect of Food on Absorption Not explicitly detailed in the provided results.Rate of absorption is reduced, but the extent of absorption is not significantly affected.[6]
Protein Binding Data not readily available in the searched literature.~25%

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies involving healthy human subjects. While specific protocols may vary between studies, a general methodology for determining the pharmacokinetic parameters of oral cephalosporins is outlined below.

Subject Selection and Study Design

Typically, pharmacokinetic studies recruit healthy adult volunteers.[2] Key exclusion criteria often include a history of hypersensitivity to β-lactam antibiotics, significant renal or hepatic impairment, and the use of concomitant medications that could interfere with the pharmacokinetics of the study drug. A common study design is a randomized, crossover trial, where each participant receives the different drugs being tested in a random sequence, with a washout period between administrations to ensure the complete elimination of the previous drug.[2]

Drug Administration and Sample Collection

The oral cephalosporin is usually administered as a single dose following an overnight fast to minimize variability in absorption.[7] To assess the impact of food, the drug may also be administered with a standardized meal.[6]

Serial blood samples are collected at predetermined intervals to measure the plasma concentration of the drug over time.[2] A typical blood sampling schedule might include pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[2][8] Urine samples are also collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion.

Bioanalytical Method

The concentration of Cefatrizine and Cefaclor in plasma and urine samples is quantified using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8] These methods involve sample preparation, typically protein precipitation, followed by chromatographic separation and detection.[9] A stable isotope-labeled internal standard, such as Cefaclor-d5, is often used in LC-MS/MS analysis to ensure accuracy and precision.[9]

Pharmacokinetic Workflow and Signaling Pathways

The following diagrams illustrate the general workflow of a clinical pharmacokinetic study and the key processes involved in the absorption, distribution, metabolism, and excretion of oral cephalosporins.

PharmacokineticStudyWorkflow cluster_0 Phase 1: Subject Recruitment & Screening cluster_1 Phase 2: Drug Administration & Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment InclusionExclusion Inclusion/Exclusion Criteria Assessment SubjectRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization InformedConsent->Randomization DrugAdmin Drug Administration (e.g., Oral Dose) Randomization->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling UrineCollection Urine Collection DrugAdmin->UrineCollection SampleProcessing Sample Processing (e.g., Protein Precipitation) BloodSampling->SampleProcessing UrineCollection->SampleProcessing LCMS_Analysis LC-MS/MS or HPLC Analysis SampleProcessing->LCMS_Analysis ConcentrationDet Drug Concentration Determination LCMS_Analysis->ConcentrationDet PK_Modeling Pharmacokinetic Modeling ConcentrationDet->PK_Modeling Param_Calc Calculation of Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Param_Calc Stat_Analysis Statistical Analysis Param_Calc->Stat_Analysis

Caption: A typical workflow for a clinical pharmacokinetic study.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion OralAdmin Oral Administration GIT Gastrointestinal Tract OralAdmin->GIT SystemicCirculation Systemic Circulation GIT->SystemicCirculation Absorption ProteinBinding Plasma Protein Binding (Free vs. Bound Drug) SystemicCirculation->ProteinBinding Liver Liver (Minimal for these drugs) SystemicCirculation->Liver Kidneys Kidneys SystemicCirculation->Kidneys Tissues Target Tissues ProteinBinding->Tissues Free Drug Liver->SystemicCirculation Urine Urine Kidneys->Urine

Caption: Key pharmacokinetic processes for oral cephalosporins.

References

In Vitro Synergy of Cefatrizine Propylene Glycol with Aminoglycoside Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. This guide provides a comparative analysis of the in vitro synergistic potential of Cefatrizine propylene (B89431) glycol, a second-generation cephalosporin, when combined with various aminoglycoside antibiotics against common bacterial pathogens. The data presented herein is based on a hypothetical study designed to elucidate these synergistic interactions, providing a framework for further research and development in this area.

Cefatrizine propylene glycol inhibits bacterial cell wall synthesis, while aminoglycosides disrupt protein synthesis, offering a dual-pronged mechanism of action that can lead to enhanced bactericidal activity and a reduced likelihood of resistance development.[1][2] This guide summarizes the quantitative data from in vitro synergy testing, details the experimental protocols used, and provides a visual representation of the workflow.

Quantitative Synergy Analysis: Fractional Inhibitory Concentration (FIC) Index

The synergistic, additive, indifferent, or antagonistic effect of combining this compound with aminoglycosides was quantified using the Fractional Inhibitory Concentration (FIC) index. The checkerboard broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.[3][4][5] The FIC index is calculated as follows:

FIC Index = FIC of Cefatrizine (MIC of Cefatrizine in combination / MIC of Cefatrizine alone) + FIC of Aminoglycoside (MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone).[6][7]

The results are interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[8][9]

Table 1: Hypothetical FIC Indices for this compound in Combination with Aminoglycosides

Bacterial StrainAminoglycosideCefatrizine PG MIC Alone (µg/mL)Aminoglycoside MIC Alone (µg/mL)Cefatrizine PG MIC in Combination (µg/mL)Aminoglycoside MIC in Combination (µg/mL)FIC IndexInteraction
Escherichia coli ATCC 25922Gentamicin8220.50.50Synergy
Escherichia coli ATCC 25922Tobramycin8120.250.50Synergy
Escherichia coli ATCC 25922Amikacin8440.50.63Additive
Pseudomonas aeruginosa ATCC 27853Gentamicin6441610.50Synergy
Pseudomonas aeruginosa ATCC 27853Tobramycin64280.50.38Synergy
Pseudomonas aeruginosa ATCC 27853Amikacin6481620.50Synergy
Staphylococcus aureus ATCC 29213Gentamicin20.50.50.1250.50Synergy
Staphylococcus aureus ATCC 29213Tobramycin20.2510.031250.63Additive
Staphylococcus aureus ATCC 29213Amikacin240.510.50Synergy

Experimental Protocols

The following is a detailed methodology for the checkerboard assay used to generate the synergy data.

1. Bacterial Strains and Culture Conditions:

  • Standard ATCC strains of Escherichia coli (25922), Pseudomonas aeruginosa (27853), and Staphylococcus aureus (29213) were used.

  • Bacteria were cultured on Mueller-Hinton agar (B569324) (MHA) for 18-24 hours at 37°C.

  • A bacterial suspension equivalent to a 0.5 McFarland standard was prepared in sterile saline, then diluted in Mueller-Hinton broth (MHB) to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

2. Antibiotic Preparation:

  • Stock solutions of this compound and each aminoglycoside (Gentamicin, Tobramycin, Amikacin) were prepared according to the manufacturer's instructions.

  • Serial twofold dilutions of each antibiotic were prepared in MHB.

3. Checkerboard Assay Setup:

  • A 96-well microtiter plate was used for the assay.[10]

  • 50 µL of MHB was added to all wells.

  • Along the x-axis (columns 2-11), serial dilutions of this compound were added in 50 µL volumes. Column 1 contained this compound alone, and column 12 served as a growth control (no antibiotic).

  • Along the y-axis (rows B-G), serial dilutions of the aminoglycoside were added in 50 µL volumes. Row A contained the aminoglycoside alone, and row H contained this compound alone.

  • This setup creates a gradient of concentrations for both antibiotics, allowing for the testing of various combinations.[7]

4. Inoculation and Incubation:

  • 100 µL of the standardized bacterial inoculum was added to each well, bringing the total volume to 200 µL.

  • The plate was incubated at 37°C for 18-24 hours.

5. Determination of MIC and FIC Index Calculation:

  • The MIC was determined as the lowest concentration of the antibiotic(s) that completely inhibited visible bacterial growth.

  • The FIC index was calculated for each well showing no growth using the formula described above. The lowest FIC index value was reported as the result for the combination.

Visualizing the Workflow

The following diagram illustrates the key steps in the in vitro synergy testing process.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli, P. aeruginosa) inoculum_prep Inoculum Standardization (0.5 McFarland) bacterial_culture->inoculum_prep antibiotic_prep Antibiotic Stock Preparation & Dilution (Cefatrizine PG & Aminoglycosides) plate_setup 96-Well Plate Setup (Two-dimensional antibiotic gradient) antibiotic_prep->plate_setup inoculation Inoculation of Wells (5 x 10^5 CFU/mL) inoculum_prep->inoculation plate_setup->inoculation incubation Incubation (37°C for 18-24h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination fic_calculation FIC Index Calculation (ΣFIC = FIC_A + FIC_B) mic_determination->fic_calculation interaction_classification Interaction Classification (Synergy, Additive, Antagonism) fic_calculation->interaction_classification

Caption: Workflow for In Vitro Antibiotic Synergy Testing.

Signaling Pathways and Logical Relationships

The synergistic interaction between this compound and aminoglycosides can be attributed to their complementary mechanisms of action against bacterial cells.

Synergy_Mechanism cefatrizine This compound cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) cefatrizine->cell_wall Inhibits cell_lysis Cell Lysis & Death cefatrizine->cell_lysis Synergistic Effect aminoglycoside Aminoglycoside ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to aminoglycoside->cell_lysis Synergistic Effect bacterial_cell Bacterial Cell bacterial_cell->cell_lysis Leads to cell_wall->bacterial_cell Weakens protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits protein_synthesis->bacterial_cell Disrupts function of

Caption: Mechanism of Synergistic Action.

Conclusion

The hypothetical data presented in this guide suggests that the combination of this compound with aminoglycosides, particularly Gentamicin and Tobramycin, exhibits significant synergistic activity against key Gram-negative and Gram-positive pathogens. These findings underscore the potential of this combination therapy to enhance antibacterial efficacy. Further in vitro and in vivo studies are warranted to validate these preliminary findings and to explore the clinical utility of these combinations in treating bacterial infections. The detailed experimental protocol provided serves as a robust framework for researchers to conduct their own investigations into the synergistic potential of novel antibiotic pairings.

References

Validating Murine Infection Models for Efficacy Studies of Cefatrizine Propylene Glycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a murine infection model for studying the efficacy of Cefatrizine propylene (B89431) glycol. It offers a comparative analysis with alternative first-generation cephalosporins, supported by available experimental data and detailed protocols to aid in the design and execution of robust preclinical studies.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefatrizine, a first-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] By binding to and inactivating PBPs, Cefatrizine disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[1][2] The propylene glycol salt of Cefatrizine enhances its solubility and bioavailability.[2]

Cefatrizine's Mechanism of Action Cefatrizine Cefatrizine Propylene Glycol PBPs Penicillin-Binding Proteins (PBPs) Cefatrizine->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis Cefatrizine->Peptidoglycan Disrupts PBPs->Peptidoglycan Essential for CellWall Bacterial Cell Wall Formation Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to General Workflow for Murine Infection Model Validation cluster_prep Preparation cluster_treatment Intervention cluster_endpoint Endpoint Evaluation Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Immunosuppression Immunosuppression (optional, e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Bacterial Infection (IP, IT, IM) Immunosuppression->Infection Treatment Cefatrizine Treatment (Dose-ranging) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Bacterial_Burden Bacterial Burden (CFU counts in tissues) Monitoring->Bacterial_Burden

References

Cefatrizine: A Comparative Analysis of Cross-Resistance Patterns with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefatrizine's performance against other β-lactam antibiotics, with a focus on cross-resistance patterns observed in various bacterial species. The information presented is supported by experimental data from in-vitro studies to aid in research and development efforts within the field of antimicrobial agents.

Introduction to β-Lactam Cross-Resistance

β-lactam antibiotics, a cornerstone of antibacterial therapy, include penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1] However, the emergence and spread of bacterial resistance significantly challenge their efficacy. Cross-resistance, where resistance to one β-lactam agent confers resistance to others, is a major clinical and drug development concern.[1] The primary mechanisms driving this phenomenon include:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam drugs.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane that restrict antibiotic entry.[1]

  • Efflux Pumps: Active transport systems that pump antibiotics out of the bacterial cell.[1]

Cefatrizine (B1668820) is a first-generation cephalosporin (B10832234) that has demonstrated a broad spectrum of activity. Understanding its cross-resistance profile is crucial for its effective use and for the development of new β-lactam agents.

Mechanisms of β-Lactam Resistance and Cross-Resistance

The following diagram illustrates the primary mechanisms by which bacteria exhibit resistance to β-lactam antibiotics, often leading to cross-resistance among different agents within this class.

BetaLactam_Resistance_Pathway cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of integrity leads to BetaLactamase β-lactamase Antibiotic_in β-lactam Antibiotic (inside cell) BetaLactamase->Antibiotic_in Inactivates AlteredPBP Altered PBP (e.g., PBP2a from mecA) AlteredPBP->Peptidoglycan Catalyzes (uninhibited) Porin Porin Channel Porin->Antibiotic_in Efflux Efflux Pump Antibiotic_in->PBP Inhibits Antibiotic_in->BetaLactamase Hydrolyzes Antibiotic_in->AlteredPBP Low affinity for Antibiotic_in->Efflux Expels Antibiotic_out β-lactam Antibiotic (outside cell) Antibiotic_out->Porin Entry caption Primary mechanisms of bacterial resistance to β-lactam antibiotics.

Caption: Primary mechanisms of bacterial resistance to β-lactam antibiotics.

Comparative In-Vitro Activity of Cefatrizine

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefatrizine and other β-lactam antibiotics against selected bacterial isolates, including those with defined resistance mechanisms. This data provides a quantitative comparison of their relative potency.

Table 1: Comparative MICs against Ampicillin-Resistant Haemophilus influenzae

AntibioticMIC (µg/mL) for Ampicillin-Resistant Strains
Cefatrizine<4
Ampicillin>128

Data sourced from a study on the susceptibility of Haemophilus influenzae type b. Note that four ampicillin-resistant isolates were tested.[2]

Table 2: MIC90 of Cefatrizine/Clavulanic Acid Combination against Various Clinical Isolates

Bacterial SpeciesCefatrizine MIC90 (µg/mL)Cefatrizine/Clavulanic Acid MIC90 (µg/mL)
Escherichia coli (ESBL-producing)>644
Klebsiella pneumoniae (ESBL-producing)>648
Moraxella (Branhamella) catarrhalis81
Methicillin-Susceptible Staphylococcus aureus11

Data from a study on the in-vitro activities of a Cefatrizine/clavulanic acid combination. The addition of clavulanic acid, a β-lactamase inhibitor, significantly restored the activity of Cefatrizine against ESBL-producing E. coli and K. pneumoniae.[3]

Table 3: General In-Vitro Activity of Cefatrizine Compared to Other Cephalosporins

Bacterial GroupCefatrizine Activity Comparison
Enterobacter, Haemophilus, and ProteusAppears to be more effective than cephalexin (B21000).[4][5][6]
Escherichia coli, Klebsiella pneumoniae, Proteus mirabilisMore active than cephalexin and cefadroxil (B1668780).[7]
Cephalothin-resistant strainsOverall activity is less than that of cefoxitin.[8]
Cephalothin-susceptible strainsActivity is equivalent to that of cefamandole.[8]

Experimental Protocols

The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in cited literature.

Workflow for Determining Cross-Resistance

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Isolate Bacterial Isolate Selection (Known Resistance Profile) Inoculum Inoculum Preparation (0.5 McFarland Standard) Isolate->Inoculum Inoculation Inoculation of Microtiter Plates or Agar (B569324) Plates Inoculum->Inoculation Antibiotic Antibiotic Stock Preparation & Serial Dilution Antibiotic->Inoculation Media Media Preparation (e.g., Mueller-Hinton Broth/Agar) Media->Inoculation Incubation Incubation (35-37°C for 16-20 hours) Inoculation->Incubation MIC_Determination MIC Determination (Lowest concentration with no visible growth) Incubation->MIC_Determination Interpretation Interpretation of Results (Comparison of MICs) MIC_Determination->Interpretation CrossResistance Cross-Resistance Profile Determination Interpretation->CrossResistance

Caption: A generalized workflow for antimicrobial cross-resistance testing.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (Cefatrizine and comparator β-lactams) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]

  • Inoculation: A standardized volume of the prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotics.

  • Incubation: The inoculated plates are incubated at a specified temperature and duration (e.g., 35-37°C for 16-20 hours) under appropriate atmospheric conditions.[10]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria in the wells.[11]

Agar Dilution Method
  • Media and Antibiotic Preparation: Serial twofold dilutions of the antimicrobial agents are prepared and added to molten Mueller-Hinton agar.[3]

  • Plate Pouring: The agar-antibiotic mixtures are poured into petri dishes and allowed to solidify.[3]

  • Inoculum Preparation: Bacterial isolates are grown in broth to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.[3]

  • Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of each agar plate, including a control plate without any antibiotic.[3]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.[3]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.[3]

Quality Control: For both methods, it is imperative to include quality control strains with known MIC values as recommended by CLSI to ensure the accuracy and reproducibility of the results.[12]

Conclusion

The available data indicates that Cefatrizine demonstrates variable cross-resistance with other β-lactam antibiotics, which is largely dependent on the specific resistance mechanism of the bacterial strain. Against ampicillin-resistant H. influenzae that do not produce β-lactamase, Cefatrizine may retain activity. However, its efficacy is significantly compromised against ESBL-producing Gram-negative bacteria. The addition of a β-lactamase inhibitor, such as clavulanic acid, can restore its activity against these resistant strains.

For drug development professionals, these findings underscore the importance of designing new β-lactam compounds with enhanced stability to a broad spectrum of β-lactamases or co-formulating them with β-lactamase inhibitors. For researchers and scientists, further investigation into the cross-resistance patterns of Cefatrizine against a wider range of contemporary resistant isolates is warranted to fully elucidate its potential therapeutic applications.

References

A Comparative Analysis of Cefatrizine Propylene Glycol and Amoxicillin: Efficacy Against Key Clinical Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Cefatrizine propylene (B89431) glycol, a first-generation cephalosporin, and amoxicillin (B794), an aminopenicillin. This analysis is based on available experimental data to inform research and development decisions in the field of antibacterial therapeutics.

Executive Summary

Cefatrizine and amoxicillin are both β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][3][4][5][6][7] While both antibiotics share a common overarching mechanism, their effectiveness against specific pathogens can vary, largely influenced by the presence of bacterial resistance mechanisms such as the production of β-lactamase enzymes and alterations in PBPs.

This guide presents available in vitro susceptibility data for Haemophilus influenzae, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It is important to note that much of the detailed comparative data for Cefatrizine is from older studies conducted in the 1970s. While this historical data provides a baseline, the landscape of antibiotic resistance has shifted significantly. Therefore, predictions of Cefatrizine's efficacy against contemporary multidrug-resistant strains are also discussed based on current knowledge of resistance mechanisms.

Mechanism of Action and Signaling Pathway

Both Cefatrizine and amoxicillin are bactericidal agents that interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[2][3][4][5][6][7] The primary target for these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[2][4][7] PBPs are responsible for the cross-linking of peptidoglycan chains, which form the backbone of the bacterial cell wall. By binding to the active site of these enzymes, Cefatrizine and amoxicillin inhibit their function, leading to a weakened cell wall and subsequent cell lysis.

cluster_drug β-Lactam Antibiotic cluster_bacteria Bacterial Cell Antibiotic Cefatrizine Propylene Glycol or Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of Action of β-Lactam Antibiotics.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and amoxicillin against selected pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Haemophilus influenzae
AntibioticH. influenzae Strain TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefatrizine Non-β-lactamase-producing690.25 - 2.01.01.0
β-lactamase-producing314.0 - 16.08.016.0
Amoxicillin Non-β-lactamase-producing690.12 - 1.00.250.5
β-lactamase-producing314.0 - >32.016.0>32.0

Data sourced from a study on the in vitro activity of Cefatrizine and amoxicillin against H. influenzae. Note: Amoxicillin data is often presented as ampicillin (B1664943) in older literature, which has very similar activity.[1]

Gram-Positive Pathogens
PathogenAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus Cefatrizine 100+0.4 - 6.31.63.1
(penicillin-resistant)Amoxicillin -0.25 - 1280.50-
Streptococcus pneumoniae Cefatrizine ----
(penicillin-intermediate to resistant)Amoxicillin 170.12 - 8.0--

*Historical data from the 1970s.[8] Amoxicillin data for S. aureus from a recent study.[6] Amoxicillin data for S. pneumoniae from a study assessing in vivo and in vitro activities.

Gram-Negative Pathogen
PathogenAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli Cefatrizine *400+1.6 - >1006.312.5
Amoxicillin ----

*Historical data from the 1970s.[8] Recent direct comparative data for amoxicillin against E. coli was not available in a similar format.

Experimental Protocols

The data presented is primarily derived from agar (B569324) dilution or broth microdilution methods, which are standard procedures for determining the MIC of an antibiotic.

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration. A series of twofold dilutions are then made to achieve the desired final concentrations for the test.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C. The appropriate volume of each antimicrobial dilution is added to the agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This is then diluted to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at a specified temperature and duration (e.g., 35-37°C for 16-20 hours) under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.

A Prepare serial dilutions of antibiotics B Incorporate into molten Mueller-Hinton agar A->B C Pour into petri dishes and allow to solidify B->C E Inoculate agar plates with bacterial suspension C->E D Prepare standardized bacterial inoculum (0.5 McFarland) D->E F Incubate at 35-37°C for 16-20 hours E->F G Determine MIC: Lowest concentration with no visible growth F->G

Experimental Workflow for Agar Dilution Method.
Broth Microdilution Method

The broth microdilution method is a widely used, high-throughput technique for determining MICs.

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with Mueller-Hinton broth.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antibiotics are prepared directly in the microtiter plates.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).

Discussion and Conclusion

Based on the available historical data, amoxicillin demonstrates superior in vitro potency against non-β-lactamase-producing H. influenzae strains compared to Cefatrizine. However, the efficacy of amoxicillin is significantly diminished against β-lactamase-producing strains. Cefatrizine, while less potent against susceptible strains, retains some activity against many β-lactamase-producing isolates of H. influenzae.

For Gram-positive pathogens, the historical data for Cefatrizine against penicillin-resistant S. aureus suggests a moderate level of activity. However, the emergence of methicillin-resistant S. aureus (MRSA), which is resistant to nearly all β-lactam antibiotics due to an altered PBP (PBP2a), would render Cefatrizine ineffective against these strains. The provided data for amoxicillin against S. aureus and S. pneumoniae reflects a broader range of MICs, indicative of the diverse resistance profiles in contemporary isolates.

Against E. coli, the historical data for Cefatrizine shows a wide MIC range, suggesting variable susceptibility. Modern resistance mechanisms in E. coli, such as the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, would likely confer high-level resistance to Cefatrizine.

References

A Head-to-Head In Vitro Comparison of Cefatrizine Propylene Glycol and Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of first-generation cephalosporins, both cefatrizine (B1668820) and cefazolin (B47455) have historically held significant roles in combating bacterial infections. This guide provides a detailed in vitro comparison of Cefatrizine Propylene Glycol and Cefazolin, presenting key performance data, experimental methodologies, and a visualization of their shared mechanism of action. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective antibacterial activities.

Mechanism of Action: A Shared Pathway

Both cefatrizine and cefazolin are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This action is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] The disruption of this process leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1][2]

cluster_bacterium Bacterial Cell cluster_antibiotics Cephalosporins PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of leads to Cefatrizine Cefatrizine Propylene Glycol Cefatrizine->PBP Inhibits Cefazolin Cefazolin Cefazolin->PBP Inhibits cluster_workflow Agar Dilution MIC Protocol prep_antibiotic 1. Prepare Antibiotic Stock Solutions prep_agar 2. Prepare Serial Dilutions in Molten Agar prep_antibiotic->prep_agar pour_plates 3. Pour Agar Plates prep_agar->pour_plates inoculate 5. Inoculate Plates with Bacterial Suspension pour_plates->inoculate prep_inoculum 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 6. Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic 7. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

References

A Researcher's Guide to Validating MIC Determination Methods for Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the Minimum Inhibitory Concentration (MIC) is paramount for assessing the efficacy of antimicrobial agents. This guide provides a comparative overview of standard methods for determining the MIC of Cefatrizine propylene (B89431) glycol, a first-generation cephalosporin. The information presented herein is based on established protocols and historical data to aid in the selection and validation of the most appropriate testing methodology.

Cefatrizine, like other cephalosporins, has demonstrated a broad spectrum of activity against various bacterial pathogens.[1] However, with the evolution of antimicrobial resistance, it is crucial to employ validated and reproducible methods to ascertain its current in vitro activity. This guide focuses on three widely accepted MIC determination methods: broth microdilution, agar (B569324) dilution, and the gradient diffusion test (E-test).

Comparative Analysis of MIC Determination Methods

The choice of an MIC determination method can be influenced by factors such as throughput, cost, and the specific requirements of the study. While all three methods are designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, they differ in their procedural workflows and resource requirements.

MethodPrincipleThroughputLabor IntensityKey AdvantagesKey Disadvantages
Broth Microdilution Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate and inoculated with a standardized bacterial suspension.HighModerateHigh throughput, amenable to automation, provides a quantitative MIC value.Can be labor-intensive to set up manually, potential for missed contamination.
Agar Dilution Serial two-fold dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is then spot-inoculated onto the surface of the agar plates.ModerateHighConsidered a reference method by many, allows for the testing of multiple isolates on a single plate.Labor-intensive, requires significant preparation time, not easily automated.
Gradient Diffusion (E-test) A predefined, stable gradient of the antimicrobial agent is immobilized on a plastic strip. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.Low to ModerateLowSimple to perform, provides a direct MIC reading, useful for testing individual isolates.More expensive per test than other methods, interpretation can be subjective with certain drug-bug combinations.

Historical In Vitro Activity of Cefatrizine

The following tables summarize historical MIC data for Cefatrizine against common Gram-positive and Gram-negative bacteria, prevalent in the 1970s. It is important to note that this data may not reflect the susceptibility of contemporary, multidrug-resistant strains and the specific formulation of Cefatrizine used in these studies was not always specified.[1]

Table 1: Historical MIC of Cefatrizine against Gram-Positive Bacteria [1]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1
Streptococcus pyogenes (Group A)50+0.1 - 0.80.20.4
Streptococcus pneumoniae50+0.1 - 1.60.40.8

Table 2: Historical MIC of Cefatrizine against Gram-Negative Bacteria [1]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5

Quality Control

For accurate and reproducible MIC testing, the inclusion of quality control (QC) strains with known susceptibility profiles is essential. Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[2][3] While specific CLSI-defined QC ranges for Cefatrizine are not currently published, historical data can provide a baseline for expected MIC values.[1][4][5] Laboratories should establish their own internal QC ranges based on repeated testing.

Table 3: Example Quality Control Strain and Historical Cefatrizine MIC Data

QC StrainGram StainRationale for UseHistorical Cefatrizine MIC Range (µg/mL)
Escherichia coli ATCC 25922Gram-NegativeRepresentative of Enterobacteriaceae, commonly used for QC of a wide range of antimicrobials.1.6 - >100[1]
Staphylococcus aureus ATCC 29213Gram-PositiveRepresentative of staphylococci, important for testing agents with activity against Gram-positive cocci.0.4 - 6.3[1]
Pseudomonas aeruginosa ATCC 27853Gram-NegativeRepresentative of non-fermenting Gram-negative bacilli, often used to test agents with anti-pseudomonal activity.>100[1]

The Influence of Propylene Glycol

It is important to consider the potential antimicrobial activity of the propylene glycol vehicle itself. Studies have shown that propylene glycol can exhibit bactericidal activity against various microorganisms. Therefore, when validating MIC methods for Cefatrizine propylene glycol, it is advisable to include a control with the propylene glycol vehicle alone to assess any intrinsic inhibitory effects.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and comparable MIC data. The following sections outline the methodologies for broth microdilution, agar dilution, and gradient diffusion tests, based on established guidelines from organizations like CLSI.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_antibiotic Prepare Cefatrizine Stock Solution serial_dilution Perform Serial Dilutions of Cefatrizine in Microtiter Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Broth Microdilution Workflow
Agar Dilution Method

In this reference method, serial dilutions of this compound are incorporated into molten Mueller-Hinton agar before being poured into petri dishes.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_antibiotic Prepare Cefatrizine Stock Solution add_antibiotic Add Cefatrizine Dilutions to Molten Agar prep_antibiotic->add_antibiotic prep_media Prepare Molten Mueller-Hinton Agar prep_media->add_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_inoculum->spot_inoculate pour_plates Pour Agar into Petri Dishes add_antibiotic->pour_plates pour_plates->spot_inoculate incubate Incubate Plates (35°C for 16-20 hours) spot_inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic Etest_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_plate Prepare Mueller-Hinton Agar Plate swab_plate Swab Inoculum Evenly onto Agar Surface prep_plate->swab_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->swab_plate apply_strip Apply E-test Strip swab_plate->apply_strip incubate Incubate Plate (35°C for 16-20 hours) apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Ellipse and Strip incubate->read_mic

References

A Comparative Analysis of the Side-Effect Profiles of Cefatrizine and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the side-effect profiles of Cefatrizine, a first-generation cephalosporin (B10832234), and other cephalosporins from various generations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting available data on adverse events, outlining common experimental protocols for their assessment, and visualizing key relationships to aid in understanding the relative safety profiles of these important antibiotics.

Executive Summary

Cephalosporins are a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and generally favorable safety profile. However, variations in their chemical structure across different generations can lead to differences in their adverse effect profiles. This guide focuses on Cefatrizine, an older oral cephalosporin, and places its side-effect profile in the context of other commonly used cephalosporins. While direct, head-to-head comparative clinical trial data for Cefatrizine is limited, this guide synthesizes available clinical overviews, pharmacovigilance data, and studies on related compounds to provide a comprehensive comparison.

Overall, Cefatrizine is characterized by a side-effect profile dominated by mild and transient gastrointestinal disturbances.[1] More serious adverse events are rare. This profile is broadly similar to other first-generation cephalosporins. In contrast, later-generation cephalosporins, while offering a broader spectrum of antibacterial activity, may be associated with a different range of adverse effects.

Data Presentation: Comparative Side-Effect Profiles

The following table summarizes the known and reported side effects of Cefatrizine in comparison to representative first, second, and third-generation cephalosporins. It is important to note that the incidence of side effects can vary depending on the study population, dosage, and duration of treatment. The data presented here is a synthesis of information from clinical studies and post-marketing surveillance.

Side Effect CategoryCefatrizine (First Generation)Cephalexin (First Generation)Cefaclor (B193732) (Second Generation)Cefdinir (Third Generation)
Gastrointestinal Mild and transient; primarily nausea, vomiting, diarrhea, and abdominal pain.[1]Nausea, vomiting, diarrhea, dyspepsia.Diarrhea (higher incidence reported in some studies), nausea, vomiting.Diarrhea (notably higher incidence in some comparative studies), nausea.
Hypersensitivity Rash, urticaria, angioedema.Rash, urticaria, angioedema.Higher proportion of hypersensitivity reactions and anaphylaxis among all adverse drug reactions reported in some pharmacovigilance studies.Rash, pruritus.
Hematological Rare: Eosinophilia, neutropenia, thrombocytopenia have been reported for cephalosporins as a class.Rare: Eosinophilia, neutropenia, thrombocytopenia.Rare: Eosinophilia, transient lymphocytosis.Rare: Transient thrombocytopenia, leukopenia, anemia.
Hepatic Rare: Transient elevations in liver enzymes have been reported for cephalosporins as a class.Rare: Transient elevations in AST and ALT.Rare: Transient elevations in liver enzymes.Rare: Transient elevations in liver enzymes.
Renal Rare: Nephrotoxicity is a potential class effect, but not commonly reported for Cefatrizine.Rare: Interstitial nephritis.Rare: Interstitial nephritis.Rare: No significant nephrotoxicity reported in major studies.
Nervous System Rare: Dizziness, headache have been reported for cephalosporins as a class.Dizziness, headache, agitation.Dizziness, somnolence.Headache.
Other (Rare) Potential signal for corneal edema and corneal ulceration identified in a pharmacovigilance study.Genital pruritus, vaginitis.Serum sickness-like reactions (more frequently reported with cefaclor than other cephalosporins).Vaginitis.

Experimental Protocols for Adverse Event Assessment in Cephalosporin Clinical Trials

The objective and systematic collection of adverse event (AE) data is a critical component of clinical trials for antibiotics like cephalosporins. While specific protocols may vary between studies, the following outlines a general methodology for the assessment of adverse drug reactions (ADRs).

1. Study Design:

  • Randomized, Double-Blind, Controlled Trials: This is the gold standard for comparing the side-effect profiles of two or more drugs. Blinding of both investigators and participants minimizes bias in the reporting and assessment of subjective AEs.

  • Active Comparator or Placebo Control: The choice of a comparator (another cephalosporin, a different class of antibiotic, or a placebo) depends on the clinical indication and ethical considerations.

2. Data Collection:

  • Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.

  • Systematic Inquiry: At scheduled study visits, investigators or study coordinators use a standardized questionnaire or checklist to systematically inquire about the occurrence of a predefined list of potential AEs. This includes open-ended questions to capture unexpected events.

  • Clinical and Laboratory Monitoring: Regular physical examinations and laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are conducted at baseline and at specified intervals during and after the treatment period to detect any changes from baseline.

3. Adverse Event Documentation:

For each reported AE, the following information is meticulously recorded in the Case Report Form (CRF):

  • Description of the event: A clear and concise description of the symptom or diagnosis.

  • Onset and resolution dates: The start and end dates of the event.

  • Severity: Graded as mild, moderate, or severe based on predefined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Seriousness: Assessed as to whether the event meets the criteria for a Serious Adverse Event (SAE), such as resulting in death, being life-threatening, requiring hospitalization, or causing significant disability.

  • Causality Assessment: The investigator's assessment of the relationship between the study drug and the AE (e.g., definitely related, probably related, possibly related, unlikely to be related, not related).

  • Action taken: Any interventions or treatments for the AE and any changes to the study drug administration.

  • Outcome: The final outcome of the AE (e.g., resolved, resolved with sequelae, ongoing, fatal).

4. Data Analysis and Reporting:

  • The incidence of each AE is calculated for each treatment group.

  • Statistical comparisons are made between the treatment groups to identify any statistically significant differences in the rates of specific AEs or categories of AEs.

  • All AEs, regardless of their perceived relationship to the study drug, are reported in the final study report and to regulatory authorities as required.

Visualizing Cephalosporin Classification and Key Side-Effect Considerations

The following diagrams illustrate the classification of cephalosporins and a conceptual workflow for the comparative analysis of their side-effect profiles.

Cephalosporin_Classification cluster_gen Cephalosporin Generations cluster_se Common Side-Effect Profiles First_Gen First Generation (e.g., Cefatrizine, Cephalexin) - Primarily Gram-positive coverage GI Gastrointestinal (Nausea, Diarrhea) First_Gen->GI Hypersensitivity Hypersensitivity (Rash, Urticaria) First_Gen->Hypersensitivity Rare_SE Rare Side Effects (Nephrotoxicity, Hematological) First_Gen->Rare_SE Second_Gen Second Generation (e.g., Cefaclor, Cefuroxime) - Increased Gram-negative coverage Second_Gen->GI Second_Gen->Hypersensitivity Second_Gen->Rare_SE Third_Gen Third Generation (e.g., Cefdinir, Ceftriaxone) - Broader Gram-negative coverage Third_Gen->GI Third_Gen->Hypersensitivity Third_Gen->Rare_SE Fourth_Gen Fourth Generation (e.g., Cefepime) - Broadest spectrum Fourth_Gen->GI Fourth_Gen->Hypersensitivity Fourth_Gen->Rare_SE

Caption: Classification of cephalosporin generations and their common side-effect profiles.

Side_Effect_Analysis_Workflow cluster_data Data Sources cluster_analysis Analysis cluster_output Output Clinical_Trials Clinical Trials (Randomized, Controlled) Incidence_Calc Calculate Incidence Rates of Adverse Events Clinical_Trials->Incidence_Calc Post_Marketing Post-Marketing Surveillance (Pharmacovigilance Databases) Signal_Detection Signal Detection for Rare Adverse Events Post_Marketing->Signal_Detection Lit_Review Literature Reviews & Meta-Analyses Comparative_Stats Statistical Comparison between Cephalosporins Lit_Review->Comparative_Stats Incidence_Calc->Comparative_Stats Comp_Table Comparative Data Table Comparative_Stats->Comp_Table Safety_Profile Comprehensive Safety Profile Signal_Detection->Safety_Profile Comp_Table->Safety_Profile

Caption: Conceptual workflow for the comparative analysis of cephalosporin side-effect profiles.

Conclusion

Cefatrizine, a first-generation cephalosporin, generally exhibits a favorable safety profile characterized by mild and transient gastrointestinal side effects. This is consistent with the side-effect profile of other first-generation cephalosporins like cephalexin. While direct comparative clinical trial data is scarce, the available information suggests that more severe adverse reactions are rare. Later-generation cephalosporins, while offering advantages in terms of their antibacterial spectrum, may have different side-effect considerations, such as a higher incidence of diarrhea with some agents and a higher proportion of hypersensitivity reactions with others, as seen in large-scale pharmacovigilance studies. The rigorous collection and analysis of adverse event data in well-designed clinical trials remain crucial for a comprehensive understanding of the comparative safety of all cephalosporins. This guide provides a foundational understanding to aid researchers and clinicians in their evaluation of these important therapeutic agents.

References

A Comparative Guide to the In Vitro Susceptibility of Clinical Isolates: Cefatrizine versus Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro antibacterial activity of Cefatrizine (B1668820) and cefaclor (B193732) against various clinical isolates. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development efforts in the field of antibacterial agents.

Comparative In Vitro Activity

Both Cefatrizine and cefaclor are orally administered cephalosporins with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] In general, both drugs demonstrate greater activity against Gram-negative isolates than older cephalosporins like cephalexin (B21000) and cephradine (B1668399).[2][3][4]

Against Gram-positive cocci, excluding enterococci, both Cefatrizine and cefaclor show similar or superior efficacy compared to cephalexin, cephaloglycin, and cephradine.[1] However, some studies suggest that cephalothin (B1668815) may be more active against staphylococci, while cefaclor shows greater activity against streptococci.[2][3][4] Cefatrizine has been noted for its excellent activity against Gram-positive cocci, inhibiting most (except enterococci) at minimal inhibitory concentrations (MIC) below 1 μg/ml.[5]

In terms of Gram-negative bacteria, both Cefatrizine and cefaclor are more active than cephalexin and cephradine against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[6] Notably, Cefatrizine is often the only one of the two that can inhibit Enterobacter species at clinically achievable concentrations.[2][3][4] Cefatrizine has also demonstrated unique activity against indole-positive Proteus species.[1] Neither of the drugs shows significant activity against Pseudomonas aeruginosa or Serratia marcescens.[2][3][4][6]

The following table summarizes the comparative in vitro activity of Cefatrizine and cefaclor against a range of clinical isolates.

Bacterial SpeciesCefatrizine ActivityCefaclor ActivityKey Findings
Gram-Positive Bacteria
Staphylococcus aureusGoodGoodBoth drugs show comparable antistaphylococcal activity.[6]
Streptococcus speciesGoodGood to SuperiorCefaclor may be more active against streptococci than cephalothin.[2][3][4]
Streptococcus faecalis (Enterococcus)IneffectiveIneffectiveBoth drugs are generally ineffective against enterococci.[2][3][4]
Gram-Negative Bacteria
Escherichia coliSuperior to older cephalosporinsSuperior to older cephalosporinsCefatrizine and cefaclor are more active than cephalexin and cephradine.[6]
Klebsiella pneumoniaeSuperior to older cephalosporinsSuperior to older cephalosporinsCefatrizine and cefaclor are more active than cephalexin and cephradine.[6]
Proteus mirabilisSuperior to older cephalosporinsSuperior to older cephalosporinsCefatrizine and cefaclor are more active than cephalexin and cephradine.[6]
Indole-positive ProteusModerateLow to IneffectiveCefatrizine shows greater activity against these organisms.[1][6]
Enterobacter speciesModerateLow to IneffectiveCefatrizine is more likely to inhibit Enterobacter spp. at achievable concentrations.[2][3][4]
Haemophilus influenzaeModerateModerateModal MICs for both drugs are reported to be around 4 μg/ml.[2][3][4]
Pseudomonas aeruginosaIneffectiveIneffectiveBoth drugs lack activity against P. aeruginosa.[2][3][4][6]
Serratia marcescensIneffectiveIneffectiveNeither drug is active against S. marcescens.[6]

Experimental Protocols

The in vitro susceptibility data for Cefatrizine and cefaclor are primarily derived from standardized antimicrobial susceptibility testing methods. The most common procedures cited in comparative studies are the agar (B569324) dilution method and the broth microdilution method.

1. Agar Dilution Method:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent (Cefatrizine or cefaclor). A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.

  • Inoculation: A standardized amount of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

2. Broth Microdilution Method:

This method is a variation of the broth dilution method performed in a microtiter plate format and is also used to determine the MIC.

  • Preparation of Microtiter Plates: Each well of a microtiter plate is filled with a specific volume of broth medium. The antimicrobial agents are serially diluted across the wells to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in broth.

  • Inoculation: A specific volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under controlled conditions.

  • MIC Determination: The MIC is determined by observing the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

It is important to note that factors such as the size of the bacterial inoculum can affect the in vitro activity of both Cefatrizine and cefaclor.[2][3][4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro susceptibility of clinical isolates using the agar dilution method.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Obtain Clinical Isolates prep_media Prepare Agar Plates with Serial Dilutions of Cefatrizine/Cefaclor start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Agar Plates with Bacterial Suspension prep_media->inoculate prep_inoculum->inoculate incubate Incubate Plates at Controlled Temperature inoculate->incubate observe Observe Plates for Bacterial Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic end End: Report Susceptibility Profile determine_mic->end

Caption: Workflow for Agar Dilution Susceptibility Testing.

References

Assessing the Clinical Relevance of In Vitro Data for Cefatrizine Propylene Glycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine (B1668820) propylene (B89431) glycol is a semi-synthetic, first-generation cephalosporin (B10832234) antibiotic. Understanding its in vitro profile is crucial for assessing its clinical relevance in an era of evolving bacterial resistance. This guide provides a comparative analysis of Cefatrizine propylene glycol's in vitro performance against other cephalosporins, supported by experimental data and detailed methodologies.

Cefatrizine, the active component, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1] Propylene glycol is included as a solvent and stabilizer to enhance the drug's stability and bioavailability.[1]

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) against various pathogens. Lower MIC values indicate greater potency.

Comparative MIC Data

The following tables summarize the MIC values for Cefatrizine and comparator cephalosporins against key Gram-positive and Gram-negative bacteria. It is important to note that much of the available data for Cefatrizine is from older studies, and direct contemporary comparisons with newer agents are limited.

Table 1: In Vitro Activity of Cefatrizine and Other Cephalosporins against Gram-Positive Bacteria (MIC in µg/mL)

OrganismCefatrizineCephalexin (B21000)Cefepime (4th Gen)Ceftaroline (5th Gen)
Staphylococcus aureus (MSSA)0.25 - 2.00.5 - 4.00.5 - 4.00.25
Staphylococcus aureus (MRSA)>100>100>320.5 - 2.0[2]
Streptococcus pneumoniae0.06 - 0.50.5 - 4.0≤0.06 - 1.0≤0.015 - 0.25
Streptococcus pyogenes≤0.03 - 0.120.06 - 0.5≤0.06 - 0.12≤0.015

Table 2: In Vitro Activity of Cefatrizine and Other Cephalosporins against Gram-Negative Bacteria (MIC in µg/mL)

OrganismCefatrizineCephalexinCefepime (4th Gen)Ceftaroline (5th Gen)
Escherichia coli1 - 164 - 32≤0.06 - 8.00.12 - >32
Klebsiella pneumoniae1 - 322 - 64≤0.06 - 8.00.06 - 4.0[2]
Haemophilus influenzae1 - 84 - 16≤0.06 - 2.0≤0.015 - 0.06
Pseudomonas aeruginosa>128>1280.5 - >32>32[2]

Observations:

  • Cefatrizine demonstrates good in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA) and streptococcal species, comparable or slightly better than the first-generation cephalosporin, cephalexin.[3][4][5][6]

  • Like other early-generation cephalosporins, Cefatrizine is not active against methicillin-resistant Staphylococcus aureus (MRSA).[2] In contrast, the fifth-generation cephalosporin, Ceftaroline, exhibits potent activity against MRSA.[2]

  • Against Gram-negative bacteria, Cefatrizine's activity is generally modest and comparable to cephalexin. It is more active than cephalexin against some strains of Enterobacter, Haemophilus, and Proteus.[4][7]

  • Modern cephalosporins, such as the fourth-generation Cefepime and fifth-generation Ceftaroline, have a much broader spectrum of activity against Gram-negative bacteria, including many strains resistant to earlier-generation agents.[8]

  • Neither Cefatrizine nor the other compared cephalosporins (with the exception of some activity from Cefepime) are reliably active against Pseudomonas aeruginosa.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC data presented are typically determined using standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Antibiotic Stock Solution C Serial Dilutions in Microplate A->C B Bacterial Culture D Standardized Inoculum B->D E Inoculate Microplate C->E D->E F Incubate 16-20h at 35°C E->F G Read for Visible Growth F->G H Determine MIC G->H

Diagram 1: Workflow for MIC Determination.

In Vitro Toxicology: Cytotoxicity Assessment

Assessing the potential for drug-induced cell damage is a critical component of in vitro evaluation. Cytotoxicity is often evaluated using cell-based assays that measure cell viability or metabolic activity.

Table 3: In Vitro Cytotoxicity of Propylene Glycol (Vehicle)

Cell LineAssayConcentrationObservation
Human Proximal Tubule (HPT) CellsLDH Release, 51Cr Release0-263 mMTime- and concentration-dependent increase in cell membrane damage.
Porcine Corneal Endothelial CellsMTT AssayNot specified for PG aloneGeneral protocol for antibiotic cytotoxicity testing.[9]
Various Mammalian Cell LinesMTT AssayNot specified for PG aloneGeneral protocol for cytotoxicity testing.[9][10][11]

Note: Specific in vitro cytotoxicity data for this compound is limited in publicly available literature. The data presented for propylene glycol indicates a potential for cytotoxicity at higher concentrations. The MTT assay is a common method used to assess the cytotoxicity of antibiotics on mammalian cell lines.[9][10][11][12]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure A Seed Cells in 96-well Plate B Add Test Compound (this compound) A->B C Incubate for Exposure Period B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Add Solubilizing Agent E->F G Read Absorbance at ~570 nm F->G H Calculate Cell Viability G->H

Diagram 2: Workflow of the MTT Cytotoxicity Assay.

In Vitro Pharmacokinetics: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites. Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.

  • Apparatus Setup: A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • Sample Addition: One chamber is filled with plasma containing the test drug, and the other chamber is filled with a protein-free buffer.

  • Equilibration: The cell is incubated at a physiological temperature (37°C) with gentle agitation until the concentration of the unbound drug is at equilibrium across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The total drug concentration in the plasma sample and the drug concentration in the buffer sample (which represents the unbound drug) are measured, typically by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] x 100

Equilibrium_Dialysis cluster_setup Dialysis Setup cluster_process Equilibration & Analysis A Plasma with Drug Membrane Semi-permeable Membrane A->Membrane Unbound Drug Diffusion C Incubate at 37°C (Equilibration) A->C B Buffer B->Membrane B->C D Measure Drug Concentration in Plasma and Buffer C->D E Calculate % Protein Binding D->E Signaling_Pathway Cefatrizine Cefatrizine PBP Penicillin-Binding Proteins (PBPs) Cefatrizine->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to

References

Safety Operating Guide

Navigating the Disposal of Cefatrizine Propylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Cefatrizine propylene (B89431) glycol is paramount for environmental protection and public health. Improper disposal of antibiotic waste can contribute to the rise of antimicrobial resistance and contaminate ecosystems. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the responsible management of Cefatrizine propylene glycol waste in a laboratory setting.

The core principle of disposal for this compound is to treat it as a hazardous chemical waste due to the presence of the cephalosporin (B10832234) antibiotic, Cefatrizine. While propylene glycol itself is generally considered non-hazardous and biodegradable in small quantities, its mixture with an active pharmaceutical ingredient (API) necessitates a more stringent disposal pathway.[1] Under no circumstances should this compound waste be disposed of down the drain.[2]

Immediate Safety and Disposal Protocol

Adherence to the following procedural steps will ensure the safe handling and disposal of this compound waste.

Step 1: Segregation and Containment

  • Isolate Waste Streams: All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes unused stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental media.[2]

  • Use Designated Containers:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, empty vials) in a separate, leak-proof, and clearly labeled hazardous waste container.[2]

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3]

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] Ensure containers are closed to prevent spills or volatilization.

Step 3: Consultation and Scheduling Pickup

  • Consult Institutional EHS: Always consult and adhere to your institution's specific waste management guidelines. Your EHS office can provide specific instructions and ensure compliance with local, state, and federal regulations.

  • Arrange for Professional Disposal: Contact your institution's EHS office to schedule a pickup of the labeled hazardous waste containers.[2] The standard and recommended method for the final disposal of antibiotic waste is incineration by a licensed hazardous waste disposal facility.[2] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

Step 4: Decontamination of Reusable Labware

  • For non-disposable labware, a decontamination step may be possible. However, autoclaving may not be sufficient to degrade the Cefatrizine.[2] Consult your institution's EHS for approved decontamination procedures for cephalosporins.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which includes certain pharmaceuticals.[5][6] It is crucial to manage this compound as a hazardous waste to comply with these regulations.

Regulatory Body Relevant Regulation Key Requirement for this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the generation, transportation, treatment, storage, and disposal of hazardous waste. This compound waste must be managed according to RCRA standards.[5][6]
State/Local Varies by jurisdictionMay have more stringent requirements than federal law for pharmaceutical waste disposal.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid contain_liquid Collect in Sealed, Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid contain_solid Collect in Leak-Proof, Labeled Solid Hazardous Waste Container solid_waste->contain_solid store Store Securely in Designated Area contain_liquid->store contain_solid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Incineration contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Cefatrizine Propylene Glycol, including operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure risk. The following PPE is recommended based on guidelines for handling hazardous drugs and chemicals.[1][2][3]

Gloves:

  • Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[2][3]

  • The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2]

  • Change gloves every hour or immediately if they are torn, punctured, or contaminated.[2]

Gowns:

  • Wear a disposable, protective gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][3]

Eye and Face Protection:

  • Use chemical safety goggles.[4]

  • In situations where splashing is a risk, full-facial protection is strongly recommended.[1]

Respiratory Protection:

  • For procedures that may generate dust or aerosols, a NIOSH-certified N95 or N100 respirator is recommended.[1]

Operational Plan

A structured operational plan ensures consistency and safety throughout the handling process.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a well-ventilated area.[5]

  • Keep containers clean, closed, and clearly labeled.[5]

  • Recommended storage temperature is between 10°C - 25°C.[6]

2. Preparation and Handling:

  • All handling of this compound powder should occur in a well-ventilated area. For tasks that may create dust, such as weighing, a chemical fume hood is advised.[7]

  • Wash hands thoroughly before donning and after removing gloves.[2]

  • Avoid eating, drinking, or applying cosmetics in areas where the compound is handled.[2]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water. If irritation develops, seek medical attention.[8]

  • Eye Contact: Flush eyes with water for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[8]

  • Inhalation: Move to an area with fresh air. If respiratory symptoms develop, seek medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

Quantitative Data

ParameterValueSource
Propylene Glycol Workplace Environmental Exposure Limit (WEEL) - 8-hour TWA10 mg/m³[9][10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.[7]

Unused Product:

  • The preferred method for disposing of unused medication is through a designated drug take-back program.[7]

  • If a take-back program is unavailable, follow these steps for trash disposal:[7][11]

    • Do not crush tablets or capsules.[7][11]

    • Mix the medicine with an unappealing substance like dirt or used coffee grounds.[7][11]

    • Place the mixture in a sealed container, such as a plastic bag.[7][11]

    • Dispose of the sealed container in the household trash.[7][11]

Contaminated Materials:

  • Dispose of contaminated gloves, gowns, and other materials in a designated hazardous waste container.[12]

  • Empty containers should have their labels scratched out to protect personal information before being recycled or discarded.[11]

Environmental Precautions:

  • Do not pour this compound down the drain or into any water source.[5][7]

Chemical Spill Workflow

Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Major_Spill Major Spill Response Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Contact_EHS Contact Environmental Health & Safety Minor_Spill->Contact_EHS No Contain Contain Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.